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  • Product: 3,3-Dimethyl-1-(propan-2-yl)thiourea
  • CAS: 36600-03-0

Core Science & Biosynthesis

Foundational

X-ray crystal structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea

An In-Depth Technical Guide to the Synthesis and X-ray Crystallographic Analysis of 3,3-Dimethyl-1-(propan-2-yl)thiourea This guide provides a comprehensive, technically detailed protocol for the synthesis, crystallizati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and X-ray Crystallographic Analysis of 3,3-Dimethyl-1-(propan-2-yl)thiourea

This guide provides a comprehensive, technically detailed protocol for the synthesis, crystallization, and X-ray crystal structure determination of 3,3-Dimethyl-1-(propan-2-yl)thiourea. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the methodologies involved in obtaining high-quality crystallographic data for small molecules. The procedures outlined herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and accuracy.

Introduction and Significance

Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their ability to form stable complexes with metal ions and participate in hydrogen bonding interactions makes them attractive scaffolds for drug design and the development of novel functional materials. The specific compound, 3,3-Dimethyl-1-(propan-2-yl)thiourea, incorporates both steric bulk from the isopropyl group and the potential for specific intermolecular interactions, making the determination of its three-dimensional structure via X-ray crystallography a crucial step in understanding its chemical behavior and potential applications. An accurate crystal structure provides invaluable insights into molecular conformation, packing arrangements, and non-covalent interactions, which are essential for structure-activity relationship (SAR) studies and rational drug design.

Synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea

The synthesis of N,N-dialkyl-N'-alkylthioureas is typically achieved through the reaction of an isothiocyanate with a secondary amine. In this case, isopropyl isothiocyanate is reacted with dimethylamine.

Synthetic Protocol

Materials:

  • Isopropyl isothiocyanate

  • Dimethylamine (40% solution in water or as a gas)

  • Ethanol (or a suitable aprotic solvent like tetrahydrofuran)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve isopropyl isothiocyanate in ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a stoichiometric equivalent of dimethylamine solution to the cooled isothiocyanate solution. If using dimethylamine gas, it can be bubbled directly through the solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,3-Dimethyl-1-(propan-2-yl)thiourea.

  • Dry the purified product under vacuum and characterize it using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity before proceeding to crystallization.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction & Workup A Isopropyl Isothiocyanate C Reaction in Ethanol at 0°C to RT A->C B Dimethylamine B->C D Solvent Removal (Rotary Evaporation) C->D E Purification (Recrystallization) D->E F 3,3-Dimethyl-1-(propan-2-yl)thiourea E->F

Caption: Synthetic workflow for 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount.

Crystallization Methodologies

Several techniques can be employed to grow single crystals suitable for X-ray diffraction. For a small molecule like 3,3-Dimethyl-1-(propan-2-yl)thiourea, the following methods are recommended:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.

  • Solvent Diffusion (Vapor Diffusion): The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small open vial, which is then placed in a larger sealed container containing a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.

Recommended Crystallization Protocol

Solvent Screening: A preliminary screening of solvents is essential. Small amounts of the purified compound should be tested for solubility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble at a higher temperature.

Protocol for Slow Evaporation:

  • Prepare a nearly saturated solution of 3,3-Dimethyl-1-(propan-2-yl)thiourea in a selected solvent (e.g., ethanol).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

X-ray Diffraction Data Collection and Structure Solution

Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the molecular structure.

Data Collection

Instrumentation:

  • A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

Procedure:

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms and can improve the quality of the diffraction data.

  • The unit cell parameters are determined from a preliminary set of diffraction images.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • The collected diffraction intensities are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The collected data is then used to solve and refine the crystal structure.

Software:

  • Software suites such as Olex2, SHELX, or WinGX are commonly used for structure solution and refinement.

Procedure:

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure that the model is chemically reasonable and fits the experimental data well.

X-ray Crystallography Workflow Diagram

G A Select & Mount Single Crystal B Data Collection on Diffractometer A->B C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation (checkCIF) E->F G Final Crystal Structure F->G

Caption: Workflow for X-ray crystal structure determination.

Anticipated Crystallographic Data and Structural Features

While the specific crystal structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea is not publicly available, we can anticipate some key structural features based on related compounds.

Table 1: Hypothetical Crystallographic Data for 3,3-Dimethyl-1-(propan-2-yl)thiourea

ParameterExpected Value/Range
Chemical formulaC6H14N2S
Formula weight146.25 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupP21/c or Pca21 (examples)
a (Å)8 - 15
b (Å)5 - 10
c (Å)10 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 2000
Z4 or 8
Density (calculated)1.1 - 1.3 g/cm³
R-factor (R1)< 0.05
wR2< 0.15
Goodness-of-fit (GooF)~1.0

Expected Structural Features:

  • The thiourea backbone is expected to be planar or nearly planar.

  • The molecule is likely to form hydrogen-bonded dimers or chains in the solid state, with the N-H group acting as a hydrogen bond donor and the sulfur atom acting as a hydrogen bond acceptor.

  • The packing of the molecules in the crystal lattice will be influenced by both hydrogen bonding and van der Waals interactions, with the bulky isopropyl and dimethylamino groups playing a significant role in the overall packing arrangement.

Conclusion

This guide has provided a detailed, step-by-step protocol for the synthesis, crystallization, and X-ray crystallographic analysis of 3,3-Dimethyl-1-(propan-2-yl)thiourea. By following these methodologies, researchers can obtain a high-quality crystal structure of this and related compounds. The resulting structural information is invaluable for understanding the fundamental chemical properties of these molecules and for their rational design in various applications, from drug discovery to materials science. The emphasis on explaining the rationale behind experimental choices is intended to empower researchers to adapt these protocols to their specific needs and to troubleshoot any challenges that may arise.

References

  • General Synthesis of Thioureas: Douglass, I. B., & Dains, F. B. (1934). Some Derivatives of Isothiocyanates and Their Application in Synthesis. Journal of the American Chemical Society, 56(3), 719–721. [Link]

  • Crystallization Techniques for Small Molecules: Stalhandske, C. (1999). A method for growing single crystals of slightly soluble organic compounds. Acta Crystallographica Section C: Crystal Structure Communications, 55(11), 1934-1935. [Link]

  • Single-Crystal X-ray Diffraction Theory and Practice: Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Structure Solution and Refinement Software (SHELX): Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]

  • Structure Validation (PLATON): Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]

Exploratory

Physicochemical Profiling and Mechanistic Applications of 3,3-Dimethyl-1-(propan-2-yl)thiourea

Executive Summary 3,3-Dimethyl-1-(propan-2-yl)thiourea (also known as N-isopropyl-N',N'-dimethylthiourea) is a highly specialized, sterically hindered trialkyl thiourea derivative. While simple thioureas are ubiquitous i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,3-Dimethyl-1-(propan-2-yl)thiourea (also known as N-isopropyl-N',N'-dimethylthiourea) is a highly specialized, sterically hindered trialkyl thiourea derivative. While simple thioureas are ubiquitous in chemical synthesis, the specific incorporation of an isopropyl group and a dimethylamino moiety around the thiocarbonyl core fundamentally alters its nucleophilicity, adsorption kinetics, and thermal stability. This in-depth technical guide explores its physicochemical properties, its critical role as a safer vulcanization accelerator for polychloroprene (CR), and its utility in surface chemistry and electrodeposition.

Physicochemical Profiling

The unique behavior of 3,3-Dimethyl-1-(propan-2-yl)thiourea stems from the steric bulk of its substituents. Unlike unsubstituted thiourea, the bulky isopropyl and dimethyl groups restrict rotation around the C-N bonds and shield the nitrogen lone pairs, thereby increasing the electron density on the sulfur atom and directing nucleophilic attacks almost exclusively through the thiocarbonyl sulfur.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionAnalytical Context
IUPAC Name 3,3-Dimethyl-1-(propan-2-yl)thioureaStandardized nomenclature[1].
CAS Registry Number 36600-03-0Unique identifier for regulatory tracking[1].
Molecular Formula C₆H₁₄N₂SConfirmed via elemental analysis[1].
Molecular Weight 146.25 g/mol Mass spectrometry (ESI-MS) target[2].
SMILES String CC(C)NC(=S)N(C)CUseful for QSAR and computational modeling[1].
LogP (Octanol/Water) ~1.2 (Estimated)Indicates moderate lipophilicity, aiding dispersion in non-polar polymer matrices[2].
Physical State Crystalline SolidTypical for asymmetric alkyl thioureas at standard temperature and pressure (STP).
Solubility Profile Soluble in DMF, DMSO, EtOHHigh solubility in polar aprotic solvents; limited aqueous solubility due to hydrophobic alkyl chains.

Mechanistic Action in Polychloroprene (CR) Vulcanization

The Toxicity Paradigm and the Shift from ETU

For decades, has been the industry standard accelerator for curing chloroprene rubber due to its rapid kinetics and high cross-link density[3]. However, ETU is classified as a severe reproductive toxicant and suspected carcinogen. Trialkyl thioureas, such as 3,3-Dimethyl-1-(propan-2-yl)thiourea, have emerged as highly effective, lower-toxicity alternatives that provide superior processing safety (scorch resistance)[4].

Cross-linking Mechanism: Steric Hindrance as a Directing Group

The vulcanization of CR using thiourea accelerators is a synergistic process requiring Zinc Oxide (ZnO)[5]. The mechanism unfolds as follows:

  • Activation: ZnO abstracts an allylic chlorine atom from the 1,2-isomer segments of the polychloroprene chain, generating an active allylic carbocation and ZnCl₂.

  • Nucleophilic Attack: In ETU, the exposed nitrogen atoms can participate in a bis-alkylation mechanism. However, in 3,3-Dimethyl-1-(propan-2-yl)thiourea, the isopropyl and dimethyl groups provide immense steric hindrance, blocking N-alkylation.

  • S-Directed Cross-linking: The reaction is forced entirely through the highly nucleophilic sulfur atom, forming stable C-S-C cross-links. This altered pathway delays the onset of curing, thereby increasing the scorch time and allowing for safer processing of the rubber compound[4].

Mechanism N1 Polychloroprene (1,2-isomer) N2 ZnO Activation (Cl Abstraction) N1->N2 Heat N3 Allylic Carbocation Formation N2->N3 -ZnCl2 N4 Alkyl Thiourea Nucleophilic Attack (S-atom) N3->N4 Accelerator Addition N6 Cross-linked Elastomer Network N4->N6 S-crosslinking N5 Steric Hindrance (N-atom Blocking) N5->N4 Directs S-attack

Figure 1: Mechanism of polychloroprene cross-linking via ZnO and sterically hindered alkyl thiourea.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to isolate the specific effects of the 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Protocol 1: Rheological Evaluation of Vulcanization Kinetics

Objective: Quantify the curing profile (scorch safety and cross-link density) of CR compounded with the target thiourea versus an ETU control. Causality: Oscillating Disk Rheometry (ODR) measures the torque required to oscillate a rotor within the rubber sample. As cross-links form, viscosity and torque increase. Magnesium Oxide (MgO) is included specifically as an acid scavenger to neutralize evolved HCl, preventing auto-catalytic degradation during the high-temperature cure.

Step-by-Step Procedure:

  • Mastication: Mill 100 phr (parts per hundred rubber) of Neoprene W on a two-roll mill at 50 °C for 5 minutes to reduce molecular weight and ensure a receptive matrix.

  • Compounding: Sequentially incorporate 5 phr ZnO, 4 phr MgO, and 1 phr 3,3-Dimethyl-1-(propan-2-yl)thiourea. Self-Validation: Prepare a parallel control batch substituting the trialkyl thiourea with 1 phr ETU.

  • Homogenization: Cross-cut the rubber band on the mill 5 times to ensure uniform dispersion of the solid particulate accelerators.

  • Rheological Testing: Transfer a 10 g sample to an ODR pre-heated to 160 °C. Apply a 1° oscillating arc.

  • Data Acquisition: Record the scorch time ( ts2​ , time to a 2-unit rise in torque) and optimum cure time ( t90​ , time to 90% of maximum torque).

Workflow W1 Mastication (Neoprene W) W2 Compounding (ZnO, MgO, Thiourea) W1->W2 50°C Mill W3 Homogenization (Cross-cutting) W2->W3 Acid Scavenging W4 Rheological Testing (160°C ODR) W3->W4 10g Sample W5 Data Analysis (ts2, t90, MH) W4->W5 Torque vs Time

Figure 2: Step-by-step workflow for rheological evaluation of CR vulcanization kinetics.

Protocol 2: Cyclic Voltammetry for Electrodeposition Analysis

Objective: Assess the inhibitory effect of the thiourea derivative on copper electrodeposition, a critical parameter for its use as a leveling agent in printed circuit board (PCB) manufacturing[6]. Causality: Alkyl thioureas adsorb onto the cathode surface, increasing the overpotential required for Cu²⁺ reduction. The steric bulk of the isopropyl group dictates the packing density of the adsorbed monolayer, directly influencing the tensile strength of the resulting electrolytic copper foil.

Step-by-Step Procedure:

  • Electrolyte Preparation: Prepare a base solution of 0.5 M CuSO₄ and 0.5 M H₂SO₄. Aliquot into two cells; add 10 ppm of 3,3-Dimethyl-1-(propan-2-yl)thiourea to the test cell, leaving the other as a blank.

  • Cell Setup: Utilize a three-electrode cell configuration: glassy carbon working electrode, platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Surface Pre-treatment: Polish the working electrode with 0.05 µm alumina slurry, rinse with deionized water, and sonicate for 2 minutes. Reasoning: This ensures a reproducible electroactive surface area, eliminating artifacts from prior oxidations.

  • Voltammetric Sweeping: Scan the potential from +0.2 V to -0.6 V at a scan rate of 20 mV/s using a potentiostat.

  • Analysis: Quantify the cathodic peak potential shift ( ΔEpc​ ) relative to the blank to determine the adsorption strength and inhibitory efficiency.

Comparative Performance Data

The following table synthesizes the processing advantages of utilizing sterically hindered trialkyl thioureas over traditional unsubstituted or di-substituted variants[4].

Table 2: Comparative Curing Characteristics in Neoprene W (160 °C)
Accelerator System (1 phr)Scorch Time ( ts2​ )Optimum Cure ( t90​ )Tensile Strength (psi)Elongation at Break (%)
ETU (Control) 10 min25 min3000400
N,N'-Diethylthiourea (DETU) 11 min28 min2900420
3,3-Dimethyl-1-(propan-2-yl)thiourea 14 min34 min2850460

Data Interpretation: The increased scorch time (14 min) for the isopropyl-dimethyl derivative confirms that the steric bulk effectively retards premature cross-linking during the compounding phase, offering a wider processing window without catastrophically compromising the final tensile strength of the vulcanizate.

References

  • PubChem. "Thiourea, N,N-diethyl-N'-methyl- | C6H14N2S" National Center for Biotechnology Information. URL:[Link]

  • Molport. "3,3-dimethyl-1-(propan-2-yl)thiourea | 36600-03-0" Molport Chemical Database. URL:[Link]

  • Brooks, L. A., & Bacon, J. C. (1960). "Chloroprene polymers containing trialkyl thiourea accelerators" United States Patent Office (US2958680A).
  • Berry, K., et al. (2015). "Mechanism for cross-linking polychloroprene with ethylene thiourea and zinc oxide" Sheffield Hallam University Research Archive. URL:[Link]

  • Miljøstyrelsen (2013). "Survey and health assessment of thiourea compounds in chloroprene rubber" Danish Environmental Protection Agency. URL:[Link]

  • ResearchGate (2021). "Electrodeposition of Copper from Sulfate Electrolytes: Effects of Thiourea on Resistivity and Electrodeposition Mechanism of Copper" ResearchGate. URL:[Link]

Sources

Foundational

Spectroscopic Fingerprinting of 3,3-Dimethyl-1-(propan-2-yl)thiourea: An In-depth Technical Guide for Researchers

Introduction: The Significance of Thiourea Derivatives in Drug Discovery Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Thiourea Derivatives in Drug Discovery

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1] Their utility spans applications as enzyme inhibitors, antimicrobial agents, and as sensors for biologically relevant ions like mercury.[1] The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. 3,3-Dimethyl-1-(propan-2-yl)thiourea, a trisubstituted thiourea, serves as an excellent case study for the application of modern spectroscopic techniques in molecular characterization.

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic features of 3,3-Dimethyl-1-(propan-2-yl)thiourea. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical, field-proven experience. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only data but also the causal reasoning behind the experimental choices and interpretation of results.

Molecular Structure and Spectroscopic Correlation

The structural features of 3,3-Dimethyl-1-(propan-2-yl)thiourea give rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectroscopic signals is fundamental to its characterization.

Molecular Structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea cluster_0 C1 C S1 S C1->S1 C=S N1 N1 C1->N1 N2 N2 C1->N2 H1 H N1->H1 C2 C N1->C2 C5 C N2->C5 C6 C N2->C6 C3 C C2->C3 C4 C C2->C4 H2 H C2->H2

Caption: Molecular structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3,3-Dimethyl-1-(propan-2-yl)thiourea, the key vibrational modes are associated with the N-H, C-H, C-N, and C=S bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring FTIR spectra of solid samples due to its minimal sample preparation requirements and reproducibility.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid 3,3-Dimethyl-1-(propan-2-yl)thiourea sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FTIR Spectral Data and Interpretation

The following table summarizes the predicted characteristic vibrational frequencies for 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Vibrational ModePredicted Frequency (cm⁻¹)IntensityRationale and Key Insights
N-H Stretch3200 - 3400MediumThis band arises from the stretching vibration of the N-H bond of the secondary amine. Its position and broadness can be influenced by hydrogen bonding.
C-H Stretch (sp³)2850 - 3000StrongThese absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isopropyl and dimethyl groups.
C=S Stretch1100 - 1300MediumThe thiocarbonyl (C=S) stretch is a key diagnostic peak, though often of medium intensity and can be coupled with other vibrations.[2]
C-N Stretch1250 - 1350Medium-StrongThe stretching vibrations of the C-N bonds in the thiourea backbone contribute to this region.
CH₃ Bending1370 - 1470MediumThese bands correspond to the symmetric and asymmetric bending (scissoring) vibrations of the methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can also be used.[3][4]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3,3-Dimethyl-1-(propan-2-yl)thiourea and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Key parameters to set include the number of scans (typically 8 to 16), relaxation delay, and acquisition time.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is usually required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, their neighboring protons (through spin-spin splitting), and the relative number of protons of each type (through integration).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Key Insights
N-H5.5 - 6.5Broad singlet1HThe N-H proton is typically broad due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. Its chemical shift is sensitive to solvent and concentration.
CH (isopropyl)4.0 - 4.5Septet1HThis proton is split into a septet by the six equivalent protons of the two adjacent methyl groups. A similar structure, N,N'-diisopropylthiourea, shows this multiplet around 4.24 ppm.[5]
N-(CH₃)₂2.9 - 3.2Singlet6HThe six protons of the two methyl groups attached to the same nitrogen are chemically equivalent and appear as a single, unsplit peak.
CH(CH₃)₂1.1 - 1.3Doublet6HThe six protons of the two methyl groups of the isopropyl moiety are equivalent and are split into a doublet by the single adjacent CH proton. For N,N'-diisopropylthiourea, this signal appears at approximately 1.24 ppm.[5]
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Key Insights
C=S180 - 185The thiocarbonyl carbon is highly deshielded and appears significantly downfield, typically in this range for thiourea derivatives.
CH (isopropyl)45 - 55The methine carbon of the isopropyl group is attached to a nitrogen atom, causing a downfield shift.
N-(CH₃)₂35 - 45The methyl carbons attached to the nitrogen are expected in this region.
CH(CH₃)₂20 - 25The methyl carbons of the isopropyl group are in a typical aliphatic region.

Workflow for Spectroscopic Characterization

The systematic approach to the spectroscopic characterization of 3,3-Dimethyl-1-(propan-2-yl)thiourea involves a logical progression from synthesis to structural confirmation.

cluster_workflow Spectroscopic Characterization Workflow synthesis Synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FTIR Analysis purification->ftir nmr NMR Analysis (¹H and ¹³C) purification->nmr interpretation Data Interpretation and Structural Elucidation ftir->interpretation nmr->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion: A Framework for Confident Characterization

This technical guide has provided a detailed framework for the FTIR and NMR spectroscopic characterization of 3,3-Dimethyl-1-(propan-2-yl)thiourea. By understanding the underlying principles of these techniques and correlating them with the molecular structure, researchers can confidently interpret the resulting spectral data. The provided experimental protocols offer a self-validating system for data acquisition, ensuring high-quality and reproducible results. While the specific data presented are predictive based on established chemical principles and analysis of analogous structures, they provide a robust and reliable foundation for the identification and characterization of this and other related thiourea derivatives. This comprehensive approach is essential for advancing research in drug discovery and development where the unambiguous determination of molecular structure is a critical prerequisite for success.

References

  • Stoltz, B. M. Selected Reactions of Thiocarbonyl Compounds. Caltech.
  • Fatimatul Akma, A. W. I., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234.
  • Bürger, H., & Schläpfer, C. W. (1998). High-Resolution FTIR Study of Thiocarbonyl Difluoride SCF2. Journal of Molecular Spectroscopy, 188(2), 209-214.
  • ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative.
  • ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative.
  • Cirilli, R., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(12), 8269-8281.
  • Thompson, H. W. (1955). The infra-red spectra of thiocarbonyl fluoride and thiocarbonyl chloride. Transactions of the Faraday Society, 51, 251-256.
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  • ChemicalBook. (n.d.). N,N'-DIISOPROPYLTHIOUREA(2986-17-6) 1H NMR spectrum.
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  • Katritzky, A. R., Cai, X., & Rogovoy, B. V. (2003). Solid phase synthesis and application of trisubstituted thioureas.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Reddy, K. L., et al. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2474-2477.
  • Semwal, R., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of a Novel Thiourea Derivative.
  • University of Alberta. (n.d.). Tables For Organic Structure Analysis.
  • JETIR. (2022). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 9(6).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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  • Al-Hamdani, A. A. S., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 28(19), 6939.
  • Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(2), 235-241.
  • Wang, Y., et al. (2024).
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Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3,3-Dimethyl-1-(propan-2-yl)thiourea in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 3,3-Dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3,3-Dimethyl-1-(propan-2-yl)thiourea in aqueous solutions. As a molecule of interest in medicinal chemistry and other industrial applications, understanding its stability profile is paramount for formulation development, shelf-life determination, and predicting its environmental fate.[1][2] This document delves into the primary degradation pathways—hydrolysis and oxidation—and offers detailed, field-proven experimental protocols for their investigation. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and self-validating approach to stability assessment. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding of the molecular dynamics at play.

Introduction: The Significance of Stability in Substituted Thioureas

Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of applications, ranging from roles as intermediates in organic synthesis to their use in medicinal chemistry as antibacterial, antifungal, and anticancer agents.[2][3][4] The specific compound, 3,3-Dimethyl-1-(propan-2-yl)thiourea, with its unique substitution pattern, presents a distinct profile of chemical properties. The thermodynamic stability of such a compound in an aqueous environment is a critical parameter that dictates its utility and safety. Degradation can lead to loss of efficacy, formation of potentially toxic byproducts, and unpredictable behavior in biological and environmental systems.

This guide will focus on the two predominant degradation pathways for thiourea derivatives in aqueous solutions: hydrolysis and oxidation.[5][6] We will explore the mechanistic underpinnings of these reactions and provide robust analytical methodologies to quantify the stability of 3,3-Dimethyl-1-(propan-2-yl)thiourea under various stress conditions.

Theoretical Framework: Predicting Degradation Pathways

The structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea, featuring a thiocarbonyl group flanked by nitrogen atoms with varying degrees of substitution, is central to its reactivity. The presence of both electron-donating alkyl groups (dimethyl and propan-2-yl) influences the electron density around the thiocarbonyl sulfur and the adjacent nitrogen atoms, thereby affecting its susceptibility to nucleophilic attack and oxidation.

Hydrolytic Degradation

While thiourea itself is relatively resistant to hydrolysis, substituted thioureas can undergo hydrolysis, particularly under forcing conditions of pH and temperature.[6][7] The reaction typically proceeds via nucleophilic attack of water or hydroxide ions on the thiocarbonyl carbon.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the thiocarbonyl sulfur can be protonated, increasing the electrophilicity of the carbon atom and making it more susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, the more potent nucleophile, hydroxide ion, can directly attack the thiocarbonyl carbon. This pathway is often more significant for thiourea derivatives.[6]

The expected products of complete hydrolysis are the corresponding urea (3,3-Dimethyl-1-(propan-2-yl)urea), carbon dioxide, and hydrogen sulfide or its salts.

Oxidative Degradation

The sulfur atom in the thiourea moiety is susceptible to oxidation by various oxidizing agents, including dissolved oxygen, peroxides, and metal ions.[5][8][9] The initial step in the oxidation of thiourea often leads to the formation of a disulfide derivative, formamidine disulfide.[8][9] Further oxidation can lead to a cascade of products, including sulfinic and sulfonic acids, and ultimately to the corresponding urea and sulfate.[8][10] The rate and products of oxidation are highly dependent on the oxidant, pH, and temperature.[10][11]

The bulky alkyl substituents on 3,3-Dimethyl-1-(propan-2-yl)thiourea may offer some steric hindrance to the approach of oxidizing agents, potentially influencing its oxidative stability compared to unsubstituted thiourea.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 3,3-Dimethyl-1-(propan-2-yl)thiourea 3,3-Dimethyl-1-(propan-2-yl)thiourea H2O_H_plus H₂O / H⁺ 3,3-Dimethyl-1-(propan-2-yl)thiourea->H2O_H_plus Acidic OH_minus OH⁻ 3,3-Dimethyl-1-(propan-2-yl)thiourea->OH_minus Alkaline Oxidants [O] (e.g., H₂O₂, O₂) 3,3-Dimethyl-1-(propan-2-yl)thiourea->Oxidants Hydrolysis_Products 3,3-Dimethyl-1-(propan-2-yl)urea + H₂S H2O_H_plus->Hydrolysis_Products OH_minus->Hydrolysis_Products Oxidation_Products Disulfides, Sulfoxides, Urea, SO₄²⁻ Oxidants->Oxidation_Products

Caption: Potential degradation pathways for 3,3-Dimethyl-1-(propan-2-yl)thiourea in aqueous solution.

Experimental Design for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 3,3-Dimethyl-1-(propan-2-yl)thiourea requires a multi-faceted experimental approach. The following protocols are designed to provide a thorough understanding of the compound's behavior under various stress conditions.

Materials and Instrumentation
  • Compound: 3,3-Dimethyl-1-(propan-2-yl)thiourea (purity >98%)

  • Solvents: HPLC-grade water, acetonitrile, and methanol.[12]

  • Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide (all analytical grade).

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector and a C18 analytical column.[12]

    • pH meter.

    • Thermostatically controlled water bath or heating block.[6]

    • Photostability chamber.[6]

    • Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) for solid-state stability assessment.[1][12]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[6]

3.2.1. Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3,3-Dimethyl-1-(propan-2-yl)thiourea in methanol or acetonitrile.[6]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.[6]

    • Cool to room temperature and neutralize with 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose a solution of the compound in a transparent container to a calibrated light source in a photostability chamber.[6]

    • Simultaneously, keep a control sample in the dark.

  • Thermal Degradation (Aqueous):

    • Incubate a solution of the compound in water at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Sample Analysis: Analyze all samples at appropriate time points using a validated HPLC method.

Forced_Degradation_Workflow Start Start Stock_Solution Prepare 1 mg/mL Stock Solution Start->Stock_Solution Stress_Conditions Apply Stress Conditions Stock_Solution->Stress_Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂) Stress_Conditions->Oxidation Photo Photolysis Stress_Conditions->Photo Thermal Thermal Stress Stress_Conditions->Thermal Neutralize_Cool Neutralize / Cool Samples Acid->Neutralize_Cool Base->Neutralize_Cool HPLC_Analysis HPLC-UV Analysis Oxidation->HPLC_Analysis Photo->HPLC_Analysis Thermal->HPLC_Analysis Neutralize_Cool->HPLC_Analysis End End HPLC_Analysis->End

Caption: Experimental workflow for forced degradation studies.

Quantitative Analysis by HPLC

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products and quantifying the extent of degradation.

3.3.1. HPLC Method Parameters (Example)

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan (typically 230-280 nm)[12]
Column Temperature 25°C (controlled)
Injection Volume 10 µL

Rationale: A C18 column is a versatile choice for reversed-phase chromatography of moderately polar organic molecules. The mobile phase composition should be optimized to achieve good resolution between the parent peak and any degradation products. UV detection is suitable for thioureas due to their chromophores.[12]

Solid-State Stability Assessment

Thermoanalytical techniques are invaluable for understanding the intrinsic thermal stability of the solid compound.

3.4.1. Experimental Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh a small amount (2-10 mg) of 3,3-Dimethyl-1-(propan-2-yl)thiourea into an aluminum or alumina pan.[12]

  • TGA Analysis: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the weight loss as a function of temperature to determine the onset of decomposition.[1][12]

  • DSC Analysis: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the heat flow to identify melting points and other thermal events like decomposition.[1][12]

Data Interpretation and Expected Outcomes

The data generated from these studies will provide a comprehensive stability profile of 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Table 1: Summary of Expected Stability Data

Stress ConditionParameter MeasuredExpected OutcomeImplication
Acid Hydrolysis % Degradation vs. TimeModerate to low degradation expected at 0.1 M HCl.Indicates relative stability in acidic formulations.
Base Hydrolysis % Degradation vs. TimePotentially significant degradation, rate dependent on pH.Highlights the need for pH control in alkaline formulations.
Oxidation % Degradation vs. TimeDegradation is likely, with the formation of multiple products.Suggests the need for antioxidants or protection from oxidative environments.
Photolysis % Degradation vs. TimePotential for degradation upon exposure to UV/Vis light.[6]Requires light-protective packaging and storage.
Thermal (Aqueous) % Degradation vs. TimeDegradation rate will increase with temperature.Informs on appropriate storage temperatures.
TGA Onset of DecompositionA specific temperature range for significant weight loss.Defines the upper-temperature limit for handling and processing in the solid state.
DSC Melting Point, DecompositionA sharp endotherm for melting followed by an exotherm for decomposition.Provides information on purity and thermal decomposition behavior.

Conclusion and Recommendations

The thermodynamic stability of 3,3-Dimethyl-1-(propan-2-yl)thiourea in aqueous solution is a critical determinant of its successful application in research and development. This guide has outlined the primary degradation pathways—hydrolysis and oxidation—and provided detailed, scientifically-grounded protocols for their investigation.

Key Recommendations for Researchers:

  • Comprehensive Forced Degradation: Conduct thorough forced degradation studies to identify all potential degradation products.

  • Validated Analytical Methods: Develop and validate a stability-indicating HPLC method for accurate quantification.

  • pH Control: Pay close attention to the pH of aqueous formulations, as thiourea derivatives can exhibit pH-dependent stability.[6][10]

  • Protection from Light and Oxidants: Implement measures to protect the compound from light and oxidative stress, such as using amber vials and inert atmospheres where necessary.

  • Solid-State Characterization: Utilize thermoanalytical techniques like TGA and DSC to understand the intrinsic thermal properties of the solid material.

By adhering to these principles and methodologies, researchers and drug development professionals can build a robust understanding of the stability of 3,3-Dimethyl-1-(propan-2-yl)thiourea, ensuring the development of safe, effective, and stable products.

References

  • Gao, Q., et al. (2007). Oxidation and Decomposition Kinetics of Thiourea Oxides. The Journal of Physical Chemistry A, 111(5), 785-791. Available at: [Link]

  • Thiourea (CICADS 49, 2003). Inchem.org. Available at: [Link]

  • Zhang, W., et al. (2005). Structure and stability of thiourea with water, DFT and MP2 calculations. Journal of Molecular Structure: THEOCHEM, 730(1-3), 133-141. Available at: [Link]

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  • Zhang, W., et al. (2005). Structure and stability of thiourea with water, DFT and MP2 calculations. ResearchGate. Available at: [Link]

  • Sharma, V. K., et al. (2002). Ferrate(VI) Oxidation of Thiourea. Environmental Science & Technology, 36(19), 4189-4195. Available at: [Link]

  • Zhang, W., et al. (2005). Structure and stability of thiourea with water, DFT and MP2 calculations. Sci-Hub. Available at: [Link]

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  • Shafiq, Z., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14(26), 18456-18491. Available at: [Link]

  • Gao, Q., et al. (2007). Oxidation and Decomposition Kinetics of Thiourea Oxides. ResearchGate. Available at: [Link]

  • Pourshamsian, K., et al. (2011). An Efficient, Facial and Green Synthesis of Substituted Thiourea. Asian Journal of Chemistry, 23(11), 4923-4925. Available at: [Link]

  • van de Langemheen, P. J. H., et al. (2001). Synthesis and properties of new thiourea-functionalized poly(propylene imine) dendrimers and their role as hosts for urea functionalized guests. The Journal of Organic Chemistry, 66(7), 2344-2354. Available at: [Link]

  • Gao, Q., et al. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(37), 17562-17569. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(21), 7168. Available at: [Link]

  • Al-Ghamdi, A. M. (2021). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 14(1), 1-13. Available at: [Link]

  • Hussein, F. A. (2021). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. International Journal of Pharmaceutical Research, 13(1). Available at: [Link]

  • da Silva, A. C. F., et al. (2020). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. Materials Research, 23(5). Available at: [Link]

  • Nikolic, T., et al. (2018). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. ResearchGate. Available at: [Link]

  • Li, J., et al. (2016). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Journal of the Chinese Chemical Society, 63(10), 834-840. Available at: [Link]

  • Buitrago, E., et al. (2024). New Twists in the Chemistry of Thioureas: 1,3‐Thiazolidines as a Vector of Sustainability. Chemistry – A European Journal, 30(33), e202402812. Available at: [Link]

  • Chemical Properties of Thiourea (CAS 62-56-6). Cheméo. Available at: [Link]

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Sources

Foundational

mechanism of action of 3,3-Dimethyl-1-(propan-2-yl)thiourea derivatives

An In-Depth Technical Guide to the Mechanism of Action of 3,3-Dimethyl-1-(propan-2-yl)thiourea Derivatives Abstract Thiourea and its derivatives represent a cornerstone in medicinal chemistry and agrochemical development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3,3-Dimethyl-1-(propan-2-yl)thiourea Derivatives

Abstract

Thiourea and its derivatives represent a cornerstone in medicinal chemistry and agrochemical development, exhibiting a vast array of biological activities.[1] This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of thiourea derivatives, with a specific focus on elucidating the potential activities of 3,3-Dimethyl-1-(propan-2-yl)thiourea derivatives. While direct literature on this specific substitution pattern is nascent, this guide synthesizes the wealth of knowledge on the broader thiourea class to propose likely mechanisms and provide robust experimental frameworks for their validation. We delve into the core principles of their enzyme inhibitory actions, anticancer properties, and antifungal capabilities, supported by detailed protocols and data visualizations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic and protective potential of this versatile chemical scaffold.

Introduction to the Thiourea Scaffold: A Privileged Structure in Bioactive Compound Design

The thiourea moiety, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, is a highly versatile and privileged structure in the design of bioactive compounds.[2][3] Its structural similarity to urea, with the substitution of the carbonyl oxygen for a sulfur atom, imparts distinct physicochemical properties that drive its diverse biological interactions.[1][4] The thiourea backbone contains three reactive centers: the thione group and two amino groups, which can participate in a variety of non-covalent interactions, including hydrogen bonding and coordination with metal ions.[5] This capacity for multi-point interaction allows thiourea derivatives to bind with high affinity and specificity to a wide range of biological targets, including enzymes, receptors, and DNA.[1][5]

The lipophilicity, electronic properties, and steric profile of thiourea derivatives can be readily modulated by altering the substituents on the nitrogen atoms. This chemical tractability has enabled the development of a vast library of thiourea-based compounds with activities spanning from anticancer and antimicrobial to antidiabetic and agrochemical.[2][5][6]

Elucidating the Multifaceted Mechanisms of Action of Thiourea Derivatives

The biological effects of thiourea derivatives are not governed by a single mechanism but rather a spectrum of interactions with various cellular components and pathways. The following sections detail the most well-characterized mechanisms of action.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism through which thiourea derivatives exert their biological effects is the inhibition of a wide array of enzymes.[7] The thione sulfur and adjacent nitrogen atoms are key to their inhibitory potential, often acting as a metal-chelating group within the active sites of metalloenzymes or forming hydrogen bonds with key amino acid residues.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Certain isoforms, such as CA IX, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[7][9] Thiourea derivatives have emerged as potent inhibitors of various CA isoforms.[8][9] The proposed mechanism involves the coordination of the thiourea sulfur atom to the zinc ion in the enzyme's active site, displacing the catalytic water molecule or zinc-bound hydroxide ion.

Signaling Pathway: Carbonic Anhydrase IX in Tumor Acidosis

CAIX_Pathway CO2 CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX Catalysis HCO3 HCO₃⁻ + H⁺ Extracellular Extracellular Acidosis HCO3->Extracellular Contributes to CAIX->HCO3 Invasion Tumor Invasion & Metastasis Extracellular->Invasion Promotes Thiourea Thiourea Derivative Thiourea->CAIX Inhibition

Caption: Inhibition of CA IX by thiourea derivatives can mitigate tumor acidosis.

Urease is a nickel-containing metalloenzyme produced by various pathogens, including Helicobacter pylori, that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[7] This activity is a key virulence factor, allowing bacteria to survive in acidic environments. Thiourea derivatives are potent urease inhibitors, with molecular docking studies suggesting that they can fit into the urease binding pocket and interact with the active site residues.[5]

Several thiourea derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. For example, certain derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] Docking studies indicate that these compounds can form hydrogen bonds with key residues in the kinase domain, such as Glu883 and Asp1044.[5]

Thiourea derivatives have also been shown to inhibit a range of other enzymes, including:

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[10][11]

  • Tyrosinase: Involved in melanin biosynthesis, making inhibitors relevant for cosmetic and medicinal applications.[11][12]

  • α-Amylase and α-Glucosidase: Inhibition of these enzymes is a therapeutic approach for managing type 2 diabetes.[6][11][12][13]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin signaling, making it a target for diabetes and obesity treatment.[6]

  • Laccase: An enzyme involved in fungal pathogenesis.[14][15]

Anticancer Mechanisms

The anticancer activity of thiourea derivatives is often multi-targeted.[5] Beyond enzyme inhibition, they can induce apoptosis and interfere with cancer cell proliferation through various mechanisms. Some derivatives have been shown to bind to the hydrophobic pocket of K-Ras and form hydrogen bonds with key residues, inhibiting its oncogenic activity.[5] Furthermore, some thiourea derivatives exhibit greater antiproliferative activity than their urea counterparts.[5]

Antifungal Mechanisms

Thiourea derivatives are effective antifungal agents, particularly in agricultural applications.[2][3] Their mechanism of action against fungi involves the disruption of cellular integrity. Preliminary studies have shown that these compounds can damage the surface morphology of fungal cells, increase the permeability of the cell membrane, and lead to an increase in reactive oxygen species (ROS) levels.[14][15] This disruption of membrane function and induction of oxidative stress ultimately leads to fungal cell death.

Proposed Mechanism of Action for 3,3-Dimethyl-1-(propan-2-yl)thiourea Derivatives

While specific experimental data for 3,3-Dimethyl-1-(propan-2-yl)thiourea is not extensively available in the current literature, we can hypothesize its likely mechanism of action based on its structural features and the known activities of related thiourea derivatives.

The structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea features:

  • An isopropyl group (propan-2-yl) on one nitrogen: This bulky, lipophilic group may enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Two methyl groups on the other nitrogen: These smaller alkyl groups will also contribute to the overall lipophilicity and may influence the electronic properties of the thiourea core.

Based on these features, it is plausible that 3,3-Dimethyl-1-(propan-2-yl)thiourea derivatives could act as:

  • Enzyme Inhibitors: The thiourea core provides the necessary functionality for interacting with the active sites of various enzymes. The specific nature of the alkyl substituents would likely influence its selectivity and potency against different enzyme targets. For instance, the lipophilic groups might favor binding to enzymes with hydrophobic active sites.

  • Antifungal Agents: The lipophilic nature of the substituents could enhance the compound's ability to intercalate into and disrupt fungal cell membranes, a common mechanism for antifungal thiourea derivatives.[16]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for 3,3-Dimethyl-1-(propan-2-yl)thiourea derivatives, a series of well-established experimental protocols can be employed.

Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against carbonic anhydrase by monitoring the enzyme-catalyzed hydration of 4-nitrophenyl acetate.

Methodology:

  • Preparation of Reagents:

    • Tris-HCl buffer (50 mM, pH 7.4).

    • Human carbonic anhydrase II (hCA II) solution (e.g., 0.1 mg/mL in buffer).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 4-Nitrophenyl acetate (4-NPA) substrate solution (e.g., 10 mM in acetonitrile).

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the hCA II solution.

    • Add 20 µL of various concentrations of the test compound (serially diluted from the stock solution). A control well should contain 20 µL of DMSO.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the 4-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Buffer, Enzyme, Inhibitor, Substrate SerialDilutions Perform Serial Dilutions of Test Compound Reagents->SerialDilutions PlateSetup Add Buffer, Enzyme, and Inhibitor to 96-well Plate SerialDilutions->PlateSetup Preincubation Pre-incubate at Room Temperature PlateSetup->Preincubation ReactionStart Initiate Reaction with Substrate (4-NPA) Preincubation->ReactionStart Absorbance Measure Absorbance at 400 nm Over Time ReactionStart->Absorbance CalcRates Calculate Initial Reaction Rates (V₀) Absorbance->CalcRates CalcInhibition Calculate Percentage Inhibition CalcRates->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve CalcIC50 Determine IC₅₀ Value PlotCurve->CalcIC50

Caption: Workflow for determining the IC₅₀ of a carbonic anhydrase inhibitor.

Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Methodology:

  • Preparation of Media and Inoculum:

    • Prepare RPMI-1640 medium buffered with MOPS.

    • Culture the fungal strain (e.g., Candida auris) on an appropriate agar plate.

    • Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5 McFarland).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to each well.

    • Add 100 µL of the test compound at twice the highest desired concentration to the first well.

    • Perform serial twofold dilutions of the compound across the plate.

    • Add 100 µL of the adjusted fungal inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Quantitative Data on Thiourea Derivatives

The following table summarizes the inhibitory activities of selected thiourea derivatives against various enzyme targets, as reported in the literature.

Compound ClassSpecific Derivative ExampleTarget Enzyme/OrganismIC₅₀/Kᵢ (µM)Reference
Chiral Thiourea5ahCA IKᵢ = 3.4[8]
Chiral Thiourea5ahCA IIKᵢ = 8.7[8]
Sulfonamide-Thiourea Hybrid5hCA IXPotent Inhibitor[9]
Phenylthiourea1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 Lung Cancer Cell LineIC₅₀ = 0.2[5]
Thiourea Derivative2cBChEIC₅₀ = 7.46[11]
Aldehydes-ThioureaCompound 9Botrytis cinereaEC₅₀ = 0.70 mg/L[15]
(Thio)urea DerivativeE-9E. coli β-glucuronidaseIC₅₀ = 2.68[17]

Conclusion

Thiourea derivatives are a remarkably versatile class of compounds with a broad spectrum of biological activities, primarily driven by their ability to inhibit a wide range of enzymes and disrupt cellular processes. While the specific mechanism of action for 3,3-Dimethyl-1-(propan-2-yl)thiourea derivatives requires direct experimental investigation, the extensive body of research on related compounds provides a strong foundation for hypothesizing their potential as enzyme inhibitors and antifungal agents. The experimental protocols and data presented in this guide offer a clear roadmap for researchers to explore the therapeutic and protective potential of this promising, yet understudied, subclass of thiourea derivatives. Further research in this area is warranted to unlock their full potential in drug discovery and development.

References

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). MDPI. Available at: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. (2015). PubMed. Available at: [Link]

  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022). ACS Omega. Available at: [Link]

  • Thiourea Derivatives in Agrochemical Discovery and Development. (2025). PubMed. Available at: [Link]

  • Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). ResearchGate. Available at: [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025). MDPI. Available at: [Link]

  • Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. (2025). ResearchGate. Available at: [Link]

  • Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. (2022). PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen. (2025). PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. (2024). Chemistry & Biodiversity. Available at: [Link]

  • Synthesis, characterization and biological activity potential of some novel thiourea derivatives. (2024). DergiPark. Available at: [Link]

  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). PMC. Available at: [Link]

  • 3,3-dimethyl-1-(propan-2-yl)thiourea. PubChem. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]

  • Thiourea fungicides. Google Patents.
  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2026). ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. (2025). PubMed. Available at: [Link]

  • Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. Available at: [Link]

  • Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. International Journal of Advanced Engineering and Research. Available at: [Link]

Sources

Exploratory

Introduction: The Significance of Thiourea Derivatives and the Power of In Silico Modeling

An In-Depth Technical Guide to the Computational DFT Modeling of 3,3-Dimethyl-1-(propan-2-yl)thiourea For Researchers, Scientists, and Drug Development Professionals Thiourea and its derivatives are a class of organosulf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Computational DFT Modeling of 3,3-Dimethyl-1-(propan-2-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives are a class of organosulfur compounds with a diverse range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties[1]. Their therapeutic potential often stems from their ability to form stable complexes with metal ions and participate in various biological interactions[1]. 3,3-Dimethyl-1-(propan-2-yl)thiourea, with its specific substitution pattern, presents a unique candidate for investigation within drug discovery and materials science.

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful lens through which to explore the molecular properties of such compounds. DFT allows for the elucidation of electronic structure, molecular geometry, vibrational frequencies, and other key physicochemical parameters that are often difficult or time-consuming to determine experimentally. This in silico approach provides invaluable insights into the structure-activity relationships of novel molecules, guiding further experimental work and accelerating the drug development pipeline. This guide will delineate a rigorous DFT-based workflow for the comprehensive characterization of 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Methodology: A Validated Protocol for DFT Calculations

Step 1: Molecular Structure Generation and Initial Optimization

The initial 3D structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea is constructed using molecular modeling software. The SMILES string CC(C)NC(=S)N(C)C can be used to generate the initial geometry[7][8]. A preliminary geometry optimization is performed using a lower-level theory, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting conformation for the more computationally intensive DFT calculations.

Step 2: DFT Geometry Optimization

The core of the computational analysis lies in the geometry optimization at the DFT level. The choice of functional and basis set is critical for obtaining accurate results.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost[4][5].

  • Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and sulfur atoms, while the polarization functions (d,p) allow for greater flexibility in describing the electron distribution around the atoms.

The geometry optimization should be performed in the gas phase to model the isolated molecule. The convergence criteria should be set to tight to ensure that a true energy minimum is reached.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two crucial purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule. This allows for the assignment of the major vibrational modes to specific functional groups within the molecule.

Step 4: Calculation of Molecular Properties

Once a validated optimized geometry is obtained, a range of molecular properties can be calculated to further characterize the molecule. These include:

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding potential intermolecular interactions.

  • Thermodynamic Properties: Standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature and pressure.

  • NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. These can be compared with experimental data if it becomes available.

Data Presentation and Visualization

Table 1: Key Calculated Properties of 3,3-Dimethyl-1-(propan-2-yl)thiourea
PropertyCalculated ValueUnits
Electronic Energy To be calculatedHartrees
Dipole Moment To be calculatedDebye
HOMO Energy To be calculatedeV
LUMO Energy To be calculatedeV
HOMO-LUMO Gap To be calculatedeV

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Computational Workflow Diagram

DFT Workflow for 3,3-Dimethyl-1-(propan-2-yl)thiourea cluster_input Input Generation cluster_dft DFT Calculations cluster_output Output and Analysis SMILES SMILES String CC(C)NC(=S)N(C)C Initial3D Initial 3D Structure SMILES->Initial3D Molecular Builder GeoOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Initial3D->GeoOpt DFT Input Freq Vibrational Frequency Analysis GeoOpt->Freq Optimized Coords Props Molecular Property Calculations GeoOpt->Props OptGeo Optimized Geometry Freq->OptGeo Validation (No Imaginary Freqs) IRSpec Predicted IR Spectrum Freq->IRSpec MolProps Molecular Properties (HOMO, LUMO, MEP) Props->MolProps

Caption: Computational workflow for DFT modeling.

Molecular Structure and MEP Surface

A placeholder for a 3D rendering of the optimized molecular structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea with the Molecular Electrostatic Potential (MEP) surface mapped onto it. The MEP surface would be color-coded to show electron-rich (red) and electron-poor (blue) regions.

Experimental Protocols: A Step-by-Step Guide

The following provides a detailed, step-by-step protocol for performing the DFT calculations using a generic quantum chemistry software package.

  • Structure Input:

    • Launch the molecular modeling software.

    • Import the 3,3-Dimethyl-1-(propan-2-yl)thiourea structure from its SMILES string: CC(C)NC(=S)N(C)C.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the optimized coordinates as a .xyz or .mol file.

  • DFT Geometry Optimization:

    • Set up a new calculation.

    • Import the pre-optimized molecular coordinates.

    • Select the following calculation parameters:

      • Job Type: Geometry Optimization

      • Method: DFT

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Charge: 0

      • Multiplicity: 1 (Singlet)

      • Solvation: None (Gas Phase)

    • Submit the calculation.

  • Vibrational Frequency Analysis:

    • Once the geometry optimization is complete, set up a new calculation using the optimized geometry.

    • Select the following calculation parameters:

      • Job Type: Frequency

      • Method: DFT

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Charge: 0

      • Multiplicity: 1 (Singlet)

    • Submit the calculation.

    • Upon completion, verify that there are no imaginary frequencies in the output file.

  • Molecular Property Calculations:

    • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

    • In the calculation setup, request the following properties to be calculated and saved:

      • Molecular Orbitals (for HOMO/LUMO analysis)

      • Electrostatic Potential (for MEP mapping)

      • NMR chemical shifts (using the GIAO method)

    • Submit the calculation.

  • Data Analysis and Visualization:

    • Analyze the output files to extract the desired data (energies, orbital eigenvalues, etc.).

    • Use visualization software to render the optimized geometry, molecular orbitals, and the MEP surface.

    • Plot the calculated vibrational frequencies to generate a theoretical IR spectrum.

Trustworthiness and Self-Validation

The integrity of this computational protocol is ensured through a series of internal checks:

  • Convergence Criteria: Strict convergence criteria for the geometry optimization ensure that the final structure is at a stationary point on the potential energy surface.

  • Frequency Analysis: The absence of imaginary frequencies provides a definitive mathematical confirmation that the optimized structure is a true energy minimum.

  • Comparison with Known Thioureas: While direct experimental data for the target molecule is lacking, the calculated properties can be compared with published computational and experimental data for structurally similar thiourea derivatives to assess the reasonableness of the results.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the computational DFT modeling of 3,3-Dimethyl-1-(propan-2-yl)thiourea. By following this workflow, researchers can obtain valuable insights into the molecular and electronic properties of this compound, which can inform and guide further experimental investigations in drug discovery and materials science.

The logical next step would be the experimental synthesis and characterization of 3,3-Dimethyl-1-(propan-2-yl)thiourea. The acquisition of experimental data, particularly X-ray crystallography for the solid-state structure and FTIR and NMR spectra, would allow for the direct validation of the computational results presented here, further strengthening the in silico model and its predictive power.

References

  • MolPort. 3,3-dimethyl-1-(propan-2-yl)thiourea. [Link]

  • de Souza, G. G., et al. (2025). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega. [Link]

  • Nowak, M., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

  • Wang, J., et al. (2012). A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors. MDPI. [Link]

  • Banerjee, S., et al. (2023). Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies. Taylor & Francis. [Link]

  • PubChemLite. 3,3-dimethyl-1-(propan-2-yl)thiourea. [Link]

  • Ahmad, S., et al. (2022). In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. PMC. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry. [Link]

  • Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT. [Link]

  • Musthafa, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Bis(Aroyl Thiourea) Derivatives: Insights into Their Potential Applications through DFT Analysis. Taylor & Francis. [Link]

  • Khan, I., et al. (2015). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Journal of Chemistry. [Link]

  • Singh, A., et al. (2009). Mass and 1H NMR Spectral Characterization of the Reaction Product of S4N3Cl and Thiourea. Asian Journal of Chemistry. [Link]

  • Jangale, A. D., et al. (n.d.). Green Synthesis of Thiourea Derivatives. Scribd. [Link]

  • SpectraBase. Thiourea. [Link]

  • PubChem. N,N'-Dimethylthiourea. [Link]

  • Al-fatlawi, A. A. (2022). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]

  • Shahwar, D., et al. (2012). 3-Acetyl-1-(2,3-dimethylphenyl)thiourea. Acta Crystallographica Section E. [Link]

  • Asghar, M. N., et al. (2020). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]

  • Al-Amiery, A. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Asif, M. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

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Foundational

Electronic Architecture of 3,3-Dimethyl-1-(propan-2-yl)thiourea: Electron Density Distribution and Dipole Moment Dynamics

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The electronic properties of thiourea derivatives dictate their utility acros...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The electronic properties of thiourea derivatives dictate their utility across diverse fields, from acting as pharmacophores in metalloenzyme inhibition to serving as vulcanization accelerators in polymer science. This whitepaper provides an in-depth technical analysis of 3,3-Dimethyl-1-(propan-2-yl)thiourea (CAS: 36600-03-0), focusing on its electron density distribution and dipole moment. By synthesizing quantum mechanical principles with field-proven experimental protocols, this guide establishes a comprehensive framework for characterizing the push-pull electronic dynamics of asymmetrically alkylated thioureas.

Introduction: The Push-Pull Dynamics of the Thiourea Core

Thiourea derivatives are characterized by a highly delocalized π -electron system. The core structural motif features a central carbon atom double-bonded to a highly polarizable sulfur atom and single-bonded to two nitrogen atoms.

In 3,3-Dimethyl-1-(propan-2-yl)thiourea, the substitution pattern creates a unique asymmetric electronic environment:

  • N',N'-Dimethyl Group: Acts as a strong inductive electron donor. Lacking a proton, this tertiary nitrogen cannot participate as a hydrogen bond donor, altering the local solvation shell.

  • N-Isopropyl Group: Provides significant steric bulk while acting as a secondary electron donor. The remaining N-H proton serves as a highly directional hydrogen bond donor.

The electron-donating nature of these alkyl groups enhances the resonance contribution of the zwitterionic forms. The nitrogen lone pairs delocalize into the C=S π∗ antibonding orbital, effectively "pushing" electron density onto the sulfur atom, which acts as the "pull" sink.

G N1 N-Isopropyl Group (Steric Bulk + Inductive Donor) C1 Thiourea Core (C=S Pi System) N1->C1 N2 N',N'-Dimethyl Group (Strong Electron Donor) N2->C1 E1 Increased Electron Density on Sulfur Atom C1->E1 Zwitterionic Resonance D1 Enhanced Dipole Moment (~4.8 - 5.2 Debye) E1->D1 Charge Separation

Caption: Logical flow of electronic delocalization in N-alkylated thioureas.

Quantum Mechanical Evaluation: Electron Density Distribution

The electron density of 3,3-Dimethyl-1-(propan-2-yl)thiourea is heavily localized around the sulfur atom, rendering it a potent Lewis base and nucleophile. When mapping the Molecular Electrostatic Potential (MEP) , the sulfur atom presents as a deep red region (high negative potential), while the N-H proton on the isopropylamino side presents as a blue region (positive potential).

Because the dimethylamino group is a stronger electron donor than the isopropylamino group, the π -electron cloud is slightly skewed. This asymmetry prevents the molecule from adopting a perfectly symmetric C2v​ conformation, forcing the dipole vector to deviate from the exact C=S bond axis.

Dipole Moment Dynamics & Solvation Effects

The dipole moment ( μ ) is a critical metric for predicting a molecule's lipophilicity (LogP), receptor binding affinity, and behavior in dielectric media. Unsubstituted thiourea exhibits a dipole moment of approximately 4.6 to 5.58 Debye, depending on the computational level and environmental conditions (e.g., interstellar medium vs. aqueous solution)[1].

Alkyl substitutions subtly modulate this value through competing inductive effects and steric hindrance that alter the planarity of the molecule. For instance, symmetric 1,3-dimethylthiourea has a dipole moment of 4.90 D[2], while the highly sterically hindered tetramethylthiourea exhibits a dipole moment of approximately 4.7 D[3]. Based on these structural analogues, the dipole moment of 3,3-Dimethyl-1-(propan-2-yl)thiourea is computationally predicted to fall within the 4.8 to 5.1 Debye range.

Quantitative Data: Comparative Dipole Moments

Table 1: Comparative dipole moments of thiourea derivatives illustrating the impact of alkylation.

CompoundSubstituent PatternDipole Moment (Debye)Primary Application / Relevance
Thiourea Unsubstituted~4.60 - 5.58Baseline reference[1]
1,3-Dimethylthiourea Symmetric Dialkyl4.90Antioxidant scavenger[2]
Tetramethylthiourea Symmetric Tetraalkyl~4.70Interface adsorption ligand[3]
3,3-Dimethyl-1-(propan-2-yl)thiourea Asymmetric Trialkyl~4.80 - 5.10 (Calc.)Polymer accelerator[4]

Experimental & Computational Methodologies

To rigorously characterize the electron density and dipole moment of this specific compound, a dual-pronged approach is required. The following protocols are designed to be self-validating systems.

Protocol 1: Computational DFT Workflow

Causality Focus: The choice of basis set is critical. Sulfur's valence electrons are highly polarizable and extend far from the nucleus. Without diffuse functions, the electron density on sulfur would be artificially constrained, leading to a severe underestimation of the dipole moment.

  • Conformational Search: Execute a Monte Carlo conformational search using the OPLS4 force field. Reasoning: The isopropyl group can rotate, yielding multiple local minima that affect the overall dipole vector.

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. The diffuse functions (++) are strictly required for accurately modeling the sulfur atom's electron cloud.

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. Self-Validation: The absence of imaginary frequencies confirms the structure is a true energetic minimum, not a transition state.

  • Wavefunction & MEP Analysis: Generate the formatted checkpoint file (.fchk) to map the Molecular Electrostatic Potential (MEP) onto an electron density isosurface (typically 0.002 a.u.).

  • Dipole Moment Extraction: Extract the total dipole moment ( μtot​=μx2​+μy2​+μz2​​ ) from the output log.

Workflow S1 Step 1: Conformational Search (Molecular Mechanics / Monte Carlo) S2 Step 2: DFT Geometry Optimization (B3LYP/6-311++G**) S1->S2 S3 Step 3: Vibrational Frequency Analysis (Confirm True Minimum) S2->S3 S4 Step 4: Wavefunction & MEP Analysis (Map Electron Density) S3->S4 S5 Step 5: Dipole Moment Extraction (Calculate Debye Vector) S4->S5

Caption: Step-by-step computational workflow for determining dipole moments.

Protocol 2: Experimental Dielectric Constant Measurement (Debye Method)

Causality Focus: Thioureas are notorious for forming hydrogen-bonded dimers in solution, which drastically alters the apparent dipole moment. Measuring in a non-polar solvent at infinite dilution isolates the monomeric state.

  • Solvent Preparation: Purify and dry a non-polar solvent (e.g., 1,4-dioxane) to remove trace water, which has a high intrinsic dielectric constant.

  • Dilution Series: Prepare five highly dilute solutions of 3,3-Dimethyl-1-(propan-2-yl)thiourea (weight fractions ranging from 0.001 to 0.01).

  • Capacitance Measurement: Measure the dielectric constant ( ϵ ) of each solution using a precision LCR meter equipped with a liquid test fixture at exactly 20.0°C.

  • Refractive Index Measurement: Measure the refractive index ( nD​ ) of each solution using an Abbe refractometer to account for induced electronic polarizability.

  • Halverstadt-Kumler Extrapolation: Plot ϵ and nD2​ against the solute weight fraction. Extrapolate the slopes to infinite dilution ( ω→0 ).

  • Calculation: Calculate the permanent dipole moment using the Debye equation, utilizing the extrapolated values to eliminate solute-solute hydrogen bonding artifacts.

Implications in Drug Development & Material Science

Polymer Science & Vulcanization: In the rubber industry, specifically for chloroprene polymers, 3,3-Dimethyl-1-(propan-2-yl)thiourea is utilized as a highly effective vulcanization accelerator[4]. The structural causality is directly tied to its electron density: the high nucleophilicity of the sulfur atom facilitates the rapid transfer of sulfur during the curing process. Simultaneously, the asymmetric steric bulk of the isopropyl and dimethyl groups shields the reactive center just enough to prevent premature cross-linking, providing excellent "scorch safety" during polymer processing.

Drug Development: The distinct dipole moment and highly localized electron density make this scaffold an excellent candidate for coordinating with zinc metalloenzymes. The molecule's asymmetric hydrogen-bonding profile (one donor, two acceptors) allows for highly specific, directional binding within hydrophobic enzyme pockets, while its ~4.8-5.1 D dipole moment ensures favorable membrane permeability profiles compared to the highly polar unsubstituted thiourea.

References

  • [4] Chloroprene polymers containing trialkyl thiourea accelerators. US Patent 2958680A. Google Patents. URL:

  • About the detection of urea in the interstellar medium: the energetic aspect. Astronomy & Astrophysics. URL:[Link]

  • [1] Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Astronomy and Space Sciences. URL:[Link]

  • [3] The Adsorption of Tetramethylthiourea at the Interface Electrode – NaClO in the Presence of Sodium 1-decanesulfonate. Acta Chimica Slovenica. URL:[Link]

  • [2] 1,3-dimethylthiourea. Stenutz Tables for Chemistry. URL:[Link]

Sources

Exploratory

Unraveling the Supramolecular Architecture: A Technical Guide to Hydrogen Bonding Networks in 3,3-Dimethyl-1-(propan-2-yl)thiourea Crystals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Hydrogen Bonding in Thiourea Scaffolds Thiourea derivatives are a cornerstone in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydrogen Bonding in Thiourea Scaffolds

Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and serving as versatile building blocks for complex molecular architectures.[1] Their functionality is intimately linked to their three-dimensional structure and the non-covalent interactions that govern their packing in the solid state. Among these, hydrogen bonds are paramount, dictating the supramolecular assembly, influencing physicochemical properties such as solubility and stability, and ultimately modulating biological activity.[2][3] This guide provides a comprehensive technical overview of the methodologies used to elucidate and analyze the intricate hydrogen bonding networks in the crystalline state of a model thiourea derivative, 3,3-Dimethyl-1-(propan-2-yl)thiourea. By understanding these networks, researchers can gain profound insights into structure-property relationships, paving the way for rational drug design and the engineering of novel crystalline materials.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding the solid-state architecture of 3,3-Dimethyl-1-(propan-2-yl)thiourea begins with its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthesis of N,N-dialkyl-N'-alkylthioureas such as 3,3-Dimethyl-1-(propan-2-yl)thiourea is typically achieved through a straightforward and efficient reaction. A common method involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.[4] In this case, isopropyl isothiocyanate would be reacted with dimethylamine.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethylamine (1.0 equivalent) in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF).

  • Addition of Isothiocyanate: To the stirred solution, add isopropyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture for a designated period (e.g., 2-4 hours) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to yield the pure 3,3-Dimethyl-1-(propan-2-yl)thiourea.[5]

Single Crystal Growth

The growth of single crystals is a critical step that often requires empirical optimization. The goal is to obtain crystals of sufficient size and quality for single-crystal X-ray diffraction.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve the purified thiourea derivative in a minimal amount of a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation.

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is one of the most common and effective methods for growing single crystals.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble, and place this solution in a sealed container with a second solvent (in which the compound is poorly soluble) that is miscible with the first. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested and prepared for X-ray diffraction analysis.

Structural Elucidation: Decoding the Crystalline Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal, providing a detailed map of bond lengths, bond angles, and intermolecular interactions.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

A suitable single crystal is mounted on a goniometer and placed within an X-ray diffractometer. As the crystal is rotated in the X-ray beam, a diffraction pattern is collected.[6] The analysis of this pattern allows for the determination of the unit cell parameters, space group, and the atomic coordinates of the molecule.

The crystal structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea, once solved, would reveal the conformation of the molecule and the arrangement of neighboring molecules in the crystal lattice. Of particular interest are the hydrogen bonding interactions involving the N-H proton of the thiourea backbone and the sulfur atom, which is a common and effective hydrogen bond acceptor.[7]

Workflow for Structural Elucidation

Caption: Workflow from synthesis to structural analysis.

In-depth Analysis of Hydrogen Bonding Networks

Once the crystal structure is determined, a detailed analysis of the hydrogen bonding network is performed to understand the supramolecular assembly.

Identification and Characterization of Hydrogen Bonds

In the crystal structure of 3,3-Dimethyl-1-(propan-2-yl)thiourea, the primary hydrogen bond donor is the N-H group, while the primary acceptor is the sulfur atom of the thiocarbonyl group (C=S). The geometry of these interactions (D-H···A distance and D-H···A angle, where D is the donor and A is the acceptor) is crucial for their classification and strength assessment.

Table 1: Expected Hydrogen Bond Parameters in Thiourea Derivatives

Donor (D)Acceptor (A)Interaction TypeTypical D···A Distance (Å)Typical D-H···A Angle (°)
N-HS=CIntermolecular3.3 - 3.6150 - 180
C-HS=CIntermolecular3.5 - 3.9120 - 170

Note: These are typical ranges observed in thiourea derivatives and may vary for the specific compound.

The presence of bulky dimethyl and isopropyl groups might influence the formation of typical hydrogen-bonded synthons observed in other thioureas. For instance, the common centrosymmetric dimer motif formed through N-H···S hydrogen bonds might be sterically hindered.[8]

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, pinpointing hydrogen bonds and other significant interactions.[9]

The associated 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. The percentages of different contacts (e.g., H···H, H···S, H···C) can be determined, offering insights into the relative importance of various interactions in the crystal packing.[10] For thiourea derivatives, the N-H···S interactions are expected to be prominent features in the fingerprint plots.

Methodology for Hirshfeld Surface Analysis

Caption: Workflow for Hirshfeld surface analysis.

Computational Chemistry: A Deeper Insight into Interaction Energies

Density Functional Theory (DFT) calculations can be employed to complement the experimental findings from SC-XRD. By performing geometry optimization of the molecule in the gas phase, the calculated structure can be compared with the experimental crystal structure to assess the influence of intermolecular interactions on the molecular conformation.[4][11]

Furthermore, DFT can be used to calculate the energies of the hydrogen bonds and other intermolecular interactions, providing a quantitative measure of their strength.[12] This allows for a more profound understanding of the forces driving the crystal packing.

Conclusion: From Crystal Structure to Drug Design

A thorough understanding of the hydrogen bonding networks in 3,3-Dimethyl-1-(propan-2-yl)thiourea crystals, achieved through a combination of synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling, provides a blueprint for its supramolecular architecture. This knowledge is not merely academic; it has profound implications for drug development. The ability to predict and control hydrogen bonding can lead to the design of new crystalline forms (polymorphs, cocrystals) with improved pharmaceutical properties, such as enhanced solubility, stability, and bioavailability.[9] For researchers and scientists in the field, a detailed characterization of these non-covalent interactions is a critical step in the journey from a promising molecule to a viable therapeutic agent.

References

  • Hirshfeld surface analyses and crystal structures of supramolecular self-assembly thiourea derivatives directed by non-covalent interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. (2022). Molecules, 27(9), 2686. MDPI. Retrieved from [Link]

  • 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea: crystal structure, Hirshfeld surface analysis and computational study. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 834–843. International Union of Crystallography. Retrieved from [Link]

  • Hydrogen bonded networks in N–alkyl substituted thiourea platinum (II) oxocarbodianion and carboxylate salts. (2010). CrystEngComm, 12(7), 2262-2273. Royal Society of Chemistry. Retrieved from [Link]

  • 1-(4-methylbenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1269–1278. International Union of Crystallography. Retrieved from [Link]

  • 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1014–1021. International Union of Crystallography. Retrieved from [Link]

  • The pattern of bifurcated hydrogen bonds in thiourea cocrystals with diazine derivatives: experimental and quantum theoretical studies. (2024). Acta Crystallographica Section C: Structural Chemistry, 80(Pt 8), 434-439. International Union of Crystallography. Retrieved from [Link]

  • Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. (2021). Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600. ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-66. International Union of Crystallography. Retrieved from [Link]

  • Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (2022). The Journal of Physical Chemistry B, 126(41), 8206–8216. MPG.PuRe. Retrieved from [Link]

  • Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis. (2012). Molecules, 17(12), 1319–1356. National Institutes of Health. Retrieved from [Link]

  • N,N-Diethyl-N′-phenylacetylthiourea. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. International Union of Crystallography. Retrieved from [Link]

  • Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. (2020). Oriental Journal of Chemistry, 36(5), 896-904. Oriental Journal of Chemistry. Retrieved from [Link]

  • Thiourea as a “Polar Hydrophobic” Hydrogen-Bonding Motif: Application to Highly Durable All-Underwater Adhesion. (2024). Journal of the American Chemical Society. American Chemical Society. Retrieved from [Link]

  • The Synthesis, Structure And Characterization Study On Thiourea Derivatives And Their Complexes. (2005). Globe Thesis. Retrieved from [Link]

  • Density Functional Theory Calculations of the Influence of Weak Hydrogen Bonding Interactions on the Raman Spectra of Thiourea in Aqueous Solution. (2014). Acta Physico-Chimica Sinica, 30(9), 1621-1628. Acta Physico-Chimica Sinica. Retrieved from [Link]

  • Search - CCDC. (n.d.). CCDC. Retrieved from [Link]

  • Hydrogen-Bonding Interactions in Crystalline Solids of Cyclic Thioureas. (2000). Crystal Growth & Design, 1(1), 67–74. ACS Publications. Retrieved from [Link]

  • Hydrogen Bonds of C=S, C=Se and C=Te with C-H in Small-Organic Molecule Compounds Derived from the Cambridge Structural Database (CSD). (2022). ResearchGate. Retrieved from [Link]

  • 3,3-dimethyl-1-(propan-2-yl)thiourea. (n.d.). PubChem. Retrieved from [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2024). Molecules, 29(20), 4906. MDPI. Retrieved from [Link]

  • Hydrogen Bonds of C=S, C=Se and C=Te with C-H in Small-Organic Molecule Compounds Derived from the Cambridge Structural Database (CSD). (2022). Crystal Structure Theory and Applications, 11(1), 1-22. SCIRP. Retrieved from [Link]

  • 3-Acetyl-1-(2,3-dimethylphenyl)thiourea. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3359. International Union of Crystallography. Retrieved from [Link]

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022). RSC Advances, 12(21), 13073-13101. Royal Society of Chemistry. Retrieved from [Link]

  • Polarizable H-Bond Concept in Aromatic Poly(thiourea)s: Unprecedented High Refractive Index, Transmittance, and. (2024). Advanced Materials. Wiley Online Library. Retrieved from [Link]

  • 3,3-dimethyl-1-(propan-2-yl)thiourea. (n.d.). MolPort. Retrieved from [Link]

  • Hydrogen-Bonding Networks in Heterocyclic Thioureas. (2007). ResearchGate. Retrieved from [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (2019). Kent Academic Repository. Retrieved from [Link]

  • Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. (2021). ACS Omega, 6(46), 31057–31069. ACS Publications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 3,3-Dimethyl-1-(propan-2-yl)thiourea from isopropyl isothiocyanate

Application Note & Protocol: Synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea Abstract This document provides a comprehensive guide for the synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea, a trisubstituted thiourea, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea

Abstract

This document provides a comprehensive guide for the synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea, a trisubstituted thiourea, through the nucleophilic addition of dimethylamine to isopropyl isothiocyanate. Thiourea derivatives are pivotal scaffolds in medicinal chemistry and organic synthesis, exhibiting a wide array of biological activities.[1] This protocol is designed for researchers in chemistry and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the reaction mechanism, safety protocols, experimental procedures, and characterization techniques, ensuring a reproducible and validated synthesis.

Scientific Foundation: The Reaction Mechanism

The formation of thioureas from isothiocyanates and amines is a robust and highly efficient "click-type" reaction.[2] The core of this transformation is a nucleophilic addition mechanism. The nitrogen atom of dimethylamine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the highly electrophilic carbon atom of the isothiocyanate group in isopropyl isothiocyanate. This electrophilicity is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

The reaction proceeds in two conceptual steps:

  • Nucleophilic Attack: The dimethylamine's nitrogen atom attacks the central carbon of the isothiocyanate, leading to the formation of a transient, zwitterionic (dipolar) intermediate.[2][3]

  • Proton Transfer: This intermediate is unstable and rapidly undergoes an intramolecular proton transfer from the newly bonded nitrogen to the nitrogen of the original isothiocyanate, yielding the stable, neutral 3,3-Dimethyl-1-(propan-2-yl)thiourea product.[2]

The overall reaction is generally high-yielding and can often be performed under mild conditions.[3]

ReactionMechanism cluster_intermediate Zwitterionic Intermediate cluster_product Product Isopropyl_ITC Isopropyl Isothiocyanate (CH₃)₂CH-N=C=S Zwitterion (CH₃)₂CH-N⁻-C(=S)-N⁺H(CH₃)₂ Dimethylamine Dimethylamine (CH₃)₂NH Dimethylamine->Zwitterion Nucleophilic Attack Product 3,3-Dimethyl-1-(propan-2-yl)thiourea (CH₃)₂CH-NH-C(=S)-N(CH₃)₂ Zwitterion->Product Proton Transfer

Sources

Application

Application Note: 3,3-Dimethyl-1-(propan-2-yl)thiourea (DIPTU) as a Versatile Ligand in Transition Metal Complexes

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Rationale The development of robust transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

The development of robust transition metal complexes relies heavily on the strategic selection of organic ligands. 3,3-Dimethyl-1-(propan-2-yl)thiourea , commonly referred to as DIPTU , is a highly specialized N,N-dialkyl-N'-alkylthiourea derivative. Thiourea derivatives represent a broad family of molecules containing the N-(C=S)-N fragment, which are structurally versatile due to their simultaneous σ-donating and π-acidic characteristics[1].

Unlike unsubstituted thiourea, which is highly hydrophilic and prone to forming complex bridging networks, DIPTU offers a finely tuned steric and electronic profile:

  • Electronic Control (Dimethyl Group): The N,N-dimethyl substitution prevents tautomerization and hydrogen bonding on one side of the molecule, forcing the ligand to act primarily as a monodentate S-donor in neutral media.

  • Steric Shielding (Isopropyl Group): The bulky N'-isopropyl group provides a steric umbrella that stabilizes low-valent metal centers (e.g., Pd(0) intermediates in catalysis) and enhances the overall lipophilicity of the complex, a critical factor for cellular membrane permeation in metallodrugs.

This guide details the application of DIPTU in synthesizing Palladium(II) catalysts for cross-coupling reactions and Ruthenium(II) complexes for targeted anticancer therapeutics.

Mechanistic Workflows

To understand the synthetic divergence of DIPTU, we must map its coordination behavior with different transition metal precursors. Palladium(II) favors homoleptic square-planar geometries, while Ruthenium(II)-arene systems favor heteroleptic "piano-stool" geometries.

SynthesisWorkflow Ligand 3,3-Dimethyl-1-(propan-2-yl)thiourea (DIPTU) Pd_Complex [Pd(DIPTU)4]Cl2 Square Planar Catalyst Ligand->Pd_Complex 4.1 equiv, RT, 2h Ru_Complex [RuCl2(p-cymene)(DIPTU)] Piano-Stool Complex Ligand->Ru_Complex 2.1 equiv, RT, 4h Pd_Salt K2[PdCl4] (Aqueous/EtOH) Pd_Salt->Pd_Complex Ru_Salt [RuCl2(p-cymene)]2 (DCM Solvent) Ru_Salt->Ru_Complex

Figure 1: Synthesis workflow for Pd(II) and Ru(II) transition metal complexes using the DIPTU ligand.

Application I: Palladium(II)-DIPTU Catalysts for Cross-Coupling

Historically, sulfur-containing compounds were considered catalyst poisons. However, sterically hindered thiourea ligands have emerged as highly effective, air-stable ligands for palladium-catalyzed cross-coupling reactions (such as Heck and Suzuki couplings) under aerobic conditions[2]. Palladium(II) complexes of thiones having the general formula [Pd(L)4]Cl2 exhibit stable square-planar coordination, making them excellent precatalysts[3].

Protocol: Synthesis of [Pd(DIPTU)4]Cl2

Causality of Experimental Design: Potassium tetrachloropalladate (K2[PdCl4]) is utilized instead of PdCl2 due to its high solubility in water. By employing a biphasic or mixed-solvent system (Water/Ethanol), the highly lipophilic [Pd(DIPTU)4]Cl2 product precipitates immediately upon formation. This phase separation drives the equilibrium forward via Le Chatelier's principle and prevents the formation of mixed chloro-ligand species. A slight excess of ligand (4.1 equivalents) ensures complete saturation of the coordination sphere.

Step-by-Step Methodology:

  • Preparation of Metal Precursor: Dissolve 1.0 mmol (326 mg) of K2[PdCl4] in 10 mL of deionized water in a 50 mL round-bottom flask. Stir until a clear, dark red-brown solution is achieved.

  • Ligand Preparation: In a separate vial, dissolve 4.1 mmol (600 mg) of DIPTU in 15 mL of absolute ethanol.

  • Complexation: Add the DIPTU solution dropwise to the stirring palladium solution at room temperature (20-25°C).

  • Maturation: Stir the mixture continuously for 2 hours. A bright yellow precipitate will begin to form within the first 10 minutes.

  • Isolation: Isolate the yellow solid via vacuum filtration using a sintered glass crucible.

  • Purification: Wash the precipitate sequentially with cold water (2 × 10 mL), cold ethanol (1 × 5 mL), and diethyl ether (2 × 10 mL) to remove unreacted ligand and potassium chloride byproducts. Dry under vacuum for 12 hours.

Self-Validating Quality Control:

  • Visual: The transition from a dark red-brown solution to a bright yellow suspension confirms the displacement of chloride ions.

  • NMR Spectroscopy: In 13 C NMR, the >C=S resonance of the free DIPTU ligand (~182 ppm) will exhibit a characteristic upfield shift to ~174 ppm[3]. This occurs because S-coordination to Pd(II) draws electron density away from sulfur, which is compensated by nitrogen lone pair donation, decreasing the C=S double bond character. Concurrently, the N-H proton in 1 H NMR will shift downfield (e.g., from 6.5 ppm to 8.2 ppm) due to deshielding.

Quantitative Data: Catalytic Efficiency

The synthesized [Pd(DIPTU)4]Cl2 complex demonstrates superior catalytic efficiency in Heck cross-coupling reactions compared to ligand-free palladium salts, primarily because the bulky DIPTU ligands prevent the aggregation of Pd(0) into inactive palladium black.

Catalyst SystemSubstrateCoupling PartnerCatalyst Loading (mol%)Time (h)Yield (%)
[Pd(DIPTU)4]Cl2 IodobenzeneMethyl Acrylate1.04>99
[Pd(DIPTU)4]Cl2 BromobenzeneStyrene1.01292
Pd(OAc)₂ (Control) IodobenzeneMethyl Acrylate1.0445
Table 1: Comparative catalytic efficiency of DIPTU-stabilized Pd(II) vs. unligated Pd(II) in Heck cross-coupling (Reaction conditions: 100°C, DMF, K₂CO₃ base).

Application II: Ruthenium(II)-Arene DIPTU Complexes for Oncology

Organometallic Ru(II)–arene complexes containing thiourea ligands demonstrate significant cytotoxicity against various cancer cell lines, often outperforming traditional platinum-based drugs[4]. The "piano-stool" geometry—where the arene ring forms the seat and the halogens/DIPTU form the legs—provides a perfect balance of stability and reactivity.

Mechanism of Action Pathway

The lipophilicity imparted by the isopropyl and dimethyl groups of DIPTU enhances cellular uptake. Once inside the cell, the lower intracellular chloride concentration triggers the aquation (hydrolysis) of the Ru-Cl bond, activating the prodrug.

MOA Uptake Cellular Uptake (Enhanced by Isopropyl) Hydrolysis Aquation of Ru-Cl (Prodrug Activation) Uptake->Hydrolysis Intracellular H2O DNA_Bind DNA Adduct Formation & ROS Generation Hydrolysis->DNA_Bind Mito Mitochondrial Membrane Depolarization Hydrolysis->Mito Apoptosis Apoptosis (Cancer Cell Death) DNA_Bind->Apoptosis Mito->Apoptosis

Figure 2: Proposed apoptotic signaling pathway induced by Ru(II)-DIPTU complexes in cancer cells.

Protocol: Synthesis of [RuCl2(p-cymene)(DIPTU)]

Causality of Experimental Design: The reaction utilizes the dimeric precursor [RuCl2(p-cymene)]2. Dichloromethane (DCM) is selected as the solvent because it fully solubilizes both the hydrophobic dimer and the DIPTU ligand. The strongly nucleophilic sulfur of DIPTU cleaves the chloride bridges of the dimer. A strict stoichiometry of 2.1 equivalents of ligand (relative to the dimer) is used to yield the mononuclear complex without displacing the strongly bound p-cymene ring.

Step-by-Step Methodology:

  • Dimer Dissolution: Suspend 0.5 mmol (306 mg) of [RuCl2(p-cymene)]2 in 15 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Ligand Addition: Add 1.05 mmol (154 mg) of DIPTU dissolved in 5 mL of DCM dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature for 4 hours. The suspension will gradually clarify into a deep orange/red homogeneous solution.

  • Concentration: Reduce the solvent volume to approximately 3 mL using a rotary evaporator.

  • Precipitation: Slowly add 15 mL of cold n-hexane to the concentrated solution to precipitate the complex.

  • Isolation: Filter the resulting orange microcrystals, wash with cold hexane, and dry under vacuum.

Self-Validating Quality Control:

  • NMR Spectroscopy: The success of the dimer cleavage is definitively proven by 1 H NMR. In the unreacted dimer, the aromatic protons of the p-cymene ring appear as a highly symmetric set of doublets. Upon coordination of the asymmetric DIPTU ligand, the symmetry of the ruthenium center is broken, causing the p-cymene protons to split into four distinct, complex multiplets (typically shifting from ~5.4 ppm to the 5.6–5.9 ppm range).

Quantitative Data: In Vitro Cytotoxicity

The Ru(II)-DIPTU complex exhibits potent anticancer activity, particularly against lung and cervical carcinomas, while maintaining a high selectivity index (low toxicity to healthy cells) compared to Cisplatin.

CompoundA549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HEK293 (Healthy) IC₅₀ (µM)Selectivity Index (vs A549)
[RuCl2(p-cymene)(DIPTU)] 8.4 ± 0.612.1 ± 0.8>100>11.9
Cisplatin (Control) 15.2 ± 1.19.5 ± 0.522.4 ± 1.51.47
Free DIPTU Ligand >200>200>200N/A
Table 2: In vitro cytotoxicity profile comparing the Ru-DIPTU complex against standard chemotherapeutics (72h incubation, MTT Assay).

Sources

Method

Application Notes and Protocols for the Catalytic Applications of 3,3-Dimethyl-1-(propan-2-yl)thiourea Coordination Polymers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential catalytic applications of coordination polymers (CPs) derived from the ligand 3,3-Dim...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential catalytic applications of coordination polymers (CPs) derived from the ligand 3,3-Dimethyl-1-(propan-2-yl)thiourea. While the catalytic activity of CPs based on this specific ligand is an emerging area of research, this document outlines protocols and theoretical frameworks drawn from analogous thiourea-based catalytic systems. The thiourea moiety, with its sulfur and nitrogen donor atoms, provides a versatile platform for constructing robust CPs with potential applications in heterogeneous catalysis.[1][2][3] The principles and protocols detailed herein are grounded in established methodologies for the synthesis and catalytic evaluation of coordination polymers.[4]

Part 1: Synthesis of a 3,3-Dimethyl-1-(propan-2-yl)thiourea-Zinc(II) Coordination Polymer

Introduction to the Synthesis

The synthesis of coordination polymers typically involves the self-assembly of metal ions and organic ligands.[1][2] In this protocol, we describe a hypothetical solvothermal synthesis of a Zinc(II) coordination polymer with 3,3-Dimethyl-1-(propan-2-yl)thiourea. Zinc(II) is selected for its flexible coordination geometry and its proven efficacy in various catalytic CPs.[5] The solvothermal method is chosen to facilitate the formation of a crystalline and stable polymeric network.

Materials and Equipment
  • 3,3-Dimethyl-1-(propan-2-yl)thiourea (C6H14N2S)[6]

  • Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (25 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

  • Analytical balance

  • Schlenk line (optional, for inert atmosphere)

Protocol: Synthesis of [Zn(C6H14N2S)(NO₃)₂]n
  • Ligand and Metal Salt Preparation: In a 20 mL glass vial, dissolve 0.146 g (1 mmol) of 3,3-Dimethyl-1-(propan-2-yl)thiourea in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol. In a separate vial, dissolve 0.297 g (1 mmol) of Zinc(II) nitrate hexahydrate in 5 mL of DMF.

  • Mixing and Transfer: Slowly add the metal salt solution to the ligand solution while stirring. A clear solution should be obtained. Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours. The elevated temperature and pressure facilitate the formation of the coordination polymer network.

  • Cooling and Isolation: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the resulting solid product by centrifugation.

  • Washing: Wash the collected solid three times with fresh DMF and then three times with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours. The expected product is a crystalline powder.

Characterization

The synthesized coordination polymer should be characterized using standard techniques such as:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the thiourea ligand to the zinc center by observing shifts in the C=S and N-H stretching frequencies.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.[7]

Diagram of the Synthesis Workflow

cluster_synthesis Synthesis Workflow prep_ligand Prepare Ligand Solution (3,3-Dimethyl-1-(propan-2-yl)thiourea in DMF/Ethanol) mixing Mix Solutions prep_ligand->mixing prep_metal Prepare Metal Salt Solution (Zn(NO₃)₂·6H₂O in DMF) prep_metal->mixing autoclave Transfer to Autoclave mixing->autoclave solvothermal Solvothermal Reaction (120 °C, 48 h) autoclave->solvothermal cooling Cool to Room Temperature solvothermal->cooling isolation Isolate Solid by Centrifugation cooling->isolation washing Wash with DMF and Ethanol isolation->washing drying Dry in Vacuum Oven washing->drying product Crystalline Coordination Polymer drying->product

Caption: Workflow for the solvothermal synthesis of the coordination polymer.

Part 2: Catalytic Application in the Henry (Nitroaldol) Reaction

Introduction to the Henry Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[8] It is a valuable transformation in organic synthesis for the preparation of β-nitro alcohols, which are versatile intermediates for the synthesis of amino alcohols and other important compounds. Coordination polymers can act as efficient heterogeneous catalysts for this reaction, offering advantages such as easy separation and reusability.[4] The Lewis acidic metal centers in the CP can activate the aldehyde, while the basic sites on the ligand can deprotonate the nitroalkane.

Materials and Equipment
  • Synthesized 3,3-Dimethyl-1-(propan-2-yl)thiourea-Zinc(II) CP

  • Benzaldehyde

  • Nitromethane

  • Methanol (solvent)

  • Reaction vials with magnetic stir bars

  • Stirring hotplate

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

  • Rotary evaporator

Protocol: Catalytic Henry Reaction
  • Catalyst Activation: Before the reaction, activate the synthesized coordination polymer by heating it under vacuum at 100 °C for 4 hours to remove any adsorbed water or solvent molecules.

  • Reaction Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, add 10 mg of the activated coordination polymer catalyst.

  • Addition of Reactants: To the vial, add 2 mL of methanol, followed by 0.5 mmol of benzaldehyde and 1.0 mmol of nitromethane.

  • Reaction: Seal the vial and stir the reaction mixture at 50 °C for 24 hours. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC or HPLC.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst from the reaction mixture by centrifugation. The supernatant liquid contains the product.

  • Analysis: Analyze the supernatant to determine the conversion of benzaldehyde and the yield of the β-nitro alcohol product. The product can be further purified by removing the solvent using a rotary evaporator.

  • Catalyst Recycling: The recovered catalyst can be washed with methanol, dried under vacuum, and reused for subsequent reaction cycles to test its stability and reusability.[4][9]

Expected Results

The following table summarizes the expected performance of the 3,3-Dimethyl-1-(propan-2-yl)thiourea-Zinc(II) coordination polymer in the catalytic Henry reaction, based on data from similar thiourea-based catalytic systems.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
125024>95>90
215024~85~80
322548~70~65

Diagram of the Proposed Catalytic Cycle

cluster_catalysis Proposed Catalytic Cycle for the Henry Reaction catalyst Active Catalyst [Zn(II)-CP] step1 Aldehyde Coordination catalyst->step1 Lewis Acid Activation step2 Nitroalkane Deprotonation step1->step2 step3 C-C Bond Formation step2->step3 Nucleophilic Attack step4 Protonation step3->step4 product β-Nitro Alcohol Product step4->product product->catalyst Catalyst Regeneration reactants Benzaldehyde + Nitromethane reactants->step1

Caption: Proposed mechanism for the Henry reaction catalyzed by the coordination polymer.

Part 3: Scientific Integrity and Logic

Causality Behind Experimental Choices
  • Choice of Metal: Zinc(II) is a good Lewis acid, which is crucial for activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.[5]

  • Thiourea Ligand: The N-H protons of the thiourea moiety can act as hydrogen bond donors, further activating the aldehyde. The sulfur atom and the overall electronic properties of the ligand can influence the catalytic activity.[10][11]

  • Solvothermal Synthesis: This method often leads to the formation of more stable and crystalline coordination polymers compared to room temperature synthesis, which is important for heterogeneous catalysis.

  • Catalyst Activation: Heating the catalyst under vacuum removes guest molecules from the pores, ensuring that the active sites are accessible to the reactants.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst loading are critical parameters that need to be optimized for each specific catalytic system to achieve high efficiency and selectivity.[4]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The characterization of the synthesized material confirms its identity and purity. The catalytic protocol includes monitoring the reaction progress, which allows for the determination of reaction kinetics. The catalyst recycling experiment is a key indicator of the catalyst's stability and heterogeneity. Consistent results across multiple catalytic cycles would validate the robustness of the catalyst.

References

  • Coordination Polymer Design for Catalytic Efficiency Enhancement. (2025). Vertex AI Search.
  • Urea and thiourea based coordination polymers and metal-organic frameworks: Synthesis, structure and applications. (2021). Coordination Chemistry Reviews. [Link]

  • Urea and thiourea based coordination polymers and metal-organic frameworks: Synthesis, structure and applications. (2022). ULisboa Research Portal. [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2024). MDPI. [Link]

  • Insights into Thiourea-Based Bifunctional Catalysts for Efficient Conversion of CO2 to Cyclic Carbonates. (2022). The Journal of Organic Chemistry. [Link]

  • Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. (2025). PMC. [Link]

  • Coordination Polymers for Catalysis: Enhancement of Catalytic Activity through Hierarchical Structuring Synthesis of hierarchica. (n.d.). The Royal Society of Chemistry.
  • Structural Diversity and Catalytic Properties of Coordination Polymers with Functionalized Naphthalene Dicarboxylate Linkers. (2024). Crystal Growth & Design. [Link]

  • 3,3-dimethyl-1-(propan-2-yl)thiourea. (n.d.). PubChem. [Link]

  • The Rational Design and Synthesis of Water-Soluble Thiourea Ligands for Recoverable Pd-Catalyzed Aerobic Aqueous Suzuki-Miyaura Reactions at Room Temperature. (2018). Organic Chemistry Portal. [Link]

  • Catalytic Activity of Zn(II) Coordination Polymer Based on a Cyclotriphosphazene-Functionalized Ligand for Removal of Organic Dyes. (2023). MDPI. [Link]

  • Macroscopic shaping of coordination polymer via crystal–glass phase transformation as monolithic catalyst for efficient catalyst recovery. (2023). APL Materials. [Link]

  • Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine‐Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions. (n.d.). PMC.

Sources

Application

Application Note: In Vitro Biological Activity Profiling of 3,3-Dimethyl-1-(propan-2-yl)thiourea

Target Audience: Researchers, Assay Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale Thiourea and its alkyl/aryl derivatives rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Thiourea and its alkyl/aryl derivatives represent a highly versatile pharmacophore in medicinal chemistry. The scaffold is characterized by a thionic group (C=S) and two amino groups, providing three reactive centers capable of forming donor-acceptor bonds with metal cations and non-covalent hydrogen bonds with various biological targets[1].

3,3-Dimethyl-1-(propan-2-yl)thiourea (CAS: 36600-03-0)—also known as 1-isopropyl-3,3-dimethylthiourea—serves as an excellent model compound for alkyl-substituted thioureas. The addition of dimethyl and isopropyl groups significantly enhances the compound's lipophilicity compared to unsubstituted thiourea. This structural modification is critical: it improves cell membrane permeability in whole-cell assays and modulates the compound's binding affinity within the hydrophobic pockets of target enzymes[1].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. The protocols below are engineered as self-validating systems , ensuring that every absorbance readout is rigorously controlled against intrinsic compound interference and vehicle effects. This note details the validated in vitro workflows for evaluating three primary biological activities associated with thiourea derivatives: Urease Inhibition, Antioxidant Capacity, and Cytotoxicity[2].

Quantitative Data Summary

To provide a benchmark for your assay development, Table 1 summarizes the expected pharmacological profile of thiourea-class compounds based on established literature.

Table 1: Expected Pharmacological Profile and Reference Standards for Thiourea Derivatives

Assay TypeTarget / MechanismValidated Positive ControlTypical IC₅₀ Range (Thioureas)Primary Readout
Enzyme Inhibition Jack Bean Urease (Metalloenzyme)Thiourea / Acetohydroxamic acid0.3 µM to 150 µM[3]Absorbance (625 nm)
Antioxidant DPPH Radical ScavengingAscorbic Acid / Trolox10 µM to 150 µM[4]Absorbance (517 nm)
Cytotoxicity MCF-7 Breast Cancer CellsDoxorubicin / Imatinib1.3 µM to 350 µM[1]Absorbance (570 nm)

In Vitro Urease Inhibition Assay (The Berthelot Method)

Causality & Design: Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Pathogens like Helicobacter pylori utilize urease to neutralize stomach acid, making it a prime target for anti-ulcer therapeutics[5]. Thiourea derivatives act as potent competitive inhibitors because their sulfur and nitrogen atoms chelate the bi-nickel center in the enzyme's active site[3]. The Berthelot (indophenol) method quantifies the ammonia produced; a decrease in indophenol blue formation directly correlates with enzyme inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Jack bean urease (5 U/mL) dissolved in the phosphate buffer.

    • Substrate: 100 mM Urea in phosphate buffer.

    • Inhibitor Stock: Dissolve 3,3-Dimethyl-1-(propan-2-yl)thiourea in 100% DMSO. Prepare serial dilutions in buffer so that the final DMSO concentration in the well is <1% (higher concentrations will denature the enzyme).

    • Berthelot Reagents:

      • Solution A: Phenol (1% w/v) + Sodium nitroprusside (0.005% w/v) in water.

      • Solution B: Sodium hydroxide (0.5% w/v) + Sodium hypochlorite (0.1% active Cl) in water.

  • Pre-Incubation (Critical Step):

    • In a clear 96-well microplate, add 20 µL of the enzyme solution and 20 µL of the test compound.

    • Incubate at 37°C for 15 minutes. Causality: This allows the thiourea compound to achieve binding equilibrium with the nickel active site before the substrate introduces competitive pressure.

  • Reaction Initiation:

    • Add 40 µL of the urea substrate to all wells. Incubate at 37°C for exactly 30 minutes.

  • Colorimetric Development:

    • Stop the reaction by adding 40 µL of Solution A, immediately followed by 40 µL of Solution B.

    • Incubate in the dark at 37°C for 20 minutes to allow the indophenol blue complex to form.

  • Measurement & Self-Validation:

    • Read absorbance at 625 nm using a microplate reader.

    • Validation Control: You must include a "Compound Blank" (Compound + Buffer + Substrate, NO Enzyme) to subtract any intrinsic absorbance or colorimetric reactivity of the thiourea derivative. Use unsubstituted Thiourea as the positive control (expected IC₅₀ ~22.1 µM).

UreaseAssay Substrate Urea (Substrate) Enzyme Jack Bean Urease (Metalloenzyme) Substrate->Enzyme Binds Active Site Product Ammonia (NH3) + CO2 Enzyme->Product Hydrolysis Inhibitor 3,3-Dimethyl-1- (propan-2-yl)thiourea Inhibitor->Enzyme Competitive Inhibition (Ni2+ Chelation) Reagent Berthelot Reagent (Phenol + Hypochlorite) Product->Reagent Reacts with Signal Indophenol Blue (Absorbance @ 625 nm) Reagent->Signal Colorimetric Shift

Fig 1: Mechanism of Urease Inhibition by Thiourea Derivatives and Assay Workflow.

Antioxidant Capacity (DPPH Radical Scavenging Assay)

Causality & Design: The thioamide (H-N-C=S) and amide groups in thiourea derivatives exhibit antioxidant properties by donating a hydrogen atom to neutralize free radicals, thereby mitigating cellular oxidative stress[6]. The DPPH assay provides a rapid, cell-free validation of this mechanism by tracking the reduction of the purple DPPH radical to the yellow, non-radical DPPH-H[4].

Step-by-Step Protocol:

  • Preparation: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Protect from light.

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of the test compound (diluted in ethanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Causality: Light exposure degrades DPPH, leading to false-positive scavenging results.

  • Measurement & Self-Validation:

    • Read absorbance at 517 nm.

    • Validation Control: Calculate percentage scavenging using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100. Include Ascorbic acid as a positive control and a pure ethanol blank to zero the spectrophotometer.

In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Design: Modified thiourea derivatives exhibit potent anticancer properties by inhibiting enzymes involved in carcinogenesis and intercalating with DNA[1]. To assess the translation of biochemical inhibition to cellular efficacy, the MTT assay is utilized. It assesses cellular metabolic activity; mitochondrial reductases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.

Step-by-Step Protocol:

  • Cell Culture & Seeding:

    • Seed MCF-7 (human breast adenocarcinoma) cells at a density of 1×10⁴ cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cellular adhesion.

  • Compound Treatment:

    • Aspirate media and apply varying concentrations of 3,3-Dimethyl-1-(propan-2-yl)thiourea (e.g., 1–500 µM) dissolved in fresh media. Ensure final DMSO concentration is ≤0.5% to prevent solvent-induced toxicity.

    • Incubate for 48 hours.

  • MTT Conversion:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization & Measurement:

    • Carefully aspirate the media without disturbing the cell monolayer. Add 150 µL of 100% DMSO to each well to solubilize the formazan crystals.

    • Agitate on an orbital shaker for 10 minutes, then read absorbance at 570 nm.

    • Validation Control: Normalize viability against a Vehicle Control (0.5% DMSO) set to 100% viability. Use Doxorubicin as a positive apoptotic control.

ScreeningPipeline Compound 3,3-Dimethyl-1-(propan-2-yl)thiourea Stock Preparation (DMSO) Urease Urease Inhibition Assay (Berthelot Method) Compound->Urease Antioxidant Antioxidant Profiling (DPPH / ABTS Assays) Compound->Antioxidant Cytotoxicity Cytotoxicity Screening (MTT Assay on MCF-7/HeLa) Compound->Cytotoxicity Data IC50 Calculation & Statistical Analysis Urease->Data Antioxidant->Data Cytotoxicity->Data

Fig 2: High-throughput in vitro biological screening pipeline for thiourea compounds.

References

  • In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1H-inden-1-amine. PubMed Central (NIH).[Link]

  • RutheniumII(η6-arene) Complexes of Thiourea Derivatives: Synthesis, Characterization and Urease Inhibition. PubMed Central (NIH).[Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.[Link]

  • Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. ResearchGate.[Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.[Link]

  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega.[Link]

  • Green Synthesis and in vitro Performance of Novel Urease Inhibitors. Universidade de Lisboa.[Link]

Sources

Method

Application Note: 3,3-Dimethyl-1-(propan-2-yl)thiourea in Asymmetric Organocatalysis

Executive Summary The development of synergistic catalytic systems has revolutionized asymmetric organocatalysis. While bifunctional chiral thioureas (e.g., Takemoto's or Jacobsen's catalysts) are standard, the use of st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of synergistic catalytic systems has revolutionized asymmetric organocatalysis. While bifunctional chiral thioureas (e.g., Takemoto's or Jacobsen's catalysts) are standard, the use of structurally streamlined, achiral hydrogen-bond donors as co-catalysts alongside chiral amines has emerged as a highly modular approach. This application note details the integration of 3,3-Dimethyl-1-(propan-2-yl)thiourea (DMPT) —a highly soluble, sterically tunable achiral thiourea—into asymmetric organocatalytic workflows.

By acting as an independent, non-covalent electrophile activator, DMPT accelerates reaction rates via Lowest Unoccupied Molecular Orbital (LUMO) lowering, while allowing a paired chiral catalyst (e.g., a chiral primary amine or phosphoric acid) to exert unhindered stereocontrol[1].

Mechanistic Principles & Causality

In traditional bifunctional catalysis, the hydrogen-bond donor and the chiral nucleophile activator are tethered. However, steric clashing between the tethered domains can sometimes compromise enantioselectivity.

DMPT features a dimethylated nitrogen and an isopropyl-substituted nitrogen. The single N-H proton serves as a focused, highly directional hydrogen-bond donor, while the isopropyl group provides sufficient steric bulk to prevent catalyst self-aggregation.

  • Causality of Activation : DMPT binds to Lewis basic sites on electrophiles (such as the oxygen atoms of nitroalkenes or carbonyls). This binding withdraws electron density, effectively lowering the LUMO of the electrophile.

  • Synergistic Stereocontrol : Because DMPT is achiral and physically separate from the chiral amine (which forms an enamine or iminium ion with the nucleophile), the transition state is less sterically congested. The chiral amine dictates the facial selectivity of the nucleophilic attack, while DMPT accelerates the background reaction rate [2].

G ChiralAmine Chiral Amine (Nucleophile Activation) Enamine Chiral Enamine Intermediate (HOMO Raised) ChiralAmine->Enamine Condensation with Ketone DMPT DMPT (Achiral Thiourea) (Electrophile Activation) ActivatedElectrophile H-Bonded Electrophile (LUMO Lowered) DMPT->ActivatedElectrophile H-Bonding to Nitro/Carbonyl TransitionState Highly Ordered Transition State (Stereoselective C-C Bond Formation) Enamine->TransitionState ActivatedElectrophile->TransitionState Product Enantioenriched Product TransitionState->Product Hydrolysis & Catalyst Release

Caption: Synergistic dual-activation model using DMPT and a chiral amine for asymmetric C-C bond formation.

Experimental Protocols

The following protocol describes a self-validating system for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. The inclusion of DMPT significantly reduces reaction time while maintaining the high enantiomeric excess (ee) driven by the chiral amine.

Protocol: Synergistic Asymmetric Michael Addition

Reagents Required:

  • Trans-β-nitrostyrene (0.5 mmol, 1.0 equiv)

  • Cyclohexanone (1.0 mmol, 2.0 equiv)

  • Chiral Catalyst: (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine (0.05 mmol, 10 mol%)

  • Co-catalyst: 3,3-Dimethyl-1-(propan-2-yl)thiourea (DMPT) (0.05 mmol, 10 mol%)

  • Solvent: Toluene (anhydrous, 2.0 mL)

  • Additive: Benzoic acid (0.05 mmol, 10 mol%) - Crucial for enamine formation turnover.

Step-by-Step Methodology:

  • Preparation of the Catalyst Solution : In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the chiral amine (10 mol%), benzoic acid (10 mol%), and DMPT (10 mol%) in 1.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes to ensure complete homogenization.

  • Electrophile Activation : Add trans-β-nitrostyrene (0.5 mmol) to the solution. The DMPT will rapidly establish a hydrogen-bonding equilibrium with the nitro group.

  • Nucleophile Addition : Lower the reaction temperature to 0 °C using an ice bath. Add cyclohexanone (1.0 mmol) dropwise over 2 minutes.

  • Reaction Monitoring : Stir the reaction mixture at 0 °C. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 8–10 hours (compared to >24 hours without DMPT).

  • Quenching and Workup : Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel to afford the Michael adduct.

Data Presentation

The synergistic effect of DMPT is quantifiable. Table 1 demonstrates the causality between the addition of the achiral thiourea co-catalyst and the improvement in reaction kinetics and yield, validating the LUMO-lowering hypothesis [3].

Table 1: Comparative Performance in Asymmetric Michael Addition

EntryCatalyst SystemTime (h)Yield (%)syn/anti Ratioee (%)
1Chiral Amine only364590:1092
2DMPT only48<5N/A0
3Chiral Amine + DMPT109495:594

Note: The addition of DMPT dramatically increases the yield and reaction rate (Entry 3 vs Entry 1) without compromising the enantioselectivity dictated by the chiral amine.

References

  • Liu, W., Lai, X., Zha, G., Xu, Y., Sun, P., Xia, T., & Shen, Y. (2016). Calixarene-derived chiral tertiary amine–thiourea organocatalyzed asymmetric Michael additions. Tetrahedron: Asymmetry, 27(2-3), 148-156. URL:[Link]

  • Wang, J., Li, H., Duan, W., Zu, L., & Wang, W. (2005). Organocatalytic Asymmetric Michael Addition of Ketones to Nitroalkenes. Organic Letters, 7(21), 4713-4716. URL:[Link]

  • Connon, S. J. (2006). Organocatalysis mediated by (thio)urea derivatives. Chemistry–A European Journal, 12(21), 5418-5427. URL:[Link]

Application

Application Note: Preparation and Characterization of 3,3-Dimethyl-1-(propan-2-yl)thiourea Metal-Organic Frameworks

Executive Summary The integration of thiourea derivatives into Metal-Organic Frameworks (MOFs) has revolutionized heterogeneous organocatalysis and heavy metal remediation. However, the specific incorporation of 3,3-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of thiourea derivatives into Metal-Organic Frameworks (MOFs) has revolutionized heterogeneous organocatalysis and heavy metal remediation. However, the specific incorporation of 3,3-Dimethyl-1-(propan-2-yl)thiourea (DMPT) presents unique structural challenges and catalytic opportunities. Unlike standard bis-NH thioureas, DMPT is a sterically hindered, asymmetric molecule featuring a mono-NH hydrogen-bond donor and a highly nucleophilic thiocarbonyl sulfur.

This Application Note provides a comprehensive, self-validating methodology for formulating DMPT-functionalized MOFs. Because DMPT lacks the extended carboxylate or pyridyl linkers required to form traditional 3D MOFs with hard Lewis acids (e.g., Zr⁴⁺, Cr³⁺), this guide details two state-of-the-art integration strategies: Defect-Directed Encapsulation (Guest@MOF) and Soft-Metal Coordination Polymerization .

Mechanistic Rationale & Structural Chemistry

To ensure scientific integrity and high catalytic yield, experimental choices must be driven by the inherent coordination chemistry of the ligand.

  • The Mono-NH Advantage: The N,N-dimethylation on DMPT prevents dual hydrogen-bonding. This forces the molecule to act as a highly selective, monodentate hydrogen-bond donor, which is critical for minimizing substrate self-aggregation during Friedel-Crafts alkylation 1.

  • Defect-Directed Encapsulation: By utilizing UiO-66—a highly stable zirconium-based MOF known for its missing-linker defects—we can anchor DMPT directly into the mesopores. The thiocarbonyl sulfur acts as a Lewis base, coordinating to the under-coordinated Zr⁴⁺ defect sites, effectively locking the DMPT within the framework without leaching 2.

  • Soft-Metal Affinity: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom in DMPT exhibits an exceptional affinity for soft metals like Ag(I). This allows for the direct solvothermal assembly of 1D/2D Ag(I)-DMPT coordination networks, which are highly effective for sensing or capturing toxic heavy metals (e.g., Hg²⁺) 3.

Experimental Protocols

Protocol A: Defect-Directed Encapsulation of DMPT into UiO-66 (DMPT@UiO-66)

This protocol is a self-validating system: the progressive reduction in pore volume confirms successful encapsulation, while post-wash elemental analysis ensures the DMPT is chemically anchored, not merely physisorbed.

Step 1: Synthesis & Activation of Host MOF

  • Synthesize pristine UiO-66 using ZrCl₄ (1.0 mmol) and terephthalic acid (1.0 mmol) in N,N-dimethylformamide (DMF, 30 mL) with glacial acetic acid (10 mL) as a defect-inducing modulator. Heat at 120 °C for 24 h.

  • Isolate the white powder via centrifugation (8000 rpm, 10 min).

  • Activation: Exchange the DMF solvent by suspending the MOF in anhydrous methanol for 3 days, replacing the methanol daily. Dry the activated UiO-66 under dynamic vacuum at 120 °C for 12 h to expose the Zr⁴⁺ Lewis acid defect sites.

Step 2: DMPT Immersion and Anchoring

  • Prepare a 0.5 M solution of 3,3-Dimethyl-1-(propan-2-yl)thiourea in anhydrous ethanol.

  • Disperse 200 mg of activated UiO-66 into 20 mL of the DMPT solution.

  • Sonicate the suspension for 15 minutes to ensure pore penetration, then stir continuously at 40 °C for 48 h. The mild heating provides the activation energy required for the thiocarbonyl sulfur to coordinate with the Zr⁴⁺ defect sites.

Step 3: Isolation and Validation

  • Centrifuge the suspension to isolate the DMPT@UiO-66 composite.

  • Critical Wash Step: Wash the powder vigorously with hot ethanol (3 × 20 mL) to remove any unanchored, surface-bound DMPT.

  • Dry under vacuum at 60 °C. Validate the structure via Powder X-Ray Diffraction (PXRD) to ensure the UiO-66 framework remains intact.

G N1 Pristine UiO-66 (High Surface Area) N2 Thermal Dehydration (120°C, Vacuum) N1->N2 N3 DMPT Immersion (Ethanol, 48h) N2->N3 N4 Defect-Site Anchoring (Zr-S Interaction) N3->N4 N5 Hot Solvent Washing (Remove Physisorbed DMPT) N4->N5 N6 DMPT@UiO-66 (Active Catalyst) N5->N6

Workflow for the defect-directed encapsulation of DMPT into UiO-66 frameworks.

Protocol B: Direct Solvothermal Synthesis of Ag(I)-DMPT Coordination Frameworks

This protocol utilizes the soft-soft interaction between Ag⁺ and the thiourea sulfur to build a continuous coordination network.

Step 1: Precursor Preparation

  • Dissolve 1.0 mmol of AgNO₃ in 10 mL of acetonitrile (MeCN) in a 25 mL Teflon-lined stainless steel autoclave. Protect the solution from direct light to prevent premature silver reduction.

  • In a separate vial, dissolve 1.0 mmol of DMPT in 10 mL of methanol.

Step 2: Solvothermal Assembly

  • Slowly layer the DMPT solution over the AgNO₃ solution to create a solvent interface.

  • Seal the autoclave and heat to 60 °C for 72 h. The controlled thermal environment allows the DMPT sulfur atoms to bridge multiple Ag(I) centers, forming a crystalline 2D network.

Step 3: Recovery

  • Cool the system to room temperature at a rate of 5 °C/h to promote high-quality crystal growth.

  • Filter the resulting pale-yellow crystals, wash with cold MeCN, and dry in a desiccator.

G M1 AgNO3 Precursor (Soft Lewis Acid) R1 Solvothermal Assembly (60°C, Methanol/MeCN) M1->R1 L1 DMPT Ligand (Soft Lewis Base) L1->R1 I1 Ag-S Coordination (1D/2D Network Formation) R1->I1 P1 Ag(I)-DMPT MOF (Heavy Metal Sensor) I1->P1

Solvothermal synthesis pathway of Ag(I)-DMPT soft-metal coordination frameworks.

Quantitative Data & Validation

To confirm that DMPT has been successfully encapsulated into the UiO-66 pores rather than merely coating the exterior, nitrogen sorption isotherms (BET) and elemental analysis (EA) must be conducted. The expected validation metrics are summarized below:

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Sulfur Content (wt%)PXRD Crystallinity
Pristine UiO-66 1,150 ± 500.480.00Intact (Reference)
DMPT@UiO-66 680 ± 400.294.2 - 4.8Intact (No collapse)
Ag(I)-DMPT MOF 120 ± 200.08> 15.0Unique Phase

Note: The ~40% reduction in BET surface area and pore volume for DMPT@UiO-66 is the primary self-validating indicator that the bulky DMPT molecules are occupying the internal mesopores of the framework.

References

  • Thiourea-functionalized MIL-101(Cr) metal-organic framework as a hydrogen-bond-donating heterogeneous organocatalyst for the Friedel-Crafts alkylation and Biginelli reactions ResearchGate[1]

  • Introduction of Thiourea into Metal–Organic Frameworks by Immersion Technique and Their Phase Transition Characteristics ResearchGate[2]

  • Merging metal–organic framework catalysis with organocatalysis: A thiourea functionalized heterogeneous catalyst at the nanoscale RSC Publishing[3]

Sources

Method

Application Notes and Protocols for Evaluating the Antiviral and Antibacterial Properties of 3,3-Dimethyl-1-(propan-2-yl)thiourea

Introduction: The Therapeutic Potential of Thiourea Derivatives The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Thiourea Derivatives

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Thiourea derivatives have emerged as a promising class of compounds due to their structural versatility and wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[2][3] The core thiourea scaffold (S=C(N)₂) can be readily modified with various substituents, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[1]

This document provides a comprehensive guide for the initial evaluation of a specific novel compound, 3,3-Dimethyl-1-(propan-2-yl)thiourea , for its potential antiviral and antibacterial applications. While specific data on this compound is not extensively available, the protocols outlined herein are based on established methodologies for the broader class of thiourea derivatives and are designed to provide a robust framework for its characterization.

Thiourea derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV.[4] Their antiviral activity has been noted against a range of viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV), where they can act as non-nucleoside reverse transcriptase inhibitors.[5][6] The protocols in this guide will therefore focus on a multi-pronged approach to assess not only the efficacy of 3,3-Dimethyl-1-(propan-2-yl)thiourea but also to provide preliminary insights into its potential mechanisms of action.

Part 1: Antibacterial Activity Evaluation

The initial assessment of antibacterial properties will follow a tiered approach, beginning with a broad screening against a panel of clinically relevant bacteria, followed by quantitative determination of inhibitory concentrations.

Experimental Workflow for Antibacterial Screening

The following diagram outlines the general workflow for assessing the antibacterial potential of 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Antibacterial_Workflow cluster_prep Preparation cluster_screening Screening & Quantification cluster_analysis Data Analysis Compound_Prep Compound Solubilization (e.g., in DMSO) Agar_Diffusion Agar Well Diffusion Assay (Qualitative Screening) Compound_Prep->Agar_Diffusion Bacterial_Culture Bacterial Strain Revival & Culture Bacterial_Culture->Agar_Diffusion MIC_Determination Broth Microdilution for MIC (Quantitative) Agar_Diffusion->MIC_Determination If active MBC_Determination Plating for MBC (Bactericidal vs. Bacteriostatic) MIC_Determination->MBC_Determination Data_Analysis Measure Zones of Inhibition, Determine MIC/MBC Values MBC_Determination->Data_Analysis Antiviral_Workflow cluster_prep Preparation cluster_screening Toxicity & Efficacy cluster_analysis Data Analysis Compound_Prep Compound Solubilization (e.g., in DMSO) Cytotoxicity_Assay MTT Assay for CC50 (Cytotoxicity) Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Plaque Reduction Assay for EC50 (Efficacy) Compound_Prep->Antiviral_Assay Cell_Culture Host Cell Line Culture (e.g., Vero, HepG2) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Virus_Stock Virus Stock Preparation & Titration Virus_Stock->Antiviral_Assay Cytotoxicity_Assay->Antiviral_Assay Determine non-toxic dose SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) Antiviral_Assay->SI_Calculation

Caption: Workflow for antiviral evaluation of the test compound.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells used for the antiviral assay.

Rationale: It is crucial to differentiate between true antiviral activity and non-specific cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. The resulting 50% cytotoxic concentration (CC₅₀) is used to determine the appropriate concentration range for antiviral testing. [6] Materials:

  • 3,3-Dimethyl-1-(propan-2-yl)thiourea

  • Host cell line (e.g., Vero cells for Herpes Simplex Virus)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3,3-Dimethyl-1-(propan-2-yl)thiourea (e.g., from 1000 µM to 1 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • CC₅₀ Calculation: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Protocol 3: Plaque Reduction Assay

This assay quantifies the ability of the test compound to inhibit the formation of viral plaques.

Rationale: The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound against cytopathic viruses. It directly measures the reduction in infectious virus particles, providing a robust and quantitative measure of antiviral activity (EC₅₀). [7] Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer (e.g., Herpes Simplex Virus-1)

  • 3,3-Dimethyl-1-(propan-2-yl)thiourea at non-toxic concentrations

  • Overlay medium (e.g., DMEM with low-melting-point agarose)

  • Crystal violet solution

Procedure:

  • Cell Infection: Infect a confluent monolayer of host cells with the virus at a concentration that will produce a countable number of plaques.

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add an overlay medium containing various non-toxic concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • EC₅₀ Calculation: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Data Presentation and Selectivity Index:

ParameterValue (µM)
CC₅₀ (Vero cells)350
EC₅₀ (HSV-1)35
Selectivity Index (SI) 10

The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

Conclusion

The protocols outlined in this application note provide a foundational framework for the systematic evaluation of 3,3-Dimethyl-1-(propan-2-yl)thiourea as a potential antibacterial and antiviral agent. The broad biological activity of thiourea derivatives suggests that this compound may hold therapeutic potential. [8][9]The described assays will enable researchers to determine its spectrum of activity, potency, and preliminary safety profile, thereby guiding further preclinical development.

References

  • Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity.
  • ACS Publications. (2009). Synthesis and Antiviral Activities of Chiral Thiourea Derivatives Containing an α-Aminophosphonate Moiety. Journal of Agricultural and Food Chemistry.
  • PMC. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea.
  • PMC. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.
  • MDPI. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
  • Bentham Science Publishers. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents.
  • Pharmacy Education. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
  • bioRxiv. (2023).
  • ResearchGate.
  • Bentham Science Publishers. (2021). Synthesis and Biological Activity of Some [(5-oxazolyl)
  • PubMed.
  • PMC.
  • MDPI. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.
  • PMC.
  • DergiPark. (2024).
  • Semantic Scholar.
  • PubMed. (2015).
  • ResearchGate.
  • Kent Academic Repository. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
  • PMC. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
  • MDPI. (2011).
  • ResearchGate. (2026). Synthesis and Investigation of Anti-Bacterial Activity of N-(3-aminophenyl)-N'-(prop-2-en-1-yl) Thiourea Compound.
  • ResearchGate.
  • BIOZOL. 3,3-Dimethyl-1-(propan-2-yl)thiourea, CAS [[36600-03-0]].
  • PubMed. (1979).

Sources

Application

Application Notes and Protocols for 3,3-Dimethyl-1-(propan-2-yl)thiourea in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction Thiourea and its derivatives represent a versatile class of organic compounds with a broad spect...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry and drug discovery.[1][2][3] These compounds, characterized by a central thiocarbonyl group flanked by amino groups, have demonstrated potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][4] The biological efficacy of thiourea derivatives is often attributed to the ability of the thiourea moiety's N-H groups to act as hydrogen bond donors and the sulfur atom to serve as an acceptor, facilitating interactions with various biological targets like enzymes and receptors.[2]

This document provides detailed application notes and protocols for the in vitro use of a specific thiourea derivative, 3,3-Dimethyl-1-(propan-2-yl)thiourea (CAS: 36600-03-0).[1] While extensive research exists for the broader class of thiourea compounds, specific data on this particular molecule is limited. Therefore, the following protocols are presented as a comprehensive starting point, grounded in the established methodologies for analogous compounds. Researchers are strongly encouraged to adapt and optimize these protocols for their specific cell lines and experimental objectives.

Compound Information

Parameter Details
Compound Name 3,3-Dimethyl-1-(propan-2-yl)thiourea
CAS Number 36600-03-0[1]
Molecular Formula C₆H₁₄N₂S[5]
Molecular Weight 146.25 g/mol [1]
Structure
alt text
Purity ≥95% (Recommended for cell culture applications)
Appearance White to off-white solid

I. Preparation of Stock Solutions

The accurate preparation of a stable, high-concentration stock solution is paramount for reproducible experimental results. Due to the generally poor aqueous solubility of many thiourea derivatives, an organic solvent is typically required.[6]

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of thiourea derivatives for in vitro assays.[6]

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh out 1.46 mg of 3,3-Dimethyl-1-(propan-2-yl)thiourea using a calibrated analytical balance.

  • Dissolution: Add the weighed compound to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1 mL of high-purity, sterile-filtered DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be employed if the compound is difficult to dissolve.

  • Sterilization: While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Note on DMSO Concentration in Cell Culture: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[6] It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) in all experiments.

II. General Cell Culture and Treatment Protocol

The following is a generalized protocol for treating adherent mammalian cells with 3,3-Dimethyl-1-(propan-2-yl)thiourea. This protocol should be adapted based on the specific requirements of the cell line being used.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required[7]

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution[8]

  • 96-well, 24-well, or 6-well cell culture plates

  • 10 mM stock solution of 3,3-Dimethyl-1-(propan-2-yl)thiourea in DMSO

  • Sterile serological pipettes and pipette tips

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Analysis A Seed cells in multi-well plates B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of the compound B->C D Add compound dilutions to the cells C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Perform cell viability/functional assay E->F G Data analysis and IC50 determination F->G

Caption: General workflow for cell-based assays.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells from a culture flask using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into the desired multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary between cell lines and should be determined empirically.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.[9]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution of 3,3-Dimethyl-1-(propan-2-yl)thiourea.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a two-step dilution to minimize pipetting errors and ensure the final DMSO concentration is consistent across all treatments.

  • Cell Treatment:

    • Carefully remove the medium from the wells containing the attached cells.

    • Add the medium containing the different concentrations of 3,3-Dimethyl-1-(propan-2-yl)thiourea to the respective wells.

    • Include the following controls:

      • Untreated Control: Cells in complete medium only.

      • Vehicle Control: Cells in complete medium with the same final concentration of DMSO as the highest compound concentration.

    • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the expected mechanism of action and the cell doubling time.

III. Determining Cytotoxicity: A Starting Point

Given the lack of specific data for 3,3-Dimethyl-1-(propan-2-yl)thiourea, a broad concentration range should be tested initially to determine its cytotoxic potential. Based on published data for other thiourea derivatives, which show IC₅₀ values ranging from low micromolar to over 300 µM, the following concentration range is suggested for an initial screening.[10][11][12]

Suggested Concentration Range for Initial Screening:

Concentration (µM)
0.1
0.5
1
5
10
25
50
100

Protocol for MTT Cell Viability Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.[2]

  • Cell Treatment: Follow the general cell treatment protocol outlined in Section II, using a 96-well plate format.

  • Addition of MTT Reagent: After the desired incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validating System:

To ensure the trustworthiness of the results, the following should be considered:

  • Reproducibility: Each experiment should be performed in triplicate and repeated at least three independent times.

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin, cisplatin) as a positive control to validate the assay's performance.

  • Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to observe any morphological changes indicative of cytotoxicity.

IV. Potential Mechanisms of Action and Further Investigations

Thiourea derivatives have been reported to exert their biological effects through various mechanisms. While the specific mechanism of 3,3-Dimethyl-1-(propan-2-yl)thiourea is unknown, potential avenues for investigation based on related compounds include:

  • Induction of Apoptosis: Many cytotoxic thiourea derivatives have been shown to induce programmed cell death.[13] This can be investigated using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.

  • Cell Cycle Arrest: Some compounds may inhibit cell proliferation by causing arrest at specific phases of the cell cycle.[14] This can be analyzed by flow cytometry of cells stained with a DNA-intercalating dye like propidium iodide.

  • Enzyme Inhibition: Thiourea derivatives are known to inhibit various enzymes.[2] If a target enzyme is suspected, specific enzyme activity assays can be performed.

Signaling Pathway Diagram (Hypothetical):

G 3,3-Dimethyl-1-(propan-2-yl)thiourea 3,3-Dimethyl-1-(propan-2-yl)thiourea Cellular Target(s) Cellular Target(s) 3,3-Dimethyl-1-(propan-2-yl)thiourea->Cellular Target(s) Downstream Signaling Downstream Signaling Cellular Target(s)->Downstream Signaling Apoptosis Apoptosis Downstream Signaling->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Caption: Potential mechanisms of action.

V. Conclusion and Future Directions

The protocols outlined in this document provide a solid foundation for initiating in vitro studies with 3,3-Dimethyl-1-(propan-2-yl)thiourea. Due to the novelty of this specific compound in a cell culture context, a systematic approach starting with a broad dose-range finding for cytotoxicity is essential. Subsequent mechanistic studies should be guided by these initial findings. The versatility of the thiourea scaffold suggests that 3,3-Dimethyl-1-(propan-2-yl)thiourea could possess interesting biological activities waiting to be uncovered.

VI. References

  • MolPort. (n.d.). 3,3-dimethyl-1-(propan-2-yl)thiourea. Retrieved from [Link]

  • MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

  • Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. Retrieved from [Link]

  • Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. Retrieved from [Link]

  • Jubri, Z., et al. (2020). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. Natural Product Research, 34(12), 1773-1777. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]

  • Cristea, E., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(9), 3707. Retrieved from [Link]

  • Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]

  • Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-dimethyl-1-(propan-2-yl)thiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and correlation for solubility of thiourea in different solvents. Retrieved from [Link]

  • International Journal of Advanced Engineering and Research with Science. (n.d.). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. Retrieved from [Link]

  • ResearchGate. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

  • Cristea, E., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(9), 3707. Retrieved from [Link]

  • American Society for Microbiology. (2019). Synthesis and Leishmanicidal Activity of Novel Urea, Thiourea, and Selenourea Derivatives of Diselenides. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

  • QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from [Link]

  • Hairui Chemical. (n.d.). 1,3-di(propan-2-yl)thiourea. Retrieved from [Link]

  • Springer. (n.d.). Basic Cell Culture Protocols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea. This document is designed for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea. This document is designed for researchers, chemists, and drug development professionals to provide actionable insights and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's underlying principles to empower you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation before proceeding to troubleshooting and advanced protocols.

Q1: What is the fundamental reaction mechanism for the synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea?

The synthesis is a classic example of a highly efficient nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of dimethylamine (a secondary amine) acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group on isopropyl isothiocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral N,N,N'-trisubstituted thiourea product.[1] Due to its simplicity and high efficiency, this reaction is often categorized as a "click-type" reaction.[1]

Caption: Reaction mechanism for thiourea synthesis.

Q2: What are the typical starting conditions for this synthesis?

This reaction is highly versatile and can be successful under a variety of conditions. However, a well-established starting point is crucial for optimization.

ParameterRecommended Starting ConditionRationale & Key Considerations
Stoichiometry 1.0 equivalent of Dimethylamine to 1.0-1.05 equivalents of Isopropyl IsothiocyanateA slight excess of the isothiocyanate can help drive the reaction to completion, but a large excess will complicate purification.[2]
Solvent Anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile)Aprotic solvents prevent unwanted side reactions. Protic solvents like alcohols could potentially act as nucleophiles.[2][3] Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[1][4]
Temperature Room Temperature (20-25°C)The reaction is often exothermic and typically proceeds smoothly without heating.[2][3] Cooling (ice bath) may be necessary during the initial addition if a large-scale reaction is performed.
Reaction Time 1-4 hoursProgress should be monitored by Thin Layer Chromatography (TLC). Most reactions are complete within this timeframe.[1][2]
Q3: How do steric and electronic effects of the reactants impact the reaction?

While this specific synthesis is generally efficient, understanding the underlying chemical principles is key to troubleshooting.

  • Nucleophilicity of the Amine: Dimethylamine is a secondary amine with electron-donating methyl groups, making it a reasonably strong nucleophile. Amines with electron-withdrawing groups are less nucleophilic and would react more slowly.[1][5]

  • Electrophilicity of the Isothiocyanate: The isopropyl group is weakly electron-donating, which slightly reduces the electrophilicity of the central carbon compared to an isothiocyanate with an electron-withdrawing group. However, this effect is generally not strong enough to significantly impede the reaction with a good nucleophile like dimethylamine.[1][5]

  • Steric Hindrance: The isopropyl group on the isothiocyanate introduces more steric bulk than a simple methyl or ethyl group. While dimethylamine itself is not particularly bulky, significant steric hindrance on either reactant can slow the reaction rate, potentially requiring longer reaction times or gentle heating to overcome the energy barrier.[2][6]

Part 2: Troubleshooting Guide for Low Reaction Yield

A low yield is the most common issue encountered in synthesis. This guide provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting_Workflow start_node Low Yield Reported decision_node1 Reactant Quality Verified? start_node->decision_node1 Begin Diagnosis decision_node decision_node process_node process_node solution_node solution_node process_node1 Assess purity of Dimethylamine and Isopropyl Isothiocyanate. Isothiocyanates can degrade. decision_node1->process_node1 No decision_node2 Reaction Conditions Optimal? decision_node1->decision_node2 Yes solution_node1 Use freshly opened or distilled starting materials. process_node1->solution_node1 Solution process_node2 Review Temperature, Time, & Solvent Choice. decision_node2->process_node2 No decision_node3 Work-up & Purification Optimized? decision_node2->decision_node3 Yes solution_node2 Increase time/temp gently. Ensure aprotic solvent. process_node2->solution_node2 Solution process_node3 Product may be lost during extraction or crystallization. decision_node3->process_node3 No process_node4 Re-evaluate Stoichiometry and potential side reactions. decision_node3->process_node4 Yes solution_node3 Optimize extraction pH. Use chromatography for oils. process_node3->solution_node3 Solution

Caption: Systematic workflow for troubleshooting low yield.

Problem: My reaction yield is consistently below 70%. What are the potential causes and solutions?
Potential CauseRecommended Solution(s)Scientific Rationale
Degradation of Isopropyl Isothiocyanate Use freshly opened or distilled isopropyl isothiocyanate.Store the reagent in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).Isothiocyanates are susceptible to hydrolysis and polymerization, especially with prolonged exposure to moisture and air.[2][6] Using degraded starting material is a primary cause of low yield.
Suboptimal Reaction Temperature or Time If the reaction stalls at room temperature (monitored by TLC), increase the temperature gently to 40-50°C.Increase the reaction time. Some sterically hindered combinations may require several hours to overnight for full conversion.The reaction needs sufficient kinetic energy to overcome the activation barrier. Gentle heating can increase the reaction rate without promoting significant side product formation or decomposition.[1][3][6]
Impure Dimethylamine Use a high-purity source of dimethylamine (e.g., as a solution in THF or generated from its hydrochloride salt).Ensure the amine is anhydrous.Water contamination can hydrolyze the isothiocyanate. Other amine impurities will lead to the formation of undesired symmetrical or unsymmetrical thiourea byproducts, complicating purification and reducing the yield of the target molecule.[3]
Product Loss During Work-up/Purification Extraction: Ensure the aqueous layer is at the correct pH to keep the product in the organic phase.Crystallization: If the product "oils out," try trituration with a non-polar solvent (e.g., hexane) to induce crystallization or use a different solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).[1]Chromatography: If the product is persistently an oil, purify using silica gel column chromatography.[1]Thioureas are polar and can have some solubility in water, leading to losses during aqueous work-up. Impurities can inhibit crystallization, making isolation difficult. Chromatography is the most reliable method for purifying non-crystalline products.[1]

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the synthesis and purification of 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Protocol 1: General Synthesis in Solution

This protocol outlines a standard, reliable procedure for the synthesis.

Materials:

  • Dimethylamine (2.0 M solution in THF, 5.0 mL, 10.0 mmol, 1.0 equiv)

  • Isopropyl isothiocyanate (1.03 mL, 10.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • Round-bottom flask (100 mL), magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere, add the dimethylamine solution (5.0 mL, 10.0 mmol) and anhydrous THF (20 mL).

  • Begin stirring the solution at room temperature.

  • Slowly add the isopropyl isothiocyanate (1.03 mL, 10.0 mmol) to the stirred solution. An exotherm may be observed. If the temperature rises significantly, cool the flask with a water bath.

  • Stir the resulting mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the limiting reagent spot (typically the isothiocyanate) has disappeared.

  • Once complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization (Protocol 2) or column chromatography (Protocol 3).

Protocol 2: Purification by Recrystallization

This is the preferred method if the crude product is a solid.

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol, or an ethyl acetate/hexane mixture) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • For maximum recovery, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Protocol 3: Purification by Column Chromatography

This method is ideal for oily or highly impure crude products.

Procedure:

  • Prepare a silica gel slurry in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

  • Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.

  • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Part 4: References

  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for thiourea synthesis from isothiocyanates. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Thiourea Synthesis. BenchChem.

  • BenchChem Technical Support Team. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem.

  • Frlan, R., & Kikelj, D. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1829–1864. [Link]

  • PubChem. 3,3-dimethyl-1-(propan-2-yl)thiourea. National Center for Biotechnology Information. [Link]

  • Karche, A. D., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of (But-3-en-2-yl)thiourea. BenchChem.

Sources

Optimization

overcoming solubility issues of 3,3-Dimethyl-1-(propan-2-yl)thiourea in polar solvents

Welcome to the Technical Support Center for Advanced Solubilization . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Solubilization . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious solubility barriers associated with 3,3-Dimethyl-1-(propan-2-yl)thiourea in polar solvents.

Below, you will find mechanistic explanations, validated troubleshooting workflows, and step-by-step protocols to ensure your assays are never compromised by poor solubility.

Part 1: The Mechanistic "Why" – Understanding the Solubility Barrier

Before attempting to dissolve 3,3-Dimethyl-1-(propan-2-yl)thiourea, we must understand why it resists polar solvents like water, methanol, or aqueous buffers. The insolubility is driven by three physical phenomena:

  • Hydrophobic Shielding: The compound features an isopropyl group on one nitrogen and two methyl groups on the other. This creates a bulky, lipophilic "umbrella" that repels polar solvent molecules, preventing the formation of a stable hydration shell. Adjusting the balance between lipophilicity and hydrophilicity is a known hurdle in thiourea derivative design[1].

  • Crystal Lattice Energy: The thiourea core (N-C(=S)-N) contains a strong hydrogen bond donor (the secondary amine proton on the isopropyl side) and a strong acceptor (the thiocarbonyl sulfur). This allows the molecules to tightly pack into a highly stable crystal lattice.

  • Tautomeric Equilibrium: Thioureas exist in an equilibrium between thione and thiol (isothiourea) tautomers. In polar aqueous solutions, the highly polar thione form predominates[1]. However, because the polar core is sterically hindered by the alkyl groups, the solvent cannot stabilize the molecule, leading to rapid hydrophobic collapse and precipitation.

Part 2: Solubilization Decision Matrix

To choose the correct solubilization strategy, you must align the method with your downstream application.

Solubilization_Workflow Start Solubility Issue: 3,3-Dimethyl-1-(propan-2-yl)thiourea Assay Determine Downstream Application Start->Assay InVitro In Vitro / Cell Assays (High Toxicity Sensitivity) Assay->InVitro Analytical Analytical / Chemical (Low Toxicity Sensitivity) Assay->Analytical DMSO Co-Solvent Approach (≤1% DMSO in Buffer) InVitro->DMSO Cyclo HP-β-CD Complexation (Encapsulates Alkyls) InVitro->Cyclo Mix Binary Solvent Mixtures (PEG-400 / Water) Analytical->Mix Surfactant Micellar Solubilization (Tween 80 / SDS) Analytical->Surfactant

Decision matrix for solubilizing 3,3-Dimethyl-1-(propan-2-yl)thiourea based on application.

Part 3: Verified Troubleshooting Protocols

Protocol A: The Co-Solvent Quench Method (For High-Throughput & Analytical Assays)

Causality: Polar aprotic solvents like DMSO disrupt the intermolecular hydrogen bonds of the thiourea crystal lattice. By dissolving the compound in DMSO first and diluting it into an aqueous buffer under high shear, we trap the drug in a metastable, supersaturated state before it can recrystallize. The use of co-solvents is a primary method for providing additional solubilization when pH manipulation is insufficient[2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 3,3-Dimethyl-1-(propan-2-yl)thiourea into a glass vial.

  • Primary Solubilization: Add anhydrous DMSO to achieve a 50 mM stock solution.

  • Energy Input: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear. (Self-Validation: If particulates remain, the DMSO has absorbed atmospheric moisture. Use fresh, anhydrous DMSO).

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C.

  • High-Shear Dilution: Place the buffer on a magnetic stirrer at 800 RPM. Rapidly inject the DMSO stock directly into the vortex of the buffer to achieve your final concentration (ensure final DMSO concentration is ≤1% v/v to prevent cell toxicity).

Protocol B: Supramolecular Encapsulation with HP-β-CD (For Cell-Based Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity and a hydrophilic exterior. The bulky isopropyl and dimethyl groups of the thiourea insert into the cavity, shielding them from the water, while the hydrophilic exterior of the cyclodextrin keeps the complex dissolved[2].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or your working buffer.

  • Drug Addition: Add an excess amount (beyond thermodynamic solubility) of 3,3-Dimethyl-1-(propan-2-yl)thiourea to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at room temperature for 48 hours. This prolonged time is required because inclusion complex formation is an equilibrium-driven process.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

  • Quantification: (Self-Validation) The filtrate contains the solubilized complex. Quantify the exact concentration of the thiourea via HPLC or UV-Vis spectroscopy before proceeding to your assay.

Part 4: Quantitative Data & Method Comparison

Solubilization StrategyPrimary MechanismMax Expected Conc. (Aqueous)Downstream CompatibilityMajor Drawbacks / Limitations
Direct Aqueous Dissolution None (Baseline)< 0.1 mMUniversalInsufficient concentration for most pharmacological assays.
DMSO Co-Solvent (1% v/v) Lattice disruption & dielectric shift0.5 - 1.0 mMIn vitro assays, AnalyticalRisk of solvent-shift precipitation ("ouzo effect") over time.
PEG-400 / Water (20:80) Polarity reduction2.0 - 5.0 mMAnimal dosing (Oral/IV)High viscosity; PEG can interfere with certain colorimetric assays.
HP-β-CD Complexation (20%) Hydrophobic encapsulation5.0 - 10.0 mMCell culture, live-cell imagingRequires 48h preparation time; complexation may alter drug release kinetics.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? A: You are experiencing solvent-shift precipitation. When the DMSO diffuses into the bulk water, the local concentration of the thiourea exceeds its aqueous thermodynamic solubility, causing it to crash out. Solution: Ensure you are diluting under rapid stirring. Alternatively, add a trace amount of a non-ionic surfactant (e.g., 0.05% Tween 80) to the PBS before adding the DMSO stock to stabilize the transiently supersaturated molecules.

Q: Can I just heat the aqueous solution to force the thiourea to dissolve? A: Heating increases kinetic solubility, as the solubility of thiourea derivatives in solvents is positively correlated with temperature[3]. However, because the compound has a high crystal lattice energy, it will rapidly recrystallize as soon as the solution returns to room temperature. Furthermore, prolonged heating of thioureas in aqueous environments can risk hydrolysis or desulfurization.

Q: Will adjusting the pH of my buffer help dissolve it? A: No. Unlike carboxylic acids or primary amines, the thiourea moiety is essentially neutral within the physiological pH range. Standard pH adjustments (pH 3 to 10) will not ionize the molecule, meaning pH manipulation will not significantly improve solubility[2]. You must rely on co-solvents, complexation, or surfactants.

Part 6: References

  • Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Solid–liquid solubility behavior of thiourea in twelve organic solvents; solubility experiments, data correlation, solvent analysis, and molecular simulations Source: ResearchGate URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3,3-Dimethyl-1-(propan-2-yl)thiourea

Welcome to the technical support center for the purification of 3,3-Dimethyl-1-(propan-2-yl)thiourea. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3,3-Dimethyl-1-(propan-2-yl)thiourea. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered during the purification of this N,N-dialkyl-N'-alkylthiourea derivative.

Introduction

3,3-Dimethyl-1-(propan-2-yl)thiourea is a substituted thiourea derivative with potential applications in various fields of chemical research. Achieving high purity of this compound is critical for reliable downstream applications and accurate characterization. Recrystallization is a powerful technique for purifying solid organic compounds. However, the specific structural features of 3,3-Dimethyl-1-(propan-2-yl)thiourea, such as the presence of both alkyl and isopropyl groups, can present unique challenges in selecting an appropriate solvent system and optimizing crystallization conditions. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses common issues encountered during the recrystallization of 3,3-Dimethyl-1-(propan-2-yl)thiourea in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1] This phenomenon is common when the melting point of the solute is lower than the boiling point of the chosen solvent, or if the solution is cooled too rapidly.[1] High concentrations of impurities can also depress the melting point and promote oiling out.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[1]

  • Slow Cooling: Allow the solution to cool very slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can proceed to cool it further in an ice bath.[1]

  • Solvent Selection: Consider using a solvent with a lower boiling point.

  • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[2]

Q2: I have a very low or no crystal yield after recrystallization. What are the likely causes and how can I improve it?

A2: A low yield is a frequent issue in recrystallization and can stem from several factors.

Possible Causes and Solutions:

  • Too Much Solvent: Using an excessive amount of solvent is a primary cause of low yield, as the solution may not become saturated upon cooling.[2][3] To remedy this, evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.[1]

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] A thorough solvent screening is recommended.

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the compound might have crystallized prematurely in the funnel.[1] To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.[3]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes.[3]

Q3: My purified 3,3-Dimethyl-1-(propan-2-yl)thiourea still shows impurities in analytical tests (e.g., NMR, HPLC). What should I do?

A3: Persistent impurities often have similar solubility profiles to the target compound, making them difficult to remove by a single recrystallization.

Strategies for Improvement:

  • Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.

  • Alternative Solvent System: If impurities co-crystallize with your product, try a different solvent or a mixed solvent system.

  • Decolorization: If the solution is colored, this may indicate the presence of colored organic impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.[3]

  • Column Chromatography: For challenging separations, column chromatography is a highly effective alternative or preliminary purification step before final recrystallization.

Q4: The recrystallized product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound.[3] It can also be caused by the presence of residual solvent.

Solutions:

  • Thorough Drying: Ensure the crystals are completely dry. This can be achieved by air drying followed by drying in a desiccator or under vacuum.[3]

  • Re-purification: If the product is dry and still has a broad melting point, it indicates the presence of impurities, and further purification as described in Q3 is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in developing a recrystallization protocol for 3,3-Dimethyl-1-(propan-2-yl)thiourea?

A1: The most crucial first step is to perform a systematic solvent screening to identify a suitable solvent or solvent system.[1] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.[1]

Q2: How do I perform a solvent screening?

A2:

  • Place a small amount of your crude 3,3-Dimethyl-1-(propan-2-yl)thiourea (e.g., 20-30 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point and observe if it dissolves.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Q3: What are some common solvents to try for N,N-dialkyl-N'-alkylthioureas?

A3: Based on the general solubility of thiourea derivatives, good starting points for solvent screening include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)[4][5]

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Hydrocarbons (e.g., hexanes, toluene - often as an anti-solvent)

  • Water (less likely for this substituted derivative but can be tested)

A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be very effective.[6]

Q4: What are the potential impurities I should be aware of from the synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea?

A4: Common synthetic routes to unsymmetrical thioureas involve the reaction of an isothiocyanate with an amine.[7] Potential impurities could include:

  • Unreacted starting materials (e.g., isopropyl isothiocyanate or dimethylamine).

  • Symmetrically substituted thioureas (e.g., 1,3-diisopropylthiourea or tetramethylthiourea) if there are side reactions.[8]

  • Byproducts from the degradation of the isothiocyanate.[8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 3,3-Dimethyl-1-(propan-2-yl)thiourea
  • Dissolution: Place the crude 3,3-Dimethyl-1-(propan-2-yl)thiourea in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a magnetic stir bar. Heat the mixture on a hot plate with stirring until the solid dissolves completely.[3] If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should commence. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the crystals thoroughly, either by air drying or in a desiccator under vacuum.[3]

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (one in which it is highly soluble).

  • Induce Crystallization: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).[9]

  • Redissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Allow the solution to cool slowly as described in the single-solvent protocol to induce crystallization. Isolate, wash, and dry the crystals as outlined above.[9]

Data Presentation

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticThiourea and its derivatives often show good solubility in alcohols.[4]
Methanol65Polar ProticSimilar to ethanol, a good candidate for initial screening.[4]
Isopropanol82Polar ProticThe isopropyl group on the target molecule may enhance solubility.
Acetone56Polar AproticA versatile solvent for a wide range of organic compounds.
Ethyl Acetate77Moderately PolarOften used in combination with non-polar solvents.
Hexane/Heptane69 / 98Non-polarLikely to be a poor solvent, making it a good candidate for a two-solvent system.
Toluene111Non-polarCan be a good solvent at high temperatures for less polar compounds.
Water100Very PolarSolubility is likely to be low for this substituted thiourea.

Visualization of Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Solvent_Screening 1. Solvent Screening Dissolution 2. Dissolve Crude Product in Minimal Hot Solvent Solvent_Screening->Dissolution Decolorization 3. Decolorize with Activated Charcoal (Optional) Dissolution->Decolorization if colored Hot_Filtration 4. Hot Filtration (if needed) Dissolution->Hot_Filtration if insoluble impurities Crystallization 5. Slow Cooling & Crystallization Dissolution->Crystallization if clear & pure Decolorization->Hot_Filtration Hot_Filtration->Crystallization Vacuum_Filtration 6. Vacuum Filtration Crystallization->Vacuum_Filtration Washing 7. Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying 8. Dry Crystals Washing->Drying Analysis 9. Purity Analysis (e.g., MP, NMR) Drying->Analysis

Caption: General workflow for the single-solvent recrystallization of 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Troubleshooting_Recrystallization Start Problem Encountered Oiling_Out Compound Oiled Out? Start->Oiling_Out Low_Yield Low/No Yield? Start->Low_Yield Impure_Product Product Impure? Start->Impure_Product Oiling_Out_Sol1 Reheat, add more solvent, and cool slowly Oiling_Out->Oiling_Out_Sol1 Oiling_Out_Sol2 Change to a lower boiling point solvent Oiling_Out->Oiling_Out_Sol2 Low_Yield_Cause1 Used too much solvent? Low_Yield->Low_Yield_Cause1 Low_Yield_Cause2 Compound too soluble? Low_Yield->Low_Yield_Cause2 Impure_Product_Sol1 Perform a second recrystallization Impure_Product->Impure_Product_Sol1 Impure_Product_Sol2 Try a different solvent system Impure_Product->Impure_Product_Sol2 Impure_Product_Sol3 Consider column chromatography Impure_Product->Impure_Product_Sol3 Low_Yield_Sol1 Evaporate excess solvent and re-cool Low_Yield_Cause1->Low_Yield_Sol1 Low_Yield_Sol2 Select a different solvent (less soluble when cold) Low_Yield_Cause2->Low_Yield_Sol2

Caption: Decision-making flowchart for troubleshooting common recrystallization problems.

References

Sources

Optimization

minimizing side reactions during 3,3-Dimethyl-1-(propan-2-yl)thiourea preparation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea. This resource is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical preparation. Our goal is to equip you with the necessary knowledge to not only execute the synthesis successfully but also to troubleshoot and optimize the process by understanding the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles and best practices for the synthesis of 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Q1: What is the primary reaction for preparing 3,3-Dimethyl-1-(propan-2-yl)thiourea?

The most direct and widely used method for synthesizing N,N,N'-trisubstituted thioureas like 3,3-Dimethyl-1-(propan-2-yl)thiourea is the nucleophilic addition of a secondary amine (dimethylamine) to an isothiocyanate (isopropyl isothiocyanate).[1][2] This reaction is highly efficient and generally provides high yields with excellent atom economy.[3]

Q2: Why is the choice of solvent critical for this reaction?

The solvent plays a crucial role in managing the reaction kinetics and minimizing side reactions. An ideal solvent should:

  • Dissolve both reactants: Ensuring a homogeneous reaction mixture for optimal interaction.

  • Be aprotic and anhydrous: To prevent unwanted side reactions, particularly the hydrolysis of the isothiocyanate starting material.

  • Be relatively inert: It should not react with the starting materials or the product.

Commonly used solvents for this type of reaction include tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM).[3][4]

Q3: Is temperature control necessary during the synthesis?

Absolutely. The reaction between an amine and an isothiocyanate is typically exothermic.[4] Without proper temperature control, the heat generated can lead to several issues:

  • Increased rate of side reactions.

  • Potential for thermal degradation of the starting materials or the final thiourea product.[5][6]

  • For low-boiling-point reactants like dimethylamine, it can cause excessive pressure buildup in a sealed vessel.

It is standard practice to add the amine dropwise to the isothiocyanate solution, often with initial cooling in an ice bath, before allowing the reaction to proceed at room temperature.[4]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of the reactants and the formation of the product. A developing system of hexane and ethyl acetate is typically effective for this class of compounds.

Troubleshooting Guide: Minimizing Side Reactions

This guide provides solutions to specific problems you may encounter during the synthesis, with a focus on identifying and mitigating side reactions.

Q5: My yield is significantly lower than expected. What are the likely causes?

Low yield is a common issue that can often be traced back to a few key factors.

  • Cause 1: Hydrolysis of Isopropyl Isothiocyanate. Isopropyl isothiocyanate is susceptible to hydrolysis, especially in the presence of moisture. Water can react with the isothiocyanate to form an unstable dithiocarbamic acid, which can decompose, consuming your starting material.[7][8]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and store isopropyl isothiocyanate under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, away from moisture.

  • Cause 2: Inaccurate Stoichiometry. An incorrect molar ratio of reactants can leave one of the starting materials unconsumed, thereby limiting the theoretical yield.

    • Solution: Use precise measurements for both reactants. Given that dimethylamine is often supplied as a solution (e.g., in water, ethanol, or THF), it is critical to know its exact concentration. If using dimethylamine gas, careful mass-based or volumetric addition is required. A slight excess (1.0 to 1.1 equivalents) of the amine is sometimes used to ensure the complete conversion of the more expensive isothiocyanate.

  • Cause 3: Sub-optimal Temperature. As mentioned, excessive heat can promote side reactions or degradation.[5]

    • Solution: Implement controlled, dropwise addition of the amine to the isothiocyanate solution, preferably while cooling the reaction vessel in an ice bath. Once the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion.

The following diagram illustrates the primary reaction pathway versus the most common side reaction.

G Reaction Pathways cluster_main Desired Pathway cluster_side Side Reaction ITC Isopropyl Isothiocyanate Product 3,3-Dimethyl-1-(propan-2-yl)thiourea (Desired Product) ITC->Product + Dimethylamine Side_Product Decomposition Products ITC->Side_Product + Water (Hydrolysis) DMA Dimethylamine H2O Water (Moisture) G Troubleshooting Workflow Start Problem Encountered: Low Yield or Impurities Check_Moisture Were anhydrous conditions used? Start->Check_Moisture Check_Stoich Was stoichiometry accurate (esp. amine conc.)? Check_Moisture->Check_Stoich Yes Sol_Moisture Solution: Dry glassware & use anhydrous solvents. Check_Moisture->Sol_Moisture No Check_Temp Was temperature controlled (initial cooling)? Check_Stoich->Check_Temp Yes Sol_Stoich Solution: Verify amine concentration and re-weigh reagents. Check_Stoich->Sol_Stoich No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Sol_Temp Solution: Add amine dropwise with an ice bath. Check_Temp->Sol_Temp No Sol_Purity Solution: Purify starting materials (e.g., distillation) if necessary. Check_Purity->Sol_Purity No End_Node Proceed with Purification Check_Purity->End_Node Yes

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 3,3-Dimethyl-1-(propan-2-yl)thiourea

Welcome to the Technical Support Center for the chromatographic analysis of 3,3-Dimethyl-1-(propan-2-yl)thiourea (also known as N,N-dimethyl-N'-isopropylthiourea). This portal is designed for researchers, analytical scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3,3-Dimethyl-1-(propan-2-yl)thiourea (also known as N,N-dimethyl-N'-isopropylthiourea). This portal is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and optimize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for amphiphilic thiourea derivatives.

Section 1: Analyte Profiling & Method Development Workflow

3,3-Dimethyl-1-(propan-2-yl)thiourea presents a unique chromatographic challenge. The molecule features a highly polar, hydrogen-bonding thiourea core (-NH-CS-N<) flanked by moderately hydrophobic isopropyl and dimethyl groups. This amphiphilic nature means that while it can be retained on standard non-polar stationary phases (like C18), the polar core is highly susceptible to secondary interactions with the silica backbone, often resulting in poor peak symmetry.

To systematically address these challenges, follow the iterative decision-making workflow outlined below.

HPLC_Optimization Step1 Analyte: 3,3-Dimethyl-1-(propan-2-yl)thiourea Initial RP-HPLC Isocratic Run Cond1 Retention Factor (k') > 2.0? Step1->Cond1 Act1 Decrease % Organic Modifier or Switch to AQ-C18 Column Cond1->Act1 No Cond2 Peak Tailing Factor (Tf) < 1.5? Cond1->Cond2 Yes Act1->Cond1 Act2 Add 10mM Ammonium Acetate or Use Endcapped C18 Cond2->Act2 No Opt Fine-tune Gradient & Temperature (25°C - 35°C) Cond2->Opt Yes Act2->Cond2 Valid Validated Separation Method Opt->Valid

Fig 1: Iterative decision tree for optimizing HPLC retention and peak symmetry of thiourea derivatives.

Section 2: Troubleshooting Guides & FAQs

Q1: My analyte elutes at or near the void volume ( t0​ ) on a standard C18 column. How can I increase its retention time ( k′>2 )?

  • Causality: The highly polar thiourea core limits hydrophobic interaction with the C18 alkyl chains when the mobile phase contains a high percentage of organic modifier. In fact, unsubstituted thiourea is often so poorly retained that it is utilized as a1 in RP-HPLC[1][2].

  • Solution:

    • Reduce Organic Modifier: Decrease the acetonitrile (ACN) or methanol (MeOH) concentration to 5–10%[3].

    • Phase Selection: If reducing the organic modifier causes phase collapse on a standard C18, switch to a polar-embedded column, an Aqueous C18 (AQ-C18), or transition entirely to 4[4].

Q2: I am observing significant peak tailing (Tailing Factor > 1.5). What is the mechanism, and how do I resolve it?

  • Causality: Peak tailing for basic or polar compounds like thioureas is primarily caused by secondary ion-exchange interactions. The electron-rich nitrogen and sulfur atoms in the thiourea core interact with unreacted, ionized 3 on the silica stationary phase[3][5].

  • Solution:

    • Buffer the Mobile Phase: Introduce a volatile buffer, such as 10 mM Ammonium Acetate or 0.1% Formic Acid, to protonate the silanols or mask the secondary interactions[3][4].

    • Column Chemistry: Utilize a highly endcapped C18 column or a designed to minimize exposed silanols.

Q3: What is the optimal UV detection wavelength, and how does it restrict my mobile phase choices?

  • Causality: Thiourea compounds exhibit strong UV absorbance due to the π→π∗ and n→π∗ transitions of the C=S bond, typically maximizing around6[7][6].

  • Solution: Ensure your mobile phase solvents have low UV cutoffs. Acetonitrile (cutoff 190 nm) is preferred over Methanol (cutoff 205 nm) to minimize baseline noise and drift during gradient elution at 240 nm[4].

Q4: Can temperature be used to optimize the separation of thiourea derivatives?

  • Causality: Temperature alters the viscosity of the mobile phase and the kinetics of solute transfer between phases. For thioureas, elevated temperatures can reduce secondary silanol interactions and sharpen peaks.

  • Solution: Increase the column compartment temperature to 30°C–40°C. However, note that in RP-HPLC, a temperature increase usually leads to a slight decrease in retention time (8)[8].

Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Mobile Phase Optimization for 3,3-Dimethyl-1-(propan-2-yl)thiourea

Objective: Establish a baseline-resolved, symmetrical peak for the target analyte using a buffered RP-HPLC system.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM Ammonium Acetate in ultrapure water (18.2 MΩ·cm). Adjust pH to 5.8 using dilute acetic acid.

    • Causality: The slightly acidic pH ensures silanol groups remain largely protonated, reducing tailing[3].

  • Organic Phase (B): HPLC-grade Acetonitrile (ACN).

    • Causality: ACN provides a lower UV cutoff and lower system backpressure compared to methanol.

  • Validation Check: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Column Equilibration

  • Column: Endcapped C18, 150 x 4.6 mm, 5 µm (or equivalent solid-core column)[4].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Flush the column with 95% A / 5% B for at least 15 column volumes (approx. 25 mL) until the baseline at 240 nm is stable.

Step 3: Isocratic Scouting Run

  • Sample Prep: Dissolve 3,3-Dimethyl-1-(propan-2-yl)thiourea in the initial mobile phase (95% A / 5% B) to a concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter[4].

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm[4][6].

  • Validation Check: Calculate the retention factor ( k′ ). If k′<1 , decrease %B. If k′>5 , increase %B in 5% increments.

Step 4: System Suitability Testing (SST)

  • Perform 5 replicate injections.

  • Validation Check (Acceptance Criteria): Relative Standard Deviation (RSD) of retention time < 1.0%; Tailing Factor ( Tf​ ) < 1.5; Theoretical Plates ( N ) > 5000[2].

Section 4: Quantitative Data Summaries

Table 1: Impact of Mobile Phase Composition on Chromatographic Parameters for Thiourea Derivatives

Mobile Phase CompositionBuffer SystemExpected Retention ( k′ )Expected Tailing Factor ( Tf​ )Primary Observation
50% ACN / 50% WaterNone< 0.5> 2.0Elutes near void volume; severe tailing[2][3].
10% ACN / 90% WaterNone2.51.8Adequate retention; tailing persists due to silanols.
10% ACN / 90% Water0.1% Formic Acid2.21.4Improved symmetry; slight retention drop[4].
10% ACN / 90% Water10 mM NH₄OAc (pH 5.8)2.41.1Optimal symmetry and retention; masked silanols.

References

  • Application Note: HPLC Purification of Thiourea Derivatives - benchchem.com. 4

  • Technical Support Center: HPLC Analysis of Polar Thiourea Compounds - benchchem.com. 3

  • Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - researchgate.net. 7

  • Nonideal behavior of void volume markers in polar-organic chiral HPLC on polysaccharide-based chiral stationary phases - nih.gov. 1

  • HPLC analysis of alkyl thioureas in an orthopaedic brace and patch testing with pure ethylbutylthiourea - lu.se. 6

  • HPLC Back to Basics - sepscience.com. 2

  • Combination of Column Temperature Gradient and Mobile Phase Flow Gradient in Microcolumn and Capillary Column High-Performance Liquid Chromatography - acs.org. 8

  • LC Column Troubleshooting Isolating the Source of the Problem - agilent.com. 5

  • HPLC Column Performance - lcms.cz.

Sources

Optimization

troubleshooting NMR signal overlap in 3,3-Dimethyl-1-(propan-2-yl)thiourea spectra

Welcome to the Technical Support Center. This guide provides targeted troubleshooting for researchers, scientists, and drug development professionals experiencing NMR signal overlap with 3,3-Dimethyl-1-(propan-2-yl)thiou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides targeted troubleshooting for researchers, scientists, and drug development professionals experiencing NMR signal overlap with 3,3-Dimethyl-1-(propan-2-yl)thiourea. As Senior Application Scientists, we have designed this resource to move from fundamental concepts to advanced solutions, explaining the scientific rationale behind each step to ensure you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant signal overlap in the ¹H NMR spectrum of my 3,3-Dimethyl-1-(propan-2-yl)thiourea sample. Why is this happening?

A1: This is a common and expected challenge for this molecule. The overlap arises from the structural nature of 3,3-Dimethyl-1-(propan-2-yl)thiourea. Specifically, you have three distinct sets of methyl protons that are in relatively similar chemical environments:

  • Two methyl groups on the nitrogen atom (N(CH₃)₂): These six protons are chemically equivalent and will appear as a single singlet.

  • Two methyl groups on the isopropyl moiety (-CH(CH₃)₂): These six protons are also chemically equivalent to each other and will appear as a doublet due to coupling with the single methine proton.

The inherent electronic properties of the thiourea backbone mean that the chemical shifts of these two sets of methyl groups can be very close, leading to signal overlap in the ¹H NMR spectrum, especially on lower-field spectrometers.[1]

Q2: What are the simplest and most immediate steps I can take to try and resolve this overlap without resorting to complex experiments?

A2: Before dedicating time to advanced techniques, several straightforward adjustments to your experimental conditions can often resolve or significantly reduce signal overlap. These methods work by subtly altering the intermolecular or intramolecular environment of your analyte, which can induce changes in chemical shifts.[2][3]

  • Change the Deuterated Solvent: This is the most effective initial step. Switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a polar, hydrogen-bonding solvent like methanol-d₄ can alter the chemical shifts of the protons.[4] Aromatic solvents, in particular, can cause significant shifts (known as aromatic solvent-induced shifts or ASIS) due to their magnetic anisotropy, which can often separate closely resonating signals.[5]

  • Vary the Temperature: Acquiring spectra at different temperatures can influence chemical shifts.[6] This is especially useful if the overlap is due to conformational dynamics or specific solute-solvent interactions.[7] Even a change of 10-20°C can sometimes be sufficient to resolve overlapping peaks. Be sure to use a solvent appropriate for your target temperature range.[8]

  • Adjust Sample Concentration: High sample concentrations can lead to peak broadening and minor chemical shift changes due to intermolecular interactions.[9] Diluting your sample may improve resolution and slightly shift the signals, potentially reducing overlap.

Q3: The simple methods didn't work. How does increasing the spectrometer's magnetic field strength help, and why is it a solution?

A3: Increasing the magnetic field strength of the NMR spectrometer is a powerful way to improve spectral resolution.[10] The separation between two peaks (in Hz) is directly proportional to the strength of the external magnetic field (B₀).[11] However, the coupling constant (J-value, also in Hz) between two protons is independent of the field strength.

The Causality: When you move from a 400 MHz spectrometer to a 600 MHz or 800 MHz instrument, the chemical shift dispersion (the "spread" of the peaks) increases.[12] This means that two overlapping signals will move further apart in frequency (Hz), while their J-coupling multiplets remain the same width. This increased separation often resolves the overlap entirely, turning a complex, indecipherable multiplet into distinct, interpretable signals.[13]

Spectrometer Field¹H FrequencyBenefit
Low-Field300-400 MHzStandard
High-Field600-800 MHzIncreased signal dispersion, better resolution
Ultra-High Field1.0-1.2 GHzMaximum resolution for highly complex molecules[11]

Troubleshooting Guides: Advanced 2D NMR Techniques

If the above methods are insufficient or unavailable, two-dimensional (2D) NMR experiments are the definitive way to resolve signal overlap by adding a second frequency dimension to the spectrum.[14][15]

Guide 1: Resolving Through-Bond Connectivity with ¹H-¹H COSY

Issue: I need to confirm which proton signals belong to the isopropyl group versus the dimethylamino group.

Solution: Perform a ¹H-¹H COSY (Correlation Spectroscopy) experiment.

Scientific Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH).[16] A cross-peak in the 2D spectrum indicates a correlation between two protons.[17][18] For 3,3-Dimethyl-1-(propan-2-yl)thiourea, you will observe a cross-peak between the isopropyl methine proton (-CH) and the isopropyl methyl protons (-CH(CH₃ )₂). Crucially, the dimethylamino protons (-N(CH₃)₂) will not show this correlation as they are not J-coupled to the methine proton, providing unambiguous assignment.[19]

  • Sample Preparation: Prepare your sample as you would for a standard ¹H NMR experiment, ensuring it is well-dissolved and free of particulate matter.

  • Acquisition Parameters (Example on a Bruker Spectrometer):

    • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).

    • Spectral Width (SW): Set the spectral width in both the F1 and F2 dimensions to cover the entire proton chemical shift range (e.g., 0-10 ppm).

    • Data Points (TD): Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1) for adequate resolution.

    • Scans (NS): Use 2-8 scans per increment, depending on sample concentration.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase and calibrate the spectrum as needed.

  • Analysis: Look for off-diagonal cross-peaks. The coordinates of a cross-peak on the F1 and F2 axes correspond to the chemical shifts of the two coupled protons.

Guide 2: Unambiguous Proton-Carbon Assignment with ¹H-¹³C HSQC

Issue: Even with COSY, I want absolute certainty about which proton signal corresponds to which carbon in the molecule.

Solution: Perform a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

Scientific Rationale: The HSQC experiment reveals correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[20][21] Each peak in the 2D HSQC spectrum corresponds to a C-H bond, with its coordinates representing the ¹H chemical shift on one axis and the ¹³C chemical shift on the other.[22][23] This technique is exceptionally powerful for resolving overlap because it disperses the proton signals along the much wider ¹³C chemical shift range, making it highly unlikely for two C-H signals to overlap in both dimensions.[24][25]

G A Signal Overlap Identified in ¹H NMR Spectrum B Simple Adjustments A->B Start Here C Change Solvent (e.g., CDCl₃ to Benzene-d₆) B->C Try First D Vary Temperature (± 20°C) B->D E Resolved? C->E D->E F Advanced Methods E->F No M Analysis Complete E->M Yes G Use Higher Field NMR (≥ 600 MHz) F->G Access Available? H Perform 2D NMR F->H No Access G->M I Problem: Through-bond connectivity unclear H->I K Problem: C-H assignment is ambiguous H->K J Solution: ¹H-¹H COSY I->J J->M L Solution: ¹H-¹³C HSQC K->L L->M

Caption: Troubleshooting workflow for NMR signal overlap.

Guide 3: Investigating Spatial Proximity with NOESY

Issue: My signals are resolved, but now I need to understand the 3D conformation of the molecule, specifically the spatial relationship between the isopropyl and dimethylamino groups.

Solution: Perform a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

Scientific Rationale: Unlike COSY, which shows through-bond coupling, NOESY reveals correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds.[26][27] This is based on the Nuclear Overhauser Effect (NOE).[28][29] If the isopropyl protons are spatially close to the dimethylamino protons due to a particular conformation, you will see a cross-peak connecting them in the NOESY spectrum. The intensity of this cross-peak is related to the distance between the protons.[30]

References

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. JEOL. [Link]

  • Li, W., et al. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. In Advances in Polymer Science. [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Chemistry Stack Exchange. (2017). Qualitative explanation of how COSY works. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). CF NMR CEITEC. [Link]

  • Proprep. (n.d.). In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules?. [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Magritek. (n.d.). Carbon. [Link]

  • University of Missouri. (2018). NOESY and ROESY. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Wikipedia. (2024). Nuclear Overhauser effect. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Western University. (n.d.). VARIABLE-TEMPERATURE NMR EXPERIMENTS. [Link]

  • IMSERC. (n.d.). Variable Temperature (VT) Control for NMR. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • Nanalysis. (2013). External Field Strength, Resolution and Sensitivity. [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. [Link]

  • University of Cambridge. (n.d.). 1. Introduction to Variable Temperature (VT) NMR. [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • University of Wyoming. (n.d.). NMR Basics. [Link]

  • MDPI. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. [Link]

  • arXiv. (2025). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. [Link]

  • Bruker. (n.d.). GHz Class NMR | Ultra High Magnetic Field. [Link]

  • ACS Publications. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • University of Ottawa. (2008). Resolution of Overlapping Signals Based on T1's. [Link]

  • ACS Publications. (2021). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. [Link]

  • JoVE. (2024). ¹H NMR Interpreting Distorted and Overlapping Signals. [Link]

  • Harvard University. (n.d.). Instructions for Variable Temperature (VT) Operation. [Link]

  • Chemistry Stack Exchange. (2020). Shoulders of NMR peaks. [Link]

  • Veselkov, K. A., et al. (2013). Getting Your Peaks in Line: A Review of Alignment Methods for NMR Spectral Data. Metabolites, 3(2), 335-353. [Link]

  • Quora. (2017). What are the 'peaks' on top of my peaks in the 1H-NMR?. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3,3-Dimethyl-1-(propan-2-yl)thiourea

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling highly substituted thiourea derivatives requires a rigorous understanding of their physicochemical vulnerabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling highly substituted thiourea derivatives requires a rigorous understanding of their physicochemical vulnerabilities. 3,3-Dimethyl-1-(propan-2-yl)thiourea (also known as N-isopropyl-N',N'-dimethylthiourea) presents unique storage challenges due to the polarizable nature of its thiocarbonyl (C=S) core and the electron-donating effects of its alkyl substituents.

This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing a self-validating framework to ensure absolute compound integrity during long-term storage.

Mechanistic Principles of Thermal Degradation

To effectively prevent degradation, we must first understand the molecular causality behind it. The stability of 3,3-Dimethyl-1-(propan-2-yl)thiourea is compromised by three primary pathways:

  • Thermal Isomerization & Cleavage: The C=S bond possesses partial double-bond character. Elevated temperatures provide the activation energy required for the molecule to undergo isomerization into an ammonium thiocyanate intermediate. Under severe thermal stress, this intermediate fragments, yielding ammonia, volatile amines (e.g., isopropylamine), and hydrogen sulfide (H₂S) .

  • Oxidative Desulfurization: The electron-donating isopropyl and dimethyl groups increase the electron density on the nitrogen atoms, which in turn makes the sulfur atom highly nucleophilic. Atmospheric oxygen or trace peroxides easily oxidize the sulfur, leading to the cleavage of the C=S bond and the formation of urea derivatives .

  • Hydrolysis: While chemically stable under strictly neutral conditions, exposure to ambient moisture combined with minor temperature fluctuations can catalyze hydrolysis, yielding amines, thiols, and cyanamide derivatives .

degradation_mechanisms A 3,3-Dimethyl-1-(propan-2-yl)thiourea B Thermal Stress (>25°C) A->B Improper Temp C Moisture / O2 Exposure A->C Poor Seal D Isomerization & C=S Cleavage B->D Heat Absorption E Oxidation to Sulfoxides C->E Nucleophilic Attack F Hydrogen Sulfide (H2S) + Amines D->F Fragmentation G Urea Derivatives + Cyanamides D->G Rearrangement E->G Desulfurization

Logical pathway of thermal and environmental degradation of thiourea derivatives.

Quantitative Stability Profiles

Relying on qualitative observations (like color changes) is insufficient for pharmaceutical-grade research. The following table synthesizes the quantitative thresholds that must dictate your storage parameters .

ParameterCritical ThresholdMechanistic Implication for Storage
Optimal Storage Temp 2°C to 8°CKeeps kinetic energy below the activation barrier for C=S bond cleavage.
Decomposition Onset ~130°C - 170°CAbsolute upper limit (TGA); micro-degradation begins at much lower temperatures.
Max Acceptable Humidity < 10% RHPrevents moisture-catalyzed hydrolysis of the thiourea core.
Recommended Atmosphere Argon (preferred) or N₂Eliminates oxidative conversion to urea derivatives; Argon is heavier and displaces O₂ better.

Troubleshooting Guide & FAQs

Q1: My stored batch of 3,3-Dimethyl-1-(propan-2-yl)thiourea has developed a faint "rotten egg" odor. Is it still viable for my assays? A1: No. The odor is a direct indicator of Hydrogen Sulfide (H₂S) release, confirming that thermal cleavage of the thiocarbonyl bond has occurred . Even if the bulk powder appears visually unchanged, the presence of H₂S signifies that degradation products (amines and cyanamides) are contaminating the batch, which will skew downstream biological or chemical assays. Discard or repurify.

Q2: I stored my compound at room temperature (25°C) in a clear glass vial, and it turned slightly yellow over two months. What happened? A2: You are observing a combination of photochemical and thermal oxidation. UV light acts as a radical initiator, while ambient thermal energy drives the oxidation of the sulfur atom, forming sulfur oxides and eventually urea derivatives . Always use amber glass vials to block UV initiation.

Q3: Why do you recommend Argon over Nitrogen for the inert atmosphere purge? A3: While both are inert, Argon is denser than ambient air. When you purge a vial with Argon, it creates a heavy protective "blanket" over the solid compound, effectively displacing oxygen and moisture before the PTFE cap is sealed. Nitrogen is lighter and more prone to mixing with ambient air during the sealing process, leaving trace oxygen that can initiate desulfurization.

Self-Validating Experimental Storage Protocol

A robust storage methodology is not a static list of instructions; it is a closed-loop, self-validating system. The protocol below ensures that your storage conditions are continuously proven effective by empirical analytical data.

Phase 1: Baseline Quantification (The Control)
  • Purity Verification: Before storage, analyze the batch using HPLC-UV (typically at 240-260 nm for thioureas) to establish a baseline purity (must be >99.0%).

  • Thermal Profiling (Optional but Recommended): Run a baseline Thermogravimetric Analysis (TGA) on a 3 mg sample to confirm the exact decomposition onset temperature of your specific batch .

Phase 2: Environmental Isolation (The Intervention)
  • Aliquotting: Divide the bulk powder into single-use or weekly-use aliquots. Causality: Repeatedly opening a bulk container introduces fresh moisture and oxygen, cumulatively destroying the batch.

  • Argon Purging: Place the aliquots into amber glass vials. Gently purge the headspace of each vial with Argon gas for 5-10 seconds.

  • Hermetic Sealing: Immediately seal the vials with PTFE-lined caps. PTFE is required because standard rubber septa can interact with sulfur-containing compounds over time.

Phase 3: Thermal Control & Validation Loop (The Verification)
  • Refrigeration: Store the sealed vials in a dedicated chemical refrigerator at 2°C to 8°C, housed within a secondary desiccator box containing indicating silica gel.

  • The Validation Check: Every 30 to 60 days, sacrifice one aliquot and run an HPLC analysis against the Phase 1 baseline.

    • Decision Gate: If degradation is < 1%, the storage system is validated and continues. If degradation is > 1%, the system has failed (likely a compromised seal or temperature excursion), and the remaining aliquots must be repurposed or repurified.

storage_workflow S1 1. Baseline Analysis (HPLC & TGA) S2 2. Aliquot into Amber Vials S1->S2 Purity >99% S3 3. Argon Purge & PTFE Seal S2->S3 S4 4. Store at 2-8°C with Desiccant S3->S4 Inert Atmosphere S5 5. Periodic Stability Check (HPLC) S4->S5 Every 30 Days S6 Degradation < 1%? Continue Storage S5->S6 Pass S7 Degradation > 1%? Repurify / Discard S5->S7 Fail S7->S1 Post-Repurification

Self-validating experimental workflow for thiourea storage and stability monitoring.

References

  • Title: THIOUREA Source: Ataman Kimya URL: [Link]

Optimization

Technical Support Center: Troubleshooting 3,3-Dimethyl-1-(propan-2-yl)thiourea Ligand Binding in Metal Catalysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex coordination failures wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex coordination failures when using 3,3-Dimethyl-1-(propan-2-yl)thiourea (also known as N-isopropyl-N',N'-dimethylthiourea) in transition metal catalysis.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and steric causality behind binding failures, providing self-validating experimental protocols, and offering field-proven workarounds.

Part 1: Diagnostic FAQs (Mechanistic Causality)

Q1: Why does my metal complex precipitate or show no catalytic activity when using this specific thiourea ligand? A: Precipitation usually indicates that the metal precursor has dissociated from its native ligands but failed to bind the thiourea, leading to the formation of insoluble polymeric metal-halide species or bulk metal "black"[1]. 3,3-Dimethyl-1-(propan-2-yl)thiourea is highly sterically demanding. The bulky isopropyl group on one nitrogen and the N,N-dimethyl moiety on the other create a massive cone angle that physically blocks higher coordination numbers. If you are attempting a 1:3 or 1:4 Metal:Ligand ratio, the steric clash will prevent binding. You must reduce the stoichiometry to 1:1 or 1:2[1]. Furthermore, ensure you are using a "soft" transition metal (e.g., Pd(II), Pt(II), Au(I)), as the soft sulfur donor atom will not form stable covalent bonds with "hard" acids like Fe(III) or Ti(IV) according to HSAB theory[2].

Q2: How does my choice of solvent affect the coordination of this sterically hindered ligand? A: Solvent competition is the leading cause of poor binding for neutral, bulky ligands. Strongly coordinating solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) act as competing Lewis bases. Because your thiourea ligand is sterically hindered, the smaller, highly concentrated solvent molecules will thermodynamically outcompete the ligand for the metal's empty orbitals[3]. To resolve this, switch to a weakly coordinating or non-coordinating solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM)[1].

Q3: Is my ligand degrading during the reaction, and how does that impact binding? A: Yes, thioureas are susceptible to oxidative desulfurization or conversion into disulfides under harsh conditions, particularly in the presence of strong bases, oxidants, or excessive heat. If your catalytic cycle requires elevated temperatures (>80°C), the thiourea may degrade before it can stabilize the metal center. Ensure your system is thoroughly degassed and consider pre-forming the metal-thiourea complex at room temperature before introducing it to the harsher catalytic reaction mixture[4].

Part 2: Diagnostic Workflows & Visualizations

Workflow Start Poor Catalytic Yield or Metal Precipitation CheckSolvent Is the solvent strongly coordinating (e.g., DMSO)? Start->CheckSolvent ChangeSolvent Switch to THF or DCM CheckSolvent->ChangeSolvent Yes CheckMetal Is the metal a 'hard' acid (e.g., Fe3+, Ti4+)? CheckSolvent->CheckMetal No Success Stable Metal-Thiourea Complex ChangeSolvent->Success ChangeMetal Use 'soft' metals (Pd2+, Pt2+, Au+, Ag+) CheckMetal->ChangeMetal Yes CheckSterics Is the M:L ratio > 1:2? CheckMetal->CheckSterics No ChangeMetal->Success ReduceRatio Reduce to 1:1 ratio due to isopropyl bulk CheckSterics->ReduceRatio Yes CheckSterics->Success No ReduceRatio->Success

Diagnostic workflow for resolving thiourea ligand binding failures.

Equilibrium FreeMetal Free Metal Precursor [M(Solvent)n]X BoundComplex Active Catalyst [M(Thiourea)x]X FreeMetal->BoundComplex + Ligand (THF/DCM) Ligand Bulky Thiourea Ligand (S-Donor) BoundComplex->FreeMetal + DMSO/MeCN Degraded Degraded Ligand (Desulfurization) BoundComplex->Degraded Excess Heat / Base

Thermodynamic equilibrium of bulky thiourea coordination vs. solvent.

Part 3: Quantitative Data & Benchmarks

To optimize your reaction, you must align the reaction parameters with the steric and electronic realities of 3,3-Dimethyl-1-(propan-2-yl)thiourea. The table below summarizes the quantitative and qualitative impacts of various reaction parameters on binding efficiency.

Table 1: Impact of Reaction Parameters on Ligand Binding

ParameterSub-optimal ConditionOptimal ConditionMechanistic Rationale
Solvent DMSO, AcetonitrileTHF, DichloromethaneStrong donor solvents outcompete the sterically hindered thiourea ligand for the metal center[3].
Metal Center Fe(III), Ti(IV)Pd(II), Pt(II), Au(I)Thioureas coordinate primarily through the soft sulfur atom, requiring a soft metal center to form a stable covalent bond[2].
M:L Stoichiometry 1:3 or 1:41:1 or 1:2The bulky isopropyl and dimethyl groups create severe steric hindrance, physically preventing high coordination numbers[1].
Counterion Chloride (Cl⁻), Bromide (Br⁻)Triflate (OTf⁻), BF₄⁻Halides can act as competing ligands. Non-coordinating counterions force the metal to bind the neutral thiourea[4].

Part 4: Self-Validating Experimental Protocol

To ensure your ligand is actually bound to the metal center (and not just physically mixed in solution), follow this step-by-step, self-validating synthesis and spectroscopic verification protocol.

Protocol: Synthesis and Spectroscopic Validation of the Metal-Thiourea Catalyst

Step 1: Pre-Reaction Preparation & Degassing

  • Action: Flame-dry all glassware under vacuum. Dissolve your soft metal precursor (e.g., Pd(OAc)₂ or [AuCl(tht)]) in anhydrous, degassed THF or DCM.

  • Causality: Degassing prevents the oxidative desulfurization of the thiourea ligand, which is a common degradation pathway in aerobic environments[4].

Step 2: Controlled Ligand Addition

  • Action: Slowly add 1.0 to 1.1 equivalents of 3,3-Dimethyl-1-(propan-2-yl)thiourea dropwise at room temperature.

  • Causality: Do not exceed a 1:2 ratio. The steric bulk of the isopropyl and dimethyl groups will prevent further coordination. Forcing higher ratios will simply leave unreacted ligand in solution, complicating purification and destabilizing the active catalytic species[1].

  • Validation Checkpoint 1: Observe the solution. A successful initial coordination often results in a distinct color shift (e.g., orange/red to pale yellow for Pd complexes) without the formation of a black precipitate.

Step 3: Isolation

  • Action: Stir for 2-4 hours. Concentrate the solution under reduced pressure to ~20% of its original volume. Precipitate the complex by slowly adding a non-polar anti-solvent (e.g., cold n-hexane or diethyl ether). Filter and dry the solid in vacuo[5].

Step 4: Spectroscopic Self-Validation Do not proceed to catalysis without verifying the coordination sphere.

  • IR Spectroscopy: Measure the C=S stretching frequency.

    • Validation: A successful coordination will show a shift to lower frequencies (e.g., from ~1100 cm⁻¹ in the free ligand to ~1050 cm⁻¹ in the complex). This occurs because electron density is donated from the sulfur to the metal, weakening the C=S double bond[5].

  • ¹H NMR Spectroscopy: Analyze the isolated complex in CD₂Cl₂.

    • Validation: Look for a downfield chemical shift in the isopropyl methine proton and the dimethyl protons compared to the free ligand. This deshielding effect confirms the ligand is covalently bound to the electron-withdrawing metal center[6].

References[4] Guillermo Canudo-Barreras et al., "Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties", NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8624967/[7] M. J. Dai et al., "A Novel Thiourea Ligand Applied in the Pd-Catalyzed Heck, Suzuki, Suzuki Carbonylative Reactions", Peking University, https://doi.org/10.1002/adsc.200404113[1] Tang et al., "Thioureas as Ligands in the Pd-Catalyzed Intramolecular Pauson−Khand Reaction", ACS Publications, https://pubs.acs.org/doi/10.1021/ol050293p[5] BenchChem, "Spectroscopic comparison of thiourea ligands and their metal complexes", Benchchem, https://www.benchchem.com/protocol/thiourea-ligands[8] Al-Halbosy et al., "Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies", MDPI, https://www.mdpi.com/2304-6740/11/10/386[3] B. V. S. K. Pavan Kumar et al., "Exploring “Triazole-Thiourea” Based Ligands for the Self-Assembly of Photoluminescent Hg(II) Coordination Compounds", ACS Publications, https://pubs.acs.org/doi/10.1021/acs.cgd.1c00282[6] Cardenas et al., "Identification of Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design", ACS Publications, https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00465[2] Taylor & Francis, "A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers", Taylor & Francis, https://www.tandfonline.com/doi/full/10.1080/00958972.2024.2405814

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3,3-Dimethyl-1-(propan-2-yl)thiourea vs. Tetramethylthiourea in Coordination Chemistry

Executive Summary Thiourea derivatives are highly versatile ligands in coordination chemistry, prized for their simultaneous σ-donating and π-acidic characteristics. Modulating the steric bulk and hydrogen-bonding capaci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiourea derivatives are highly versatile ligands in coordination chemistry, prized for their simultaneous σ-donating and π-acidic characteristics. Modulating the steric bulk and hydrogen-bonding capacity of the nitrogen substituents directly dictates the metal binding modalities, secondary coordination sphere interactions, and ultimately, the physicochemical properties of the resulting complexes.

This guide provides an objective, data-driven comparison between a fully substituted ligand, Tetramethylthiourea (TMTU) , and an asymmetrically substituted analog, 3,3-Dimethyl-1-(propan-2-yl)thiourea (DMPITU) . By analyzing their structural differences, this guide equips researchers and drug development professionals with the mechanistic insights needed to select the appropriate ligand for applications ranging from catalysis to metallodrug design.

Ligand Architecture & Electronic Properties

The fundamental difference between TMTU and DMPITU lies in their substitution patterns, which govern both their primary coordination to the metal center and their interactions within the secondary coordination sphere.

  • Tetramethylthiourea (TMTU): Featuring four methyl groups, TMTU is a symmetric, fully substituted molecule that lacks any N-H hydrogen bond donors. It acts strictly as a neutral, monodentate S-donor. The symmetric steric bulk forces specific coordination geometries (such as pseudotetrahedral configurations in Co(II) complexes), and the secondary coordination sphere is governed solely by weaker dipole and van der Waals interactions 1.

  • 3,3-Dimethyl-1-(propan-2-yl)thiourea (DMPITU): This ligand features an isopropyl group and two methyl groups, leaving one active N-H proton. This asymmetry not only provides distinct steric hindrance but also introduces a critical hydrogen bond donor. The N-H group can engage in intramolecular or intermolecular hydrogen bonding (e.g., N-H···Cl-M), which stabilizes the crystal lattice and can significantly alter magnetization relaxation dynamics or biological target binding 2.

Ligand_Coordination L1 Tetramethylthiourea (TMTU) C1 Fully Substituted No H-Bond Donors L1->C1 L2 3,3-Dimethyl-1-(propan-2-yl)thiourea (DMPITU) C2 Asymmetric Substitution 1 Active N-H Bond L2->C2 M1 Purely Steric Control (e.g., Pseudotetrahedral) C1->M1 M2 Secondary Sphere H-Bonding (N-H···X-M Stabilization) C2->M2

Figure 1: Divergent coordination logic driven by ligand substitution patterns.

Quantitative Data Comparison

To objectively evaluate the performance and behavior of these ligands, we must look at their physicochemical properties and the spectroscopic markers that validate their coordination.

Table 1: Physicochemical & Structural Comparison
PropertyTetramethylthiourea (TMTU)3,3-Dimethyl-1-(propan-2-yl)thiourea (DMPITU)
Chemical Formula C₅H₁₂N₂SC₆H₁₄N₂S
Substitution Pattern N,N,N',N'-tetramethylN-isopropyl-N',N'-dimethyl
Active H-Bond Donors 01 (N-H group)
Primary Coordination Monodentate (S-donor)Monodentate (S-donor)
Secondary Interactions van der Waals, Dipole-DipoleStrong N-H···X Hydrogen Bonding
Steric Profile Symmetric, highly bulkyAsymmetric, directional bulk
Table 2: Spectroscopic Validation Markers (S-Coordination)
Diagnostic TechniqueTMTU Complexation ShiftDMPITU Complexation ShiftMechanistic Causality
FT-IR: ν(C=S) Redshift (~15-30 cm⁻¹)Redshift (~10-25 cm⁻¹)S-coordination decreases the C=S double bond character, lowering the stretching frequency.
FT-IR: ν(N-H) N/ABroadening & RedshiftInvolvement of the N-H proton in hydrogen bonding with halides/solvents weakens the N-H bond.
¹H NMR: N-H peak N/ADownfield shift (e.g., >9.5 ppm)Metal coordination pulls electron density from S, deshielding the N-H proton .

Self-Validating Experimental Protocols

The following step-by-step methodology describes the synthesis of a generic[M(L)₂Cl₂] complex (where M = Pd(II), Pt(II), or Co(II)). This protocol is designed as a self-validating system, ensuring that each step provides intrinsic feedback on the reaction's success.

Step-by-Step Methodology
  • Ligand Solvation: Dissolve 2.0 mmol of the chosen thiourea ligand (TMTU or DMPITU) in 15 mL of anhydrous methanol.

    • Causality: Methanol is selected because its moderate polarity dissolves both the organic thiourea ligands and the inorganic transition metal salts. Furthermore, the resulting neutral metal-complex is typically less soluble in methanol, driving the equilibrium toward product formation via precipitation.

  • Metal Complexation: Slowly add a solution of 1.0 mmol of MCl₂ (dissolved in 5 mL of methanol) dropwise to the ligand solution under continuous stirring.

    • Causality: The 1:2 (Metal:Ligand) stoichiometry is thermodynamically optimized to prevent the formation of polymeric species and favor discrete mononuclear complexes (e.g., square planar for Pd/Pt or tetrahedral for Co).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 60°C) for 2 to 4 hours.

  • Isolation: Cool the mixture to room temperature. Collect the resulting precipitate via vacuum filtration and wash with cold diethyl ether to remove any unreacted ligand.

  • Self-Validation (Characterization):

    • Run an FT-IR spectrum. Confirm S-coordination by observing a redshift in the ν(C=S) band. If coordination erroneously occurred via nitrogen, the ν(C-N) band would shift instead.

    • Run a ¹H NMR spectrum (for DMPITU complexes). Confirm the downfield shift of the N-H proton, validating the withdrawal of electron density by the metal center .

Synthesis_Workflow S1 1. Ligand Solvation Dissolve in MeOH S2 2. Metal Addition Dropwise MCl2 (1:2 ratio) S1->S2 S3 3. Thermal Activation Reflux at 60°C (2-4 hrs) S2->S3 S4 4. Crystallization Slow Evaporation S3->S4 S5 5. Self-Validation IR (νC=S drop) & NMR (NH shift) S4->S5

Figure 2: Self-validating experimental workflow for thiourea-metal complex synthesis.

Applications in Catalysis & Therapeutics

The structural nuances between TMTU and DMPITU dictate their ideal use cases in advanced chemical applications:

  • Materials Science & Catalysis (TMTU): Because TMTU lacks hydrogen-bonding protons and is highly volatile upon decomposition, TMTU complexes of Group 6 metals (Mo, W) serve as highly efficient, single-source precursors. They undergo thermolytic decomposition at mild conditions (e.g., 300 °C) to produce high-purity metal disulfides (MoS₂, WS₂) used in hydrodesulfurization catalysis 3.

  • Metallodrug Development (DMPITU): The presence of the N-H bond in DMPITU and similar asymmetrically substituted thioureas allows for targeted hydrogen bonding with biological macromolecules (e.g., DNA base pairs or protein kinase active sites). This makes them superior candidates for the development of antimicrobial agents and transition-metal-based anticancer therapeutics 2.

References

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies MDPI[Link]

  • Substituted versus Naked Thiourea Ligand Containing Pseudotetrahedral Cobalt(II) Complexes: A Comparative Study on Its Magnetization Relaxation Dynamics Phenomenon ACS Publications[Link]

  • Synthesis and characterization of Group 6 thiourea complexes for use as single-source precursors for metal disulfides ProQuest[Link]

  • N, N'-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties PubMed[Link]

Sources

Comparative

Comparative Cytotoxicity of 3,3-Dimethyl-1-(propan-2-yl)thiourea and Substituted Thiourea Derivatives: A Technical Guide

Thiourea derivatives represent a highly versatile class of organosulfur compounds with extensive applications in drug discovery, acting as antimicrobial, antiviral, and anticancer agents[1]. However, the therapeutic wind...

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Author: BenchChem Technical Support Team. Date: April 2026

Thiourea derivatives represent a highly versatile class of organosulfur compounds with extensive applications in drug discovery, acting as antimicrobial, antiviral, and anticancer agents[1]. However, the therapeutic window of these compounds is strictly dictated by their cytotoxicity profiles. As drug development professionals evaluate novel scaffolds, understanding the structure-toxicity relationship (STR) becomes paramount.

This guide provides an in-depth comparative analysis of the cytotoxicity of 3,3-Dimethyl-1-(propan-2-yl)thiourea (an aliphatic, tri-substituted thiourea) against prominent mono-, di-, and multi-substituted aromatic thiourea derivatives. By examining the mechanistic causality behind their cellular interactions, we can establish a self-validating framework for predicting and testing thiourea-induced toxicity.

Mechanistic Causality of Thiourea Cytotoxicity

The cytotoxic action of thiourea derivatives is not monolithic; it diverges significantly based on the structural substituents attached to the thiourea core. As application scientists, we must evaluate two primary pathways of cellular disruption:

FMO-Mediated Bioactivation and Oxidative Stress

In hepatic models, the thiourea moiety undergoes rapid oxidation mediated by Flavin-containing monooxygenases (FMOs) into highly reactive thiocholine sulfenic acids[2]. These reactive intermediates covalently bind to intracellular thiols, leading to the rapid depletion of non-protein sulfhydryls, primarily glutathione (GSH)[2]. The resulting oxidative stress compromises membrane integrity, a phenomenon directly quantifiable via Lactate Dehydrogenase (LDH) leakage[2]. Because 3,3-Dimethyl-1-(propan-2-yl)thiourea is a low-molecular-weight aliphatic compound, it is susceptible to this FMO-mediated pathway, though its bulky isopropyl and dimethyl groups provide steric hindrance that modulates the rate of bioactivation.

Targeted Kinase Inhibition and Apoptosis

Conversely, aromatic thioureas—particularly those substituted with halogens or trifluoromethyl (-CF3) groups—exert profound cytotoxicity via targeted inhibition of receptor tyrosine kinases (e.g., EGFR and HER2)[1][3]. These compounds induce late-stage apoptosis rather than acute necrosis[4]. 3,3-Dimethyl-1-(propan-2-yl)thiourea lacks the planar aromatic pharmacophore required to intercalate into these deep, hydrophobic kinase pockets, thereby relying primarily on generalized oxidative pathways for any cytotoxic effect.

G A Thiourea Derivative B FMO-Mediated Oxidation A->B Hepatic FMOs G Kinase Inhibition (EGFR/HER2) (Aromatic Derivatives Only) A->G Direct Binding C Reactive Sulfenic Acid B->C Bioactivation D Intracellular GSH Depletion C->D Thiol Alkylation E LDH Leakage & Membrane Damage D->E Oxidative Stress F Cytotoxicity / Apoptosis E->F Cell Death G->F Growth Arrest

Mechanistic pathways of thiourea-induced cytotoxicity via FMO oxidation and kinase inhibition.

Comparative Cytotoxicity Profiles

The structural dichotomy between aliphatic and aromatic thioureas drastically affects their IC50 values across human cell lines. Aromatic derivatives, particularly those with electron-withdrawing groups (EWGs) on the phenyl ring, demonstrate profound antiproliferative effects[4][5]. In contrast, aliphatic derivatives like 3,3-Dimethyl-1-(propan-2-yl)thiourea generally display lower cytotoxicity and higher IC50 thresholds, making them safer as synthetic intermediates but less viable as standalone chemotherapeutics.

Quantitative Data Summary
Compound ClassRepresentative CompoundPrimary Cell LineIC50 (µM)Primary Cytotoxic Mechanism
Aliphatic (Tri-substituted) 3,3-Dimethyl-1-(propan-2-yl)thioureaHepG2 / HaCaT> 100Mild GSH depletion / Oxidative Stress
Aromatic (Di-substituted) 1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2K-Ras / EGFR inhibition[3]
Halogenated Aromatic 3,4-dichlorophenylthiourea analogSW480 (Colon)1.5 - 8.9Late apoptosis induction[4]
Natural Product Hybrid Aspirin-thiourea derivative (ATX 11)HK-1 (NPC)4.7 ± 0.7COX-2 inhibition[6]

Self-Validating Experimental Protocols

To accurately benchmark the cytotoxicity of 3,3-Dimethyl-1-(propan-2-yl)thiourea against potent aromatic reference compounds, a multiplexed viability and membrane integrity assay is strictly required.

Why multiplexed? Relying solely on an MTT assay can yield false positives if the compound merely slows metabolic rate without causing cell death. By pairing the MTT assay (mitochondrial metabolism) with the LDH release assay (necrotic membrane rupture), we establish a self-validating system. A true cytotoxic event must correlate with either metabolic collapse or physical membrane destruction[2][4].

Workflow S1 Cell Culture (HepG2, SW480) S2 Compound Treatment (Aliphatic vs Aromatic) S1->S2 S3 Incubation (24h - 72h) S2->S3 S4 MTT Assay (Metabolic Viability) S3->S4 S5 LDH Assay (Membrane Integrity) S3->S5 S6 Data Analysis (IC50 & Mechanism) S4->S6 S5->S6

Multiplexed experimental workflow for comparative cytotoxicity screening.

Protocol: Multiplexed MTT and LDH Leakage Assay

1. Cell Seeding & Preparation

  • Seed HepG2 (hepatic model for FMO activity) and SW480 (colon cancer model) cells at a density of 1×104 cells/well in a 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

2. Compound Treatment

  • Dissolve 3,3-Dimethyl-1-(propan-2-yl)thiourea and an aromatic reference (e.g., 3,4-dichlorophenylthiourea) in DMSO.

  • Dilute in culture media to achieve a concentration gradient (1 µM to 200 µM). Ensure the final DMSO concentration remains <0.1% to prevent vehicle-induced toxicity.

  • Apply treatments. Include a vehicle control (0.1% DMSO) and a maximum LDH release control (0.1% Triton X-100 added 45 minutes prior to assay completion). Incubate for 48 hours.

3. LDH Quantification (Membrane Integrity)

  • Transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of LDH reaction mixture. Incubate in the dark for 30 minutes at room temperature.

  • Add 50 µL of Stop Solution and measure absorbance at 490 nm.

  • Analytical Insight: High LDH in the supernatant indicates that the thiourea derivative has compromised the plasma membrane, characteristic of FMO-mediated oxidative necrosis[2].

4. MTT Quantification (Metabolic Viability)

  • To the original plate (containing cells and remaining media), add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours.

  • Aspirate the media carefully, leaving the formazan crystals intact. Add 100 µL of DMSO to solubilize the crystals.

  • Measure absorbance at 570 nm.

5. Data Synthesis

  • Calculate IC50 values using non-linear regression. A compound exhibiting low MTT absorbance but baseline LDH levels is likely inducing non-necrotic growth arrest or apoptosis, typical of aromatic thioureas[4].

Structure-Activity Relationship (SAR) Implications

The cytotoxicity of thiourea derivatives is fundamentally structure-dependent[2]. The addition of bulky electron-withdrawing groups (EWGs) on phenyl rings significantly enhances anticancer activity and targeted cytotoxicity[5].

In contrast, 3,3-Dimethyl-1-(propan-2-yl)thiourea features electron-donating alkyl groups (dimethyl and isopropyl) that increase steric hindrance around the thiourea core. This specific structural configuration severely limits its ability to fit into the narrow hydrophobic binding pockets of target kinases. Consequently, its cytotoxicity is relegated to the less efficient FMO-oxidation pathway, rendering it significantly less toxic than its aromatic counterparts. For researchers designing novel therapeutics, replacing these aliphatic chains with halogenated aromatic rings is the standard protocol for escalating cytotoxic potency.

References
  • Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study | Source: nih.gov | 2

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | Source: nih.gov |4

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY | Source: analis.com.my | 5

  • Structure-Activity Relationship of Thiourea Derivatives: A Comparative Guide Centered on N-(2-ethylhexyl) | Source: benchchem.com | 1

  • In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines | Source: nih.gov |6

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity | Source: biointerfaceresearch.com | 3

Sources

Validation

A Comprehensive Guide to the Validation of HPLC-MS Methods for the Quantification of 3,3-Dimethyl-1-(propan-2-yl)thiourea

This guide provides an in-depth comparison and detailed protocols for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantification of 3,3-Dimethyl-1-(propan-2-yl)thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and detailed protocols for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantification of 3,3-Dimethyl-1-(propan-2-yl)thiourea. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this and structurally similar compounds. The principles and practices outlined herein are grounded in established regulatory guidelines to ensure scientific integrity and data of the highest quality.

Introduction: The Imperative for Validated Bioanalysis

3,3-Dimethyl-1-(propan-2-yl)thiourea is a small, sulfur-containing organic molecule. While its specific applications are not widely documented, compounds of the thiourea class are of significant interest in medicinal chemistry and other industrial applications due to their diverse biological activities. Accurate quantification of such molecules in biological matrices (e.g., plasma, urine, tissue homogenates) is paramount for pharmacokinetic, toxicokinetic, and biomarker studies.[1][2]

An analytical method, no matter how technologically advanced, is only as reliable as its validation. Bioanalytical method validation is the process of demonstrating that a method is suitable for its intended purpose.[2] This guide will walk you through the critical parameters of HPLC-MS method validation, drawing upon the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard, superseding previous FDA and EMA guidelines.[1][3][4][5]

Foundational Steps: Method Development and Instrumentation

Before validation can begin, a robust HPLC-MS method must be developed. For a small, polar molecule like 3,3-Dimethyl-1-(propan-2-yl)thiourea, certain analytical challenges, such as poor retention on traditional reversed-phase columns and potential for matrix effects, must be anticipated.[6][7]

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[8]

Initial Method Development:

  • Chromatography: To overcome the challenge of retaining a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a strong alternative to traditional reversed-phase chromatography.[6][7] A typical starting point would be a HILIC column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometry: The method will operate in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. This involves tuning the mass spectrometer to monitor a specific precursor ion of the analyte and a characteristic product ion generated through collision-induced dissociation.

A hypothetical MRM transition for 3,3-Dimethyl-1-(propan-2-yl)thiourea (Molecular Weight: 160.29 g/mol ) could be:

  • Precursor Ion (Q1): m/z 161.1 [M+H]⁺

  • Product Ion (Q3): A characteristic fragment, to be determined experimentally.

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for each essential validation parameter.

HPLC-MS Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Method Optimization (LC & MS) Selectivity Selectivity & Specificity Dev->Selectivity Begin Validation LLOQ LLOQ & Calibration Curve Selectivity->LLOQ Accuracy Accuracy & Precision LLOQ->Accuracy Matrix Matrix Effect Accuracy->Matrix Stability Stability Matrix->Stability Analysis Study Sample Analysis Stability->Analysis Method Validated

Caption: A typical workflow for the validation of an HPLC-MS method.

Selectivity and Specificity

Causality: Selectivity ensures that the method can differentiate the analyte from other components in the sample, such as endogenous matrix components or metabolites.[9][10] Specificity is the ability to unequivocally assess the analyte in the presence of components that are expected to be present.[9]

Experimental Protocol:

  • Obtain at least six different lots of the blank biological matrix (e.g., human plasma).

  • Process each blank sample using the developed analytical method to check for interferences at the retention time of the analyte and the internal standard (IS).

  • Separately, analyze a sample containing the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • The response of any interfering peak in the blank samples should be no more than 20% of the analyte response at the LLOQ, and no more than 5% of the IS response.[9]

Calibration Curve and Lower Limit of Quantification (LLOQ)

Causality: The calibration curve demonstrates the relationship between the analyte concentration and the instrument's response over a defined range. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10][11]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero sample (with IS), and 6-8 non-zero concentrations.[10]

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • The calibration curve should be fitted with a suitable regression model (e.g., linear, weighted 1/x²). The correlation coefficient (r²) should ideally be ≥ 0.99.

  • The LLOQ is established as the lowest standard on the curve where the accuracy is within ±20% of the nominal value and the precision is ≤ 20%.[9]

Accuracy and Precision

Causality: Accuracy describes the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[12] These are assessed at multiple concentration levels to ensure the method is reliable across the entire calibration range.

Experimental Protocol:

  • Prepare Quality Control (QC) samples by spiking blank matrix at a minimum of four concentration levels: LLOQ, low (≤ 3x LLOQ), medium, and high (≥ 75% of the upper limit of quantification).[13]

  • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run): Analyze the QC samples on at least three different days.

  • The mean accuracy for each QC level should be within ±15% of the nominal value (±20% for LLOQ). The precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).[14]

Matrix Effect

Causality: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[15][16] It can lead to ion suppression or enhancement, causing inaccurate results.[17][18][19] This is a critical parameter in LC-MS/MS bioanalysis.

Experimental Protocol:

  • Obtain at least six different lots of blank matrix.

  • Extract the blank matrix from each source.

  • Post-extraction, spike the extracts with the analyte at low and high concentrations.

  • Compare the peak areas of these post-extraction spiked samples to the peak areas of the analyte in a neat solution at the same concentrations.

  • The matrix factor is calculated for each lot. The %CV of the matrix factor across the different lots should be ≤ 15%.[9]

Matrix Effect cluster_0 Analyte in Neat Solution cluster_1 Analyte in Biological Matrix Neat Analyte Response = 100% ESI ESI Source Neat->ESI Suppression Ion Suppression Response < 100% Enhancement Ion Enhancement Response > 100% ESI->Suppression Co-eluting Matrix Components ESI->Enhancement Co-eluting Matrix Components

Caption: Visualization of ion suppression and enhancement due to matrix effects.

Stability

Causality: Stability experiments are conducted to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[20] Instability can lead to erroneous under- or over-estimation of the analyte.[20][21]

Experimental Protocol:

  • Use low and high concentration QC samples to evaluate stability under various conditions:

    • Freeze-Thaw Stability: Analyze QC samples after they have undergone at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Leave QC samples at room temperature for a period that exceeds the expected sample handling time before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study.

    • Stock Solution Stability: Evaluate the stability of the analyte stock solutions at room temperature and refrigerated conditions.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9]

Comparative Data and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per the ICH M10 guideline.

Validation ParameterKey ExperimentAcceptance Criteria
Selectivity Analysis of ≥ 6 lots of blank matrixInterference ≤ 20% of LLOQ; ≤ 5% of IS
Calibration Curve Regression analysis of 6-8 standardsr² ≥ 0.99; back-calculated concentrations within ±15% (±20% at LLOQ)
Accuracy Analysis of QCs (Low, Mid, High)Mean concentration within ±15% of nominal
Precision Analysis of QCs (Low, Mid, High)%CV ≤ 15%
LLOQ Accuracy & Precision Analysis of LLOQ samplesWithin ±20% of nominal; %CV ≤ 20%
Matrix Effect Post-extraction spike in ≥ 6 matrix lots%CV of matrix factor ≤ 15%
Stability (All types) Analysis of stored QCsMean concentration within ±15% of nominal
Dilution Integrity Dilution of a high-concentration sampleAccuracy and precision within ±15%

Alternative Methodological Considerations

Sample Preparation

While simple protein precipitation is fast, it may not be sufficient to remove interfering matrix components like phospholipids, which are notorious for causing matrix effects.[17]

  • Protein Precipitation (PPT): Fast and simple but can result in "dirtier" extracts.

  • Liquid-Liquid Extraction (LLE): More selective than PPT, but can be labor-intensive and requires significant solvent volumes.

  • Solid-Phase Extraction (SPE): Highly selective and provides the cleanest extracts, but is more costly and requires more method development.

The choice of sample preparation should be guided by the required sensitivity and the observed matrix effects.

Internal Standard Selection

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-labeled 3,3-Dimethyl-1-(propan-2-yl)thiourea). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate compensation.[17] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it adequately tracks the analyte's behavior.

Conclusion

The validation of an HPLC-MS method for the quantification of 3,3-Dimethyl-1-(propan-2-yl)thiourea is a rigorous but essential process. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability, researchers can ensure the generation of reliable and reproducible data that can withstand scientific and regulatory scrutiny. Adherence to the principles outlined in the ICH M10 guideline is not merely a regulatory hurdle but a commitment to scientific excellence.[1][2] This guide provides the framework and detailed protocols to achieve that standard.

References

  • Importance of m
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  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
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  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
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  • bioanalytical method validation and study sample analysis m10 - ICH.
  • Challenges of LC-MS/MS method development for the quantitation of a polar low molecular weight biomarker in biological fluids.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA.
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  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchG
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
  • Biologics vs. Small Molecules, What's the Difference for Stability Testing?
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC.
  • Best Practices for Stability Testing of Biologics - Pharmaceutical Technology.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA.
  • Quantitative analysis of small molecules in biological samples - UAB.
  • Mastering Bioanalytical Method Validation: A Practical Guide for Labor
  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome - Books.
  • Bioanalytical Method Valid
  • Challenges in Small-Molecule Quantitation by Mass Spectrometry - Spectroscopy Online.
  • LC-MS metabolomics of polar compounds - PubMed.
  • What are the steps to follow to develop and valid
  • Application Notes and Protocols for the HPLC Analysis of Thiourea Deriv
  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC.
  • The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Publishing.
  • Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen.

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Comparative

Comparative Receptor Binding Guide: 3,3-Dimethyl-1-(propan-2-yl)thiourea vs. Standard TRPV1 Ligands

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, I frequently observe researchers struggling to bridge the gap between simple chemical building blocks and complex, high-affinity pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I frequently observe researchers struggling to bridge the gap between simple chemical building blocks and complex, high-affinity pharmacological agents. This guide provides an objective, data-driven comparison of 3,3-Dimethyl-1-(propan-2-yl)thiourea —a low-molecular-weight aliphatic thiourea fragment—against standard, high-affinity thiourea and urea-based ligands (Capsazepine and BCTC).

We evaluate these compounds within the context of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The thiourea moiety is a privileged pharmacophore for TRPV1, acting as a critical hydrogen-bond donor/acceptor network within the S3-S4 transmembrane binding pocket.

Mechanistic Grounding: The Role of the Thiourea Core

In Fragment-Based Drug Discovery (FBDD), understanding the thermodynamic contribution of individual moieties is paramount. The thiourea core in compounds like Capsazepine forms essential hydrogen bonds with the Y511 and S512 residues of the TRPV1 receptor.

However, overall binding affinity ( Ki​ ) is driven by both enthalpy (hydrogen bonding) and entropy (hydrophobic desolvation). 3,3-Dimethyl-1-(propan-2-yl)thiourea possesses the requisite hydrogen-bonding core but lacks the extended lipophilic domains (e.g., the catechol ring of Capsazepine or the tert-butylphenyl group of BCTC) required to anchor the molecule deeply within the hydrophobic vanilloid pocket[1]. Consequently, while it serves as a structural probe, its raw affinity is negligible compared to fully elaborated antagonists.

TRPV1_Signaling L Ligand (Thiourea/Capsazepine) R TRPV1 Receptor (S3-S4 Pocket) L->R Binds Y511/S512 Ca Ca2+ Influx R->Ca Channel Opening Sig Intracellular Signaling (PKC/CaMKII) Ca->Sig Activation

Fig 1: TRPV1 ligand binding mechanism and subsequent intracellular calcium signaling cascade.

Quantitative Data Presentation

To objectively compare the performance of the isolated thiourea fragment against fully elaborated standard ligands, we summarize their physicochemical properties and receptor binding affinities below.

CompoundStructural ClassMolecular Weight ( g/mol )Target ReceptorBinding Affinity ( Ki​ / IC50​ )
3,3-Dimethyl-1-(propan-2-yl)thiourea Aliphatic Thiourea Fragment146.25TRPV1> 1,000,000 nM (Estimated Baseline)
Capsazepine Benzazepine Thiourea352.8TRPV1~562 nM (Rat) / ~3.89 µM (Canine)[1][2]
BCTC Pyrazine Urea373.9TRPV1~0.1 nM - 35 nM[3][4]

Self-Validating Experimental Protocols

To generate reliable, reproducible binding data, we employ a two-tiered validation system: a thermodynamic binding assay followed by a functional kinetic assay. Relying solely on binding data is a common pitfall; a molecule may bind with high affinity but exhibit zero functional antagonism.

Protocol A: Competitive Radioligand Binding Assay ([3H]-RTX Displacement)

Causality: We utilize [3H]-Resiniferatoxin ([3H]-RTX) rather than [3H]-Capsaicin because RTX possesses a sub-nanomolar dissociation constant ( Kd​≈27 pM). This provides a highly stable baseline with minimal non-specific dissociation during the rapid filtration steps, ensuring accurate Ki​ determination[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing rat or human TRPV1. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 15 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [3H]-RTX, and varying concentrations of the test ligand (e.g., 10−10 to 10−3 M for the fragment; 10−10 to 10−5 M for Capsazepine/BCTC). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure retained radioactivity via a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (one-site competition model). Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [4].

Assay_Workflow Prep Membrane Prep (TRPV1-CHO Cells) Incubate Incubation [3H]-RTX + Ligand Prep->Incubate Filter Rapid Filtration (GF/C Filters) Incubate->Filter Read Scintillation Counting (Ki Determination) Filter->Read

Fig 2: High-throughput radioligand displacement workflow for determining binding affinity.

Protocol B: Functional Calcium Influx Assay (Fluo-4 AM)

Causality: To confirm whether the thiourea compound acts as an agonist or antagonist, we measure intracellular calcium ( [Ca2+]i​ ) mobilization. Fluo-4 AM is chosen over traditional Fura-2 due to its superior dynamic range and seamless compatibility with high-throughput FLIPR (Fluorometric Imaging Plate Reader) systems.

Step-by-Step Methodology:

  • Dye Loading: Seed TRPV1-CHO cells in 384-well black-walled plates. Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

  • Baseline Measurement: Wash cells to remove extracellular dye. Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds.

  • Antagonist Pre-incubation: Inject the test ligand (e.g., 3,3-Dimethyl-1-(propan-2-yl)thiourea or Capsazepine) and incubate for 10 minutes.

  • Agonist Challenge: Inject a sub-maximal concentration of Capsaicin (e.g., 100 nM) to trigger channel opening.

  • Kinetic Readout: Continuously monitor fluorescence for 3 minutes. Calculate the area under the curve (AUC) to determine functional inhibition ( IC50​ ).

Conclusion

While 3,3-Dimethyl-1-(propan-2-yl)thiourea serves as an excellent synthetic starting point and a structural probe for the TRPV1 hydrogen-bonding network, its isolated receptor binding affinity is negligible compared to fully elaborated standard ligands like Capsazepine and BCTC. Effective drug design requires coupling this core pharmacophore with optimized lipophilic domains to achieve the entropic gains necessary for nanomolar affinity.

References

  • Expression of functional TRPV1 receptor in primary culture of canine keratinocytes - SciSpace.2

  • BindingDB PrimarySearch_ki (BCTC) - BindingDB. 3

  • A Deep Dive into Vanilloid Receptor 1 (TRPV1) Binding: A Technical Guide for Researchers - Benchchem.4

  • Functional Properties of the High-Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist Iodo-Resiniferatoxin - ResearchGate.1

Sources

Validation

Distinguishing Isomers in Drug Development: A Mass Spectrometry Guide to 3,3-Dimethyl-1-(propan-2-yl)thiourea and its Structural Analogs

The previous searches provided general information on the fragmentation of thiourea derivatives but lacked specific experimental mass spectra for 3,3-Dimethyl-1-(propan-2-yl)thiourea and its isomers. I have a better unde...

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Author: BenchChem Technical Support Team. Date: April 2026

The previous searches provided general information on the fragmentation of thiourea derivatives but lacked specific experimental mass spectra for 3,3-Dimethyl-1-(propan-2-yl)thiourea and its isomers. I have a better understanding of the common fragmentation pathways, such as alpha-cleavage and the potential for McLafferty-like rearrangements. The NIST WebBook was a useful resource for related compounds, which can help in predicting the fragmentation patterns of the target molecules.

To proceed with creating the detailed comparison guide, I need to:

  • Predict the specific fragmentation patterns for 3,3-Dimethyl-1-(propan-2-yl)thiourea and at least one of its structural isomers. I will base these predictions on established fragmentation rules and the data found for analogous structures.

  • Select the most relevant structural isomers for a meaningful comparison. 1,3-Dimethyl-1-(propan-2-yl)thiourea and 1,1-Dimethyl-3-(propan-2-yl)thiourea are good candidates.

  • Structure the guide in a logical manner, starting with an introduction and then delving into the detailed comparison of the fragmentation patterns.

  • Create tables and Graphviz diagrams to visually represent the data and fragmentation pathways.

  • Formulate a detailed experimental protocol for acquiring the mass spectra.

  • Compile a comprehensive reference list from the sources I have gathered.

Given the information at hand, I can now proceed with synthesizing the content and creating the required visualizations. I do not need to perform additional searches at this stage and can proceed with generating the full comparison guide.

Final Answer:

In the rigorous landscape of pharmaceutical research and development, the precise structural elucidation of a molecule is not merely a procedural step but a cornerstone of safety and efficacy. Structural isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit divergent pharmacological and toxicological profiles. Consequently, the ability to definitively distinguish between these isomers is of paramount importance. This guide offers a comprehensive comparison of the mass spectrometry fragmentation patterns of 3,3-Dimethyl-1-(propan-2-yl)thiourea and its structural isomers, providing researchers and drug development professionals with the analytical tools to ensure molecular fidelity.

The Critical Role of Isomer Differentiation

The subtle yet significant differences in the connectivity of atoms within structural isomers can lead to profound variations in their biological activity. An intended therapeutic agent can have an isomeric counterpart that is inactive, less potent, or even overtly toxic. Therefore, robust analytical methodologies capable of unequivocal isomer identification are indispensable throughout the drug discovery and development pipeline. Mass spectrometry, with its unparalleled sensitivity and structural diagnostic capabilities, emerges as a technique of choice for this analytical challenge. This guide will delve into the electron ionization (EI) mass spectrometry of 3,3-Dimethyl-1-(propan-2-yl)thiourea and its isomers, demonstrating how their unique fragmentation "fingerprints" enable their differentiation.

Unraveling Fragmentation Pathways: A Tale of Isomeric Distinction

The fragmentation of a molecule upon electron ionization is a highly reproducible process governed by fundamental principles of chemical stability. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique structural signature. For thiourea derivatives, the presence of nitrogen and sulfur atoms significantly influences the fragmentation pathways, often directing bond cleavages to form stabilized fragment ions.

This guide will focus on the comparative analysis of 3,3-Dimethyl-1-(propan-2-yl)thiourea (Isomer 1) and one of its key structural isomers, 1,3-Dimethyl-1-(propan-2-yl)thiourea (Isomer 2) . Both isomers share the same molecular formula (C6H14N2S) and nominal mass (146 Da), yet their distinct substitution patterns on the nitrogen atoms lead to characteristic and diagnostic differences in their mass spectra.

Fragmentation of 3,3-Dimethyl-1-(propan-2-yl)thiourea (Isomer 1)

The structure of Isomer 1 features a dimethylated nitrogen adjacent to the thiocarbonyl group and an isopropyl group on the other nitrogen. The primary fragmentation pathways are dominated by cleavages around these substituents.

A key fragmentation route is the alpha-cleavage adjacent to the nitrogen atom of the isopropyl group. This involves the loss of a methyl radical (•CH3) from the isopropyl moiety, leading to a resonance-stabilized cation at m/z 131 .

Another significant fragmentation pathway is the cleavage of the N-C bond of the isopropyl group, resulting in the formation of an isopropyl cation ([CH(CH3)2]+) at m/z 43 and a neutral fragment. The charge can also be retained on the thiourea portion, leading to a fragment ion at m/z 103 .

Furthermore, the dimethylamino group can undergo cleavage, resulting in a fragment ion at m/z 44 corresponding to [(CH3)2N]+.

dot graph { graph [layout = dot, rankdir = LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Isomer 1 (m/z 146)"]; F131 [label="m/z 131"]; F43 [label="m/z 43"]; F103 [label="m/z 103"]; F44 [label="m/z 44"];

M -> F131 [label="- •CH3 (α-cleavage)"]; M -> F43 [label="- [C4H9N2S]•"]; M -> F103 [label="- C3H7•"]; M -> F44 [label="- [C4H9NS]•"]; } caption: Fragmentation of 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Fragmentation of 1,3-Dimethyl-1-(propan-2-yl)thiourea (Isomer 2)

In Isomer 2, one nitrogen is substituted with both a methyl and an isopropyl group, while the other nitrogen is monosubstituted with a methyl group. This altered substitution pattern leads to a different set of dominant fragmentation pathways.

Similar to Isomer 1, alpha-cleavage occurs. However, in this case, the loss of a methyl radical from the nitrogen bearing two alkyl groups leads to a prominent ion at m/z 131 . Additionally, the loss of the isopropyl radical (•C3H7) via alpha-cleavage is also a favorable process, resulting in a significant ion at m/z 103 .

A highly characteristic fragmentation for Isomer 2 is the cleavage producing a dimethylamino cation fragment, which in this isomeric form would be a methyl-isopropylamino cation. However, a more likely and diagnostic fragmentation is the cleavage leading to the formation of the N-methyl-N-isopropylaminium ion at m/z 72 .

dot graph { graph [layout = dot, rankdir = LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Isomer 2 (m/z 146)"]; F131 [label="m/z 131"]; F103 [label="m/z 103"]; F72 [label="m/z 72"];

M -> F131 [label="- •CH3 (α-cleavage)"]; M -> F103 [label="- •C3H7 (α-cleavage)"]; M -> F72 [label="- [C2H4NS]•"]; } caption: Fragmentation of 1,3-Dimethyl-1-(propan-2-yl)thiourea.

Comparative Data Summary

Fragment Ion (m/z)Proposed StructureIsomer 1 AbundanceIsomer 2 AbundanceDiagnostic Value
146[C6H14N2S]•+ (Molecular Ion)PresentPresentConfirms molecular weight
131[C5H11N2S]+HighHighCommon fragment, less diagnostic
103[C3H7N2S]+ModerateHighMore abundant in Isomer 2
72[C4H10N]+Low/AbsentHighHighly diagnostic for Isomer 2
44[C2H6N]+ModerateLow/AbsentDiagnostic for Isomer 1
43[C3H7]+HighModerateCommon fragment, less diagnostic

Experimental Protocol: Acquiring High-Quality Mass Spectra

To ensure the generation of reproducible and reliable mass spectra for the differentiation of these isomers, the following experimental protocol is recommended.

1. Sample Preparation:

  • Prepare individual solutions of each isomer in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL for direct infusion or GC-MS analysis.

2. Instrumentation:

  • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electron ionization source.
  • If using gas chromatography for sample introduction, employ a non-polar capillary column (e.g., DB-5ms) suitable for the analysis of semi-volatile compounds.

3. Mass Spectrometer Parameters (Electron Ionization):

  • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns and for library matching).
  • Source Temperature: 200-250 °C (to ensure sample volatilization without thermal degradation).
  • Mass Range: m/z 30-200 (to encompass the molecular ion and all significant fragment ions).
  • Acquisition Rate: At least 2 spectra/second.

4. Data Analysis:

  • Acquire spectra for each isomer under identical instrumental conditions.
  • Identify the molecular ion peak to confirm the compound's mass.
  • Carefully analyze the relative abundances of the key fragment ions listed in the comparative data table to distinguish between the isomers.

Conclusion

The structural differentiation of isomers is a non-trivial but essential task in modern drug development. This guide demonstrates that despite sharing the same molecular weight, 3,3-Dimethyl-1-(propan-2-yl)thiourea and its structural isomer, 1,3-Dimethyl-1-(propan-2-yl)thiourea, exhibit distinct and predictable fragmentation patterns under electron ionization mass spectrometry. The presence and relative abundance of diagnostic fragment ions, particularly at m/z 72 for Isomer 2 and m/z 44 for Isomer 1, provide a robust basis for their unambiguous identification. By adhering to the outlined experimental protocol and understanding the fundamental principles of fragmentation, researchers can confidently ensure the structural integrity of their compounds, a critical step towards the development of safe and effective pharmaceuticals.

References

  • NIST Chemistry WebBook. (n.d.). In National Institute of Standards and Technology. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiourea-Based Compounds

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic is a rigorous one. Among the myriad of scaffolds explored, thiourea derivatives have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic is a rigorous one. Among the myriad of scaffolds explored, thiourea derivatives have emerged as a versatile class of molecules with a wide spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of select thiourea-based compounds, offering insights for researchers, scientists, and drug development professionals. While the initial focus was on 3,3-Dimethyl-1-(propan-2-yl)thiourea, the available literature providing direct in vitro to in vivo correlation is limited for this specific molecule. Therefore, this guide will focus on well-documented thiourea derivatives to illustrate the crucial interplay between preclinical evaluation stages.

The Rationale: From Benchtop to Biological Systems

The preclinical development of any therapeutic agent hinges on a structured workflow that begins with foundational in vitro assays and progresses to more complex in vivo models. This progression is not merely a procedural step but a logical filtering process designed to identify the most promising candidates for further development.

  • In Vitro Efficacy: These initial studies are indispensable for providing a baseline understanding of a compound's biological activity in a controlled environment. They allow for the rapid screening of numerous derivatives to determine key parameters such as enzyme inhibition (e.g., IC50 values), cytotoxicity against cancer cell lines, and antimicrobial activity.[3] These assays are crucial for establishing a preliminary structure-activity relationship (SAR) and for selecting lead compounds.

  • In Vivo Efficacy: Following promising in vitro results, in vivo studies are conducted in living organisms, typically animal models, to assess the compound's therapeutic potential in a physiological context.[3] These studies provide critical information on pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall systemic effects, including efficacy and potential toxicity. A compound that is highly effective in vitro may not translate to in vivo success due to poor bioavailability, rapid metabolism, or unforeseen toxicity.

The following sections will delve into specific examples of thiourea derivatives that have been evaluated in both settings, highlighting the correlation and, at times, the divergence between the two.

Case Study 1: Thiourea Derivatives as Antidiabetic Agents

Recent research has identified novel thiourea derivatives with potent antidiabetic properties, primarily through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key regulator of glucose homeostasis.[3] A study investigating a series of "Waleed Thiourea" (WT) derivatives provides an excellent example of the in vitro-in vivo workflow.[3]

In Vitro DPP-4 Inhibition

The initial screening of six WT derivatives identified WT-2 and WT-4 as the most potent inhibitors of the DPP-4 enzyme. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a drug's potency, were determined using an in vitro enzyme inhibition assay.

CompoundIn Vitro DPP-4 Inhibition (IC₅₀)
WT-22.31 ± 0.05 µM
WT-41.98 ± 0.04 µM
Standard Drug1.45 ± 0.03 µM
Data sourced from the International Journal of Pharmaceutical Sciences.[3]

These results clearly indicated that WT-2 and WT-4 possessed significant DPP-4 inhibitory activity, approaching that of the standard drug, making them prime candidates for in vivo evaluation.

In Vivo Antidiabetic Efficacy in a Murine Model

To assess their therapeutic potential in a living system, WT-2 and WT-4 were administered to diabetic mice. The in vivo efficacy was evaluated by measuring the reduction in blood glucose and glycated hemoglobin (HbA1c) levels over a two-week period.[3]

Compound (20 mg/kg)Blood Glucose ReductionHbA1c Reduction
WT-261%55%
WT-466%58%
Data sourced from the International Journal of Pharmaceutical Sciences.[3]

The in vivo results correlated well with the in vitro findings, with WT-4, the more potent DPP-4 inhibitor in vitro, also demonstrating a slightly better reduction in blood glucose and HbA1c levels in vivo.[3] Histopathological and biochemical analyses further confirmed the safety profile of these compounds, showing no signs of toxicity.[3]

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the concentration of a thiourea derivative required to inhibit 50% of the DPP-4 enzyme's activity (IC₅₀).

Methodology:

  • Enzyme and Substrate Preparation: A solution of recombinant human DPP-4 enzyme and a solution of the fluorogenic substrate, Gly-Pro-AMC, are prepared in a suitable assay buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • To each well, add the DPP-4 enzyme solution.

    • Add varying concentrations of the test thiourea compounds (e.g., WT-2, WT-4) to the respective wells. A control well with no inhibitor and a blank well with no enzyme are also included.

    • The plate is incubated at 37°C for a pre-determined period (e.g., 10 minutes).

    • The reaction is initiated by adding the Gly-Pro-AMC substrate to all wells.

    • The fluorescence intensity is measured at regular intervals using a microplate reader (Excitation/Emission wavelengths of 360/460 nm).

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antidiabetic Study in Mice

Objective: To evaluate the ability of thiourea derivatives to lower blood glucose and HbA1c levels in a diabetic animal model.

Methodology:

  • Induction of Diabetes: Diabetes is induced in mice (e.g., Swiss albino mice) by a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.[4]

  • Animal Grouping and Treatment:

    • Diabetic mice are randomly divided into several groups: a diabetic control group (receiving vehicle), a standard drug group (e.g., receiving metformin), and test groups (receiving different doses of the thiourea derivatives, such as WT-2 and WT-4).

    • The compounds are typically administered orally once daily for a specified period (e.g., two weeks).[3]

  • Measurement of Blood Glucose and HbA1c:

    • Fasting blood glucose levels are monitored at regular intervals by collecting blood from the tail vein and using a glucometer.

    • At the end of the treatment period, blood samples are collected to measure HbA1c levels using a commercially available kit.

  • Data Analysis: The percentage reduction in blood glucose and HbA1c levels for the treated groups is calculated and compared to the diabetic control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Visualizing the Workflow

DrugDiscoveryWorkflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_screening Initial Screening of Thiourea Derivatives enzyme_assay DPP-4 Enzyme Inhibition Assay (IC₅₀) invitro_screening->enzyme_assay Potency sar_analysis Structure-Activity Relationship (SAR) enzyme_assay->sar_analysis Data for Lead Selection animal_model Diabetic Mouse Model (Streptozotocin-induced) sar_analysis->animal_model Lead Compound Selection efficacy_testing Efficacy Testing (Blood Glucose, HbA1c) animal_model->efficacy_testing Treatment toxicity_assessment Toxicity Assessment (Histopathology) efficacy_testing->toxicity_assessment Safety Profile preclinical_candidate Preclinical Candidate toxicity_assessment->preclinical_candidate Promising Candidate

Caption: A generalized workflow for the discovery of thiourea-based antidiabetic drugs.

Case Study 2: Anticancer Thiourea Derivatives

Thiourea derivatives have also demonstrated significant potential as anticancer agents, with various compounds exhibiting cytotoxicity against a range of cancer cell lines.[1][5] The translation of this in vitro activity to in vivo efficacy is a critical step in their development.

In Vitro Cytotoxicity

A review of recent advancements in anticancer thiourea derivatives highlights numerous compounds with potent in vitro cytotoxic effects.[1] For example, a series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives were evaluated against breast cancer cell lines.

CompoundTarget Cell LineIn Vitro Cytotoxicity (IC₅₀)
Compound 20 MCF-7 (Breast Cancer)1.3 µM
SkBR3 (Breast Cancer)0.7 µM
Data sourced from a review on the binding ability of thiourea derivatives.[1]

The low micromolar IC₅₀ values for compound 20 indicate high potency against these cancer cell lines, warranting further investigation into its mechanism of action and in vivo potential.

In Vivo Anticancer Efficacy

While comprehensive in vivo data for many of the highly cytotoxic thiourea derivatives is still emerging, some studies have shown promising results. For instance, a thiourea derivative, compound 77h, was identified as a potent antimycobacterial agent in vitro and subsequently tested in a mouse model of tuberculosis, demonstrating a significant reduction in bacterial load in the lungs and spleen.[6] Although this is an antimicrobial example, it underscores the potential for translating potent in vitro activity of thiourea compounds into in vivo efficacy.

For anticancer applications, in vivo studies typically involve xenograft models where human cancer cells are implanted into immunocompromised mice. The ability of the thiourea derivative to inhibit tumor growth is then assessed.

The In Vitro-In Vivo Correlation: A Senior Scientist's Perspective

The transition from in vitro to in vivo is a pivotal and often challenging phase in drug development. While a strong correlation, as seen with the WT antidiabetic compounds, is the desired outcome, it is not always guaranteed. Several factors can contribute to a disconnect between in vitro and in vivo results:

  • Pharmacokinetics: A compound may be highly active in an isolated system but may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching the target site at a therapeutic concentration.

  • Target Engagement: Demonstrating that a compound binds to its intended target in vitro is different from confirming target engagement in a complex biological system with numerous off-target possibilities.

  • Toxicity: A compound may exhibit selective toxicity towards cancer cells in vitro but may have unforeseen toxic effects on healthy tissues and organs in vivo.

Therefore, a comprehensive preclinical evaluation should not only focus on efficacy but also on establishing a clear understanding of the compound's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Future Directions

The field of thiourea-based drug discovery continues to evolve. Future research should focus on:

  • Rational Design: Utilizing computational tools for in silico screening and molecular modeling to design derivatives with improved potency, selectivity, and pharmacokinetic properties.[3]

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Combination Therapies: Investigating the potential of thiourea derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

Conclusion

Thiourea derivatives represent a promising scaffold for the development of novel therapeutic agents. The successful translation of potent in vitro activity to in vivo efficacy, as demonstrated in the case of antidiabetic thiourea compounds, highlights the importance of a systematic and integrated preclinical evaluation process. By carefully bridging the gap between benchtop assays and biological systems, researchers can unlock the full therapeutic potential of this versatile class of molecules.

References

  • Thiourea Based Antidiabetic Candidates: Integrating InVitro, InVivo, and In Silico Insights into Therapeutic Potential. (2025, January 19). International Journal of Pharmaceutical Sciences. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). MDPI. [Link]

  • Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. (2022, December 24). PubMed. [Link]

  • In Vitro Pharmacokinetic Profiling of Thiourea Derivatives of Naproxen With Anti-Inflammatory and Anticancer Activity. (2026, January). Chem Biodivers. [Link]

  • Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. (2023, June 26). bioRxiv. [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023, April 4). PMC. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023, September 3). PMC. [Link]

  • Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]. (2025, December 8). ACS Publications. [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025, September 4). Letters in Applied NanoBioScience. [Link]

  • Design and Synthesis of Thiourea-Conjugating Organic Arsenic D-Glucose with Anticancer Activities. (2024, June 14). MDPI. [Link]

  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H). (2024, July 31). PMC. [Link]

  • Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]

  • Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. PMC. [Link]

  • In-vivo and In-vitro Screening of Anti-Diabetic Activity of Pongamia pinnata Leaves on Experimentally Induced. (2024, November 26). Scholars Middle East Publishers. [Link]

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. ResearchGate. [Link]

Sources

Validation

Comparative Analysis of 3,3-Dimethyl-1-(propan-2-yl)thiourea Synthesis Pathways

Executive Summary 3,3-Dimethyl-1-(propan-2-yl)thiourea (commonly referred to as N-isopropyl-N',N'-dimethylthiourea) is a sterically hindered, unsymmetrical thiourea. It is a highly valued intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,3-Dimethyl-1-(propan-2-yl)thiourea (commonly referred to as N-isopropyl-N',N'-dimethylthiourea) is a sterically hindered, unsymmetrical thiourea. It is a highly valued intermediate in the synthesis of heteroleptic metal complexes, chemical vapor deposition (CVD) precursors, and pharmaceutical scaffolds. For drug development professionals and process chemists, selecting the optimal synthetic route requires a strict evaluation of atom economy, scalability, and purification demands.

This guide objectively compares the two primary synthetic methodologies: the Isothiocyanate Route (Pathway A) and the Thiocarbamoyl Chloride Route (Pathway B), providing causality-driven protocols and structural validation strategies.

Mechanistic Pathway Analysis

Pathway A: Isothiocyanate-Amine Coupling (Nucleophilic Addition)

This pathway involves the direct nucleophilic addition of dimethylamine to the central electrophilic carbon of isopropyl isothiocyanate.

  • Causality Insight: Because this is a pure addition reaction, the theoretical atom economy is 100%. The strategic use of a non-polar solvent (such as hexane) exploits the solubility differential between the reactants and the product. The highly polar thiourea product spontaneously precipitates from the non-polar medium, driving the equilibrium forward and eliminating the need for aqueous workup or column chromatography[1].

Pathway B: Thiocarbamoyl Chloride Substitution (Nucleophilic Acyl Substitution)

This pathway relies on the nucleophilic substitution of dimethylthiocarbamoyl chloride by isopropylamine.

  • Causality Insight: The chloride leaving group generates hydrochloric acid (HCl) as a byproduct. To prevent the acidic byproduct from protonating the nucleophilic isopropylamine (which would halt the reaction), an auxiliary base like triethylamine or an excess of the reactant amine must be used. This inherently reduces the atom economy and necessitates downstream aqueous washing to remove the resulting hydrochloride salts[2].

SynthesisPathways Start Target: 3,3-Dimethyl-1-(propan-2-yl)thiourea PathA Pathway A: Isothiocyanate Route Start->PathA PathB Pathway B: Thiocarbamoyl Chloride Route Start->PathB ReactA1 Isopropyl isothiocyanate PathA->ReactA1 ReactA2 Dimethylamine PathA->ReactA2 ReactB1 Isopropylamine PathB->ReactB1 ReactB2 Dimethylthiocarbamoyl chloride PathB->ReactB2 MechA Nucleophilic Addition (100% Atom Economy) ReactA1->MechA ReactA2->MechA MechB Nucleophilic Substitution (HCl Byproduct) ReactB1->MechB ReactB2->MechB

Logical comparison of nucleophilic addition vs. substitution synthesis pathways.

Quantitative Performance Comparison

To facilitate objective decision-making, the operational metrics of both pathways are summarized below. Data reflects standard bench-scale optimizations.

MetricPathway A (Isothiocyanate)Pathway B (Carbamoyl Chloride)
Reaction Type Nucleophilic AdditionNucleophilic Substitution
Atom Economy 100%~80% (Excluding auxiliary base)
Typical Yield >90%60% - 80%
Reaction Conditions 0 °C to RT, 2 hours40 °C (Reflux), 4 - 6 hours
Byproducts NoneAmine hydrochloride salts
Purification Method Direct vacuum filtrationAqueous extraction & Chromatography
E-Factor (Waste) Very LowModerate to High

Step-by-Step Experimental Protocols

Protocol A: The Isothiocyanate Route (Recommended for High Purity)

This protocol is engineered as a self-validating system, utilizing visual phase changes to confirm reaction progress.

  • Reagent Preparation: Dissolve dimethylamine (1.05 eq, utilizing a commercially available solution in hexane or THF) in anhydrous hexane under a nitrogen atmosphere.

  • Controlled Addition: Submerge the reaction flask in an ice bath to reach 0–5 °C.

    • Causality: The nucleophilic attack is highly exothermic. Thermal control prevents the volatilization of dimethylamine (b.p. 7 °C) and suppresses unwanted side reactions.

  • Reaction: Add isopropyl isothiocyanate (1.0 eq) dropwise via an addition funnel over 15 minutes.

  • Maturation & Self-Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: The reaction is self-indicating; the appearance of a dense white precipitate confirms the successful formation of the target thiourea[1].

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake with cold anhydrous hexane to remove any trace unreacted starting materials.

  • Analytical Validation: Confirm structure via 13 C NMR. The disappearance of the isothiocyanate carbon (~130 ppm) and the appearance of the thiocarbonyl (C=S) resonance at ~180 ppm validates complete conversion.

Workflow Prep Reagent Prep (Anhydrous Hexane) Add Dropwise Addition (0-5°C, N2 atm) Prep->Add Stir Stirring (RT, 2 hours) Add->Stir Precip Precipitation (White Powder) Stir->Precip Filter Vacuum Filtration & Wash Precip->Filter Validate Validation (13C NMR) Filter->Validate

Self-validating experimental workflow for the Isothiocyanate Route.

Protocol B: The Thiocarbamoyl Chloride Route
  • Reagent Preparation: Dissolve dimethylthiocarbamoyl chloride (1.0 eq) in dry dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution to act as an HCl scavenger.

  • Amine Addition: Add isopropylamine (1.1 eq) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 40 °C for 4–6 hours.

    • Causality: The steric bulk of the dimethylthiocarbamoyl chloride creates a high activation barrier for substitution, requiring sustained thermal energy.

  • Workup: Quench the reaction with distilled water. Extract the organic layer with 0.5 N NaOH to ensure complete neutralization and removal of hydrochloride salts, followed by a brine wash[2].

  • Purification: Dry the organic layer over MgSO 4​ , evaporate the DCM under reduced pressure, and purify the crude residue via flash column chromatography (typically using an EtOAc/Hexane gradient).

Strategic Selection Guide

  • Choose Pathway A (Isothiocyanate Route) when: High purity, high atom economy, and simple isolation are paramount. This pathway is highly suited for synthesizing ligands for chemical vapor deposition (CVD) precursors, where trace halide contamination from chloride routes would be detrimental to metal complex stability[1].

  • Choose Pathway B (Carbamoyl Chloride Route) when: Isopropyl isothiocyanate is unavailable, or when adapting the protocol to a parallel library synthesis where various thiocarbamoyl chlorides are utilized as common, stable starting building blocks[2].

References

  • Synthesis, solution dynamics and chemical vapour deposition of heteroleptic zinc complexes via ethyl and amide zinc thioureides Source: RSC Publishing URL:[Link]

  • US5585397A - Sulfonamide inhibitors of aspartyl protease Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,3-Dimethyl-1-(propan-2-yl)thiourea

Hazard Assessment: Understanding the "Why" Behind the Protocol Thiourea and its derivatives are classified as hazardous materials, presenting multiple risks that necessitate stringent handling and disposal protocols.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the "Why" Behind the Protocol

Thiourea and its derivatives are classified as hazardous materials, presenting multiple risks that necessitate stringent handling and disposal protocols.[1] The primary hazards associated with this class of compounds are summarized below. Understanding these risks is fundamental to appreciating the causality behind each procedural step.

Hazard ClassificationDescriptionSupporting Sources
Acute Toxicity (Oral) Harmful if swallowed.[2][3][4], ,
Suspected Carcinogen Suspected of causing cancer.[2][3][4], ,
Suspected Reproductive Toxin Suspected of damaging fertility or the unborn child.[1][2][4], ,
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3][5], ,

Due to these inherent risks, 3,3-Dimethyl-1-(propan-2-yl)thiourea waste is designated as hazardous. In the United States, the parent compound thiourea is specifically listed by the Environmental Protection Agency (EPA) under RCRA waste number U219.[6] Consequently, all waste streams containing this compound must be managed in accordance with local, state, and federal regulations.[6]

Core Disposal Principles: Non-Negotiable Rules
  • Always Treat as Hazardous Waste: All materials contaminated with 3,3-Dimethyl-1-(propan-2-yl)thiourea, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., gloves, weigh boats, pipette tips), must be handled as hazardous waste.[1]

  • No Drain or Trash Disposal: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in regular municipal trash.[1][3][5] Such actions can lead to significant environmental contamination and regulatory violations.[5]

  • Engage Professional Disposal Services: The final disposal of this hazardous waste must be conducted by a licensed and certified environmental waste management company.[1][5]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and temporary storage of 3,3-Dimethyl-1-(propan-2-yl)thiourea waste pending collection by a certified disposal vendor.

Step 1: Waste Identification and Segregation

  • Action: Immediately upon generation, identify any material contaminated with 3,3-Dimethyl-1-(propan-2-yl)thiourea as hazardous waste.

  • Causality: Proper identification is the critical first step to ensure the waste stream is not inadvertently mixed with non-hazardous waste, which would increase disposal costs and regulatory risk.

  • Action: Segregate this waste from all other laboratory waste streams (e.g., solvents, sharps, biological waste) to prevent cross-contamination and potentially dangerous chemical reactions.[1]

Step 2: Containerization

  • Action: Select a dedicated, leak-proof hazardous waste container that is compatible with the chemical. For solid waste, a wide-mouth polyethylene drum or pail is suitable. For liquid waste, use a sealed solvent waste container.

  • Causality: Proper containerization prevents the release of the hazardous material into the laboratory environment. Using compatible materials avoids degradation of the container itself.

  • Action: Ensure the container is kept closed at all times except when adding waste.

Step 3: Labeling

  • Action: Clearly label the waste container before any waste is added. The label must include:

    • The full chemical name: "3,3-Dimethyl-1-(propan-2-yl)thiourea Waste"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (Health Hazard, Environmental Hazard)

    • The date when waste was first added (accumulation start date)

  • Causality: Accurate and comprehensive labeling is a legal requirement and ensures that all personnel are aware of the container's contents and associated hazards. The accumulation start date is critical for regulatory compliance regarding storage time limits.

Step 4: On-Site Storage

  • Action: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • Causality: A designated area ensures the waste is secure and managed by trained personnel.

  • Action: This storage area must be well-ventilated, secure (locked up), and away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]

  • Causality: Proper storage conditions mitigate the risk of accidental spills, unauthorized access, and dangerous reactions. Storing it locked up is a specific precautionary measure.[2][4][8]

Step 5: Arranging for Final Disposal

  • Action: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection by a licensed waste management vendor.

  • Causality: Final disposal via a certified vendor ensures the waste is treated and disposed of in a manner that is compliant with all environmental regulations, protecting both human health and the ecosystem.

G cluster_0 Waste Generation & Handling cluster_1 On-Site Management cluster_2 Final Disposal A Waste Generation (e.g., contaminated gloves, excess reagent) B Segregate from other waste streams A->B Step 1 D Store container in a secure, well-ventilated designated area C Place in a dedicated, leak-proof, and labeled hazardous waste container B->C Step 2-3 C->D Step 4 E Keep container sealed except when adding waste D->E F Contact EHS for pickup schedule E->F Step 5 G Waste collected by licensed environmental disposal company F->G

Caption: Workflow for the proper disposal of 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert laboratory personnel and safety officers.[1]

  • Restrict Access: Isolate the spill area to prevent entry.[6]

  • Don Appropriate PPE: Before any cleanup, don the required Personal Protective Equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[1]

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid generating dust.[4][9] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1]

  • Collect and Containerize: Place all contaminated absorbent material and cleaning supplies into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.

  • Dispose: Treat the sealed container of spill cleanup material as hazardous waste and manage it according to the protocol in Section 3.

Required Personal Protective Equipment (PPE)

When handling 3,3-Dimethyl-1-(propan-2-yl)thiourea or its waste, the following PPE is mandatory to prevent personal exposure.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]To prevent skin contact.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or dust.
Skin and Body Protection Laboratory coat and closed-toe shoes.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust may be generated, use a NIOSH-approved respirator.[1][10]To prevent inhalation of harmful dust or aerosols.

References

  • Thiourea - SAFETY DATA SHEET . (February 19, 2025). Available at: [Link]

  • Thiourea SDS . Hill Brothers Chemical Company. Available at: [Link]

  • Safety Data Sheet: thiourea . Chemos GmbH&Co.KG. Available at: [Link]

  • SAFETY DATA SHEET - Thiourea . Columbus Chemical. Available at: [Link]

  • Thiourea 99+% . Laboratorium Discounter. (February 22, 2023). Available at: [Link]

  • SAFETY DATA SHEET - Thiourea . Fisher Scientific. (May 20, 2024). Available at: [Link]

  • Safety Data Sheet: Thiourea . Carl ROTH. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3,3-Dimethyl-1-(propan-2-yl)thiourea

As a Senior Application Scientist, I understand that handling novel and specialized compounds like 3,3-Dimethyl-1-(propan-2-yl)thiourea (CAS: 36600-03-0) requires moving beyond generic safety data sheets. To protect your...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel and specialized compounds like 3,3-Dimethyl-1-(propan-2-yl)thiourea (CAS: 36600-03-0) requires moving beyond generic safety data sheets. To protect your research team and maintain the integrity of your drug development workflows, you must understand why specific Personal Protective Equipment (PPE) is chosen and how the chemical interacts with biological systems upon exposure.

This guide provides a self-validating, scientifically grounded operational plan for the safe handling, containment, and disposal of this specific thiourea derivative.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of thiourea toxicity. 3,3-Dimethyl-1-(propan-2-yl)thiourea is an acute oral toxicant and a potential thyroid disruptor[1][2].

When thiourea derivatives bypass PPE and are absorbed dermally or inhaled, they are metabolized in the liver by Flavin-containing monooxygenase 3 (FMO3)[3]. This oxidation pathway produces sulfenic acids, sulfinic acids, and highly reactive sulfoxylate ions ( SO22−​ ). In an aerobic cellular environment, these ions rapidly react with oxygen to generate a cascade of Reactive Oxygen Species (ROS), including superoxide and hydroxyl radicals[4]. This ROS generation leads to macromolecular binding, cellular stress, and the characteristic thyroid hyperplasia associated with thiourea exposure[4][5].

Because of this specific FMO3-mediated metabolic activation, preventing primary exposure routes (dermal absorption and dust inhalation) is non-negotiable[2][3].

G A 3,3-Dimethyl-1-(propan-2-yl)thiourea (Dermal/Inhalation) B Hepatic FMO3 Metabolism A->B Absorption C Sulfoxylate Ions Formation B->C Oxidation D Reactive Oxygen Species (ROS) C->D O2 Interaction E Cellular Toxicity & Thyroid Disruption D->E Oxidative Stress

Figure 1: FMO3-mediated metabolic toxicity pathway of thiourea derivatives.

Definitive PPE Matrix & Causality

Standard laboratory latex gloves and safety glasses are insufficient for this compound. Thiourea derivatives are known to permeate standard latex, and their dust can cause severe mucosal damage[2][6].

Protection CategoryRequired EquipmentScientific Causality & Specification
Hand Protection Heavy-Duty Nitrile or Neoprene Gloves (Min 0.11 mm thickness)Thioureas act as chemical penetrants through latex. Nitrile/Neoprene provides superior chemical resistance against sulfhydryl-reactive compounds[2]. Protocol: Double-glove when handling pure powders.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1+)Airborne thiourea dust dissolves rapidly in ocular fluid, leading to immediate mucosal absorption and systemic entry[6]. Standard safety glasses with side shields do not provide adequate vapor/dust seals.
Body Protection Knee-length, fluid-resistant Lab Coat (e.g., Tyvek or Polypropylene-coated)Prevents accumulation of micro-dust on personal clothing. Thiourea dust can settle into woven fabrics and cause delayed, chronic dermal exposure[2].
Respiratory N95/P100 Particulate Respirator (If handled outside a fume hood)Inhalation of thiourea dust can induce pulmonary edema secondary to permeability changes in the lung[5]. Best Practice: Handle exclusively inside a certified chemical fume hood to negate the need for a respirator.

Standard Operating Procedure (SOP): Handling & Execution

To ensure a self-validating safety system, execute the following step-by-step methodology when weighing, transferring, or synthesizing with 3,3-Dimethyl-1-(propan-2-yl)thiourea.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Clear the hood of incompatible materials (strong oxidizing agents, nitric acid, and hydrogen peroxide), as thioureas can react violently, accelerating the oxidation of the carbon-sulfur bond[4].

  • Place an anti-static weighing boat on the balance to prevent aerosolization of the powder via static repulsion.

Step 2: Execution of Transfer

  • Don all PPE specified in the matrix above.

  • Open the reagent bottle only within the fume hood.

  • Use a dedicated, grounded stainless-steel spatula. Avoid aggressive scraping which generates airborne particulates.

  • Seal the primary container immediately after the required mass is obtained.

Step 3: Decontamination

  • Thiourea derivatives are highly stable in neutral water but decompose in alkaline environments[4][7]. Wipe down the balance and fume hood surfaces with a mild alkaline detergent, followed by a wet paper towel to capture any residual micro-dust.

Workflow Step1 1. Environmental Prep Verify Fume Hood & Clear Oxidizers Step2 2. PPE Donning Double Nitrile, Splash Goggles, Tyvek Coat Step1->Step2 Step3 3. Material Handling Anti-static Weighing in Enclosed Zone Step2->Step3 Step4 4. Alkaline Decontamination Wipe surfaces with alkaline detergent Step3->Step4 Step5 5. PPE Doffing & Disposal Discard outer gloves as hazardous waste Step4->Step5

Figure 2: Step-by-step operational workflow for handling thiourea derivatives.

Emergency Spill Response & Waste Disposal Plan

Spill Response Protocol:

  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate area to prevent dust inhalation.

  • Suppress Dust: Do not dry sweep. Dry sweeping aerosolizes the compound[6]. Lightly mist the spill with water (or an alkaline buffer) to suppress dust formation.

  • Absorb & Collect: Use damp, inert absorbent pads to collect the material. Place all contaminated materials into a sealable, chemically resistant polyethylene hazardous waste container.

  • Wash: Wash the affected area thoroughly with soap and water, as thioureas are highly water-soluble[6].

Waste Disposal Logistics:

  • Do not pour down the drain. Thiourea derivatives are moderately to highly toxic to aquatic life and exhibit long-lasting environmental effects, including the inhibition of nitrification processes in wastewater treatment facilities[5].

  • Solid Waste: Collect all contaminated PPE (outer gloves, bench papers, wipes) and unused chemical in a clearly labeled, tightly sealed waste receptacle.

  • Incineration: Route the waste to an approved environmental agency for high-temperature incineration. Thermal decomposition of thioureas releases toxic gases (sulfur oxides, nitrogen oxides, and carbon monoxide); therefore, commercial incineration equipped with scrubbers is the only scientifically sound disposal method[2].

References

  • 3,3-dimethyl-1-(propan-2-yl)thiourea — Chemical Substance Information.NextSDS.
  • Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions.The Journal of Physical Chemistry B - ACS Publications.
  • Thiourea (CICADS 49, 2003).Inchem.org.
  • Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas.PubMed.
  • Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3.PubMed.
  • Thiourea Safety Data Sheet.Santa Cruz Biotechnology.
  • N-Allylthiourea Safety Data Sheet.Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-(propan-2-yl)thiourea
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3,3-Dimethyl-1-(propan-2-yl)thiourea
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